molecular formula C18H19NO4S B054677 CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER CAS No. 153277-33-9

CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER

Cat. No.: B054677
CAS No.: 153277-33-9
M. Wt: 345.4 g/mol
InChI Key: IHTLHYBTCCLDPR-INIZCTEOSA-N
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Description

CBZ-S-Phenyl-L-Cysteine Methyl Ester (CAS 153277-33-9) is a key chiral building block and protected amino acid derivative extensively used in organic synthesis and pharmaceutical research. This compound features a carbobenzyloxy (Cbz) protecting group on the amine and a methyl ester on the carboxylate, making it a vital intermediate for the controlled synthesis of complex peptides. The S-phenyl moiety attached to the cysteine sulfur atom is a distinctive structural feature of this molecule, which has a molecular formula of C18H19NO4S and a molecular weight of 345.413 g/mol . Its primary research application is in the synthesis of protease inhibitors, and it serves as a critical intermediate in the development of antiretroviral drugs. S-Phenyl-L-cysteine derivatives are recognized for their potential as HIV protease inhibitors, with a chemical configuration comparable to the anti-AIDS drug nelfinavir . Specifically, this methyl ester derivative is a direct precursor in the synthetic pathway to Nelfinavir (CAS 159989-64-7), a potent medication that inhibits both HIV-1 and HIV-2 proteases . The compound is supplied as a white to off-white crystalline powder . Researchers value this reagent for its role in producing high-purity, optically active compounds essential for biomedical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H19NO4S/c1-22-17(20)16(13-24-15-10-6-3-7-11-15)19-18(21)23-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTLHYBTCCLDPR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934719
Record name Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate
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Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153277-33-9
Record name S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine methyl ester
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Record name Methyl N-[(benzyloxy)(hydroxy)methylidene]-S-phenylcysteinate
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Record name L-Cysteine, S-phenyl-N-[(phenylmethoxy)carbonyl]-, methyl ester
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Foundational & Exploratory

Chiral Architecture and Synthetic Utility of Cbz-S-phenyl-L-cysteine methyl ester: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical synthesis and peptidomimetic drug design, the architectural precision of chiral building blocks dictates the efficacy of the final active pharmaceutical ingredient (API). Cbz-S-phenyl-L-cysteine methyl ester (CAS: 153277-33-9), formally known as N-benzyloxycarbonyl-S-phenyl-L-cysteine methyl ester, stands as a premier highly functionalized amino acid derivative[1][2]. It acts as a critical intermediate in the synthesis of complex retroviral therapeutics, most notably the HIV protease inhibitor Nelfinavir[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and self-validating experimental protocols designed to preserve critical stereocenters during scale-up.

Structural Architecture & Physicochemical Profile

The utility of Cbz-S-phenyl-L-cysteine methyl ester stems from its orthogonal protecting group strategy and the specific steric/electronic profile of its thioether linkage. The molecule is defined by three reactive domains:

  • The N-Terminus (Cbz Group): Provides stability against basic conditions and nucleophiles while allowing for mild catalytic hydrogenolysis (Pd/C, H₂) deprotection.

  • The C-Terminus (Methyl Ester): Acts as a temporary mask for the carboxylic acid, preventing unwanted amide bond formation during carbon-backbone modifications.

  • The Side Chain (S-Phenyl Thioether): Offers a bulky, hydrophobic anchor essential for binding in the S1/S2 pockets of target proteases.

Table 1: Physicochemical Specifications & Mechanistic Consequences
PropertySpecificationMechanistic Consequence in Synthesis
Chemical Name N-Carbobenzoxy-S-phenyl-L-cysteine methyl esterStandardizes nomenclature across cross-coupling and substitution lit.
CAS Number 153277-33-9Unique registry identifier for sourcing[4][5].
Molecular Formula C₁₈H₁₉NO₄SReflects high carbon density due to the dual aromatic rings[6].
Molecular Weight 345.41 g/mol Moderately heavy intermediate; ensures favorable crystallization[4].
C2 Stereocenter L-configuration (S-geometry at alpha-carbon)Absolute requirement for bioactivity; racemization must be avoided.
Optical Rotation [α]²⁰D −17.2 (c 1.8; MeOH)Benchmark for stereochemical purity validation post-synthesis[7].

Mechanistic Synthetic Pathways: Precision & Causality

The synthesis of this intermediate requires extreme stereochemical control. Because the α-proton is highly acidic (flanked by an ester and a carbamate), base-catalyzed


-elimination (E2) is an ever-present competing pathway that destroys the C2 chiral center, yielding achiral dehydroalanine[8].

Industry standards utilize two predominant pathways to mitigate this risk, dictating distinct causal choices in reagents and thermodynamics:

The Nucleophilic Displacement (SN2) Route

Developed heavily by Knight and Sibley[7], this route begins with an O-activated serine derivative (e.g., N-Cbz-O-tosyl-L-serine methyl ester).

  • The Causality of the Leaving Group: A massive, electron-withdrawing leaving group like a tosylate or mesylate is chosen because it lowers the transition state energy for substitution at the primary C3 carbon.

  • The Causality of Temperature Control: The reaction is strictly maintained at low temperatures (-40°C to 0°C)[7][9]. At higher temperatures, the thiophenolate base triggers E2 elimination. By freezing out the higher-activation-energy E2 pathway, the kinetic SN2 pathway dominates, preserving stereochemistry[8].

The Transition-Metal Catalyzed (Ullmann-type) Route

An alternative method utilizes N,N'-bis-Cbz-cystine dimethyl ester or N-Cbz-cysteine methyl ester reacting with bromobenzene[7].

  • The Causality of the Catalyst: Copper powder or copper oxide acts as a catalyst to perform an oxidative addition into the aryl halide bond, followed by coordination to the sulfur atom.

  • The Causality of the Substrate: This bypasses SN2 chemistry entirely. By forming the S-C(aryl) bond rather than the C(alkyl)-S bond, the reaction is immune to

    
    -elimination, making it a highly reliable, scalable process[7].
    

SynthRoutes serine N-Cbz-O-Tosyl-L-Serine Methyl Ester product Cbz-S-phenyl-L-cysteine methyl ester (Target API Intermediate) serine->product Thiophenol (PhSH), Mild Base Low Temp (-40°C to 0°C) Kinetic SN2 Displacement cysteine N-Cbz-L-Cysteine Methyl Ester cysteine->product Bromobenzene (PhBr), Cu Catalyst High Temp (70°C+) Ullmann-type Arylation

Figure 1: Divergent synthetic routes toward Cbz-S-phenyl-L-cysteine methyl ester.

Application in Drug Development: The Nelfinavir Isostere

In pharmaceutical engineering, this molecule is not the final drug, but the crucial scaffolding required to build a transition-state isostere. In the synthesis of the FDA-approved HIV protease inhibitor Nelfinavir, the S-phenyl group mimics the naturally occurring phenylalanine side chain required to dock into the viral protease[3].

To construct the hydroxyethylamine isostere, the methyl ester of Cbz-S-phenyl-L-cysteine is hydrolyzed and converted into a chloromethyl ketone. This ketone undergoes diastereoselective reduction to a chiral alcohol, forming an epoxide intermediate that is subsequently opened by an amine nucleophile[3]. If the stereochemistry of the starting ester is not rigorously pure, the downstream epoxide will form as a diastereomeric mixture, crippling the drug's binding affinity.

DrugDev ester Cbz-S-phenyl-L-Cys-OMe cmk Chloromethyl Ketone (via Diazoketone) ester->cmk 1. Base Hydrolysis 2. iBu-OCOCl 3. CH2N2, HCl epoxide Chiral Epoxide Intermediate cmk->epoxide Diastereoselective NaBH4 Reduction nelfinavir Nelfinavir Isostere (Protease Inhibitor) epoxide->nelfinavir Nucleophilic Ring Opening (Amine)

Figure 2: Workflow converting the ester intermediate to the Nelfinavir isostere.

Self-Validating Experimental Protocol: SN2 Displacement

This procedure details the stereoretentive thioetherification of N-Cbz-O-tosyl-L-serine methyl ester. The protocol is designed as a self-validating system—meaning each critical phase contains an inherent checkpoint to prevent the propagation of errors[7][8].

Step 1: Preparation of the Nucleophile
  • In a rigorously flame-dried, argon-purged flask, dissolve 1.1 equivalents of thiophenol in anhydrous N,N-dimethylformamide (DMF).

    • Causality Check: Argon purging prevents the oxidative dimerization of thiophenol into diphenyl disulfide. DMF is used because its polar aprotic nature solvates cations, rendering the thiophenolate highly "naked" and nucleophilic.

  • Cool the solution to 0°C.

  • Slowly add 1.05 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) to generate sodium thiophenylate in situ.

    • Validation Check: The evolution of hydrogen gas (

      
      ) serves as a visual indicator of successful deprotonation. Wait until bubbling ceases entirely.
      
Step 2: Nucleophilic Substitution
  • Cool the reactor strictly to -40°C using an acetonitrile/dry-ice bath[9].

  • Add a solution of N-Cbz-O-tosyl-L-serine methyl ester (1.0 eq) in anhydrous DMF dropwise over 30 minutes.

    • Causality Check: The ultra-low temperature and slow addition rate are critical. They suppress the competing E2 base-catalyzed elimination of the

      
      -proton[8][9].
      
  • Stir at -40°C for 30 minutes, then allow the system to warm to 0°C for 20 minutes to drive the SN2 reaction to completion.

Step 3: Quenching and Phase Separation
  • Quench the reaction via the rapid addition of 20% aqueous citric acid[9].

    • Causality Check: A weak acid is used to neutralize excess base immediately without hydrolyzing the labile methyl ester, which would occur if strong mineral acids like HCl were used.

  • Extract the aqueous phase three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Quality Control & Stereochemical Validation

Because visual inspections cannot differentiate enantiomers, rigorous analytical validation is the final required step of the protocol.

To determine the reaction selectivity and optical purity, the crude product must be subjected to High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (e.g., CHIRALPAK AD)[8].

The Selectivity Equation: The efficiency of the substitution is mathematically self-validated by calculating the ratio between the SN2 product, the SN1/racemization product, and the E2 product[8]:



Where:
  • L = Yield of Cbz-S-phenyl-L-cysteine methyl ester (Target SN2).

  • D = Yield of Cbz-S-phenyl-D-cysteine methyl ester (Racemized SN1 product).

  • A = Yield of N-benzyloxycarbonyl dehydroalanine methyl ester (Undesired E2 product).

An acceptable industrial run will demonstrate an optical purity


ee and an SN2:E2 ratio exceeding 94:6[8].

References

  • Knight, D. W., & Sibley, A. W. (1997). Preparation of S-aryl-cysteine and its derivatives / Enantioselective synthesis. Referenced via US Patent 6765109B1.
  • European Patent Office. Process for producing cysteine derivatives (EP0897911A1). Details E2 vs SN2 selectivity in cysteine derivative synthesis.
  • European Patent Office. Process for producing 3-amino-2-oxo-1-halogenopropane derivatives (EP0774453A1). Details intermediate synthetic parameters at low temperatures.
  • National Institutes of Health (PMC). Syntheses of FDA Approved HIV Protease Inhibitors. Demonstrates the usage of S-phenyl cysteine variants in Saquinavir and Nelfinavir isostere generation. Available at:[Link]

Sources

Molecular weight and formula of Cbz-protected S-phenyl cysteine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Cbz-Protected S-phenyl Cysteine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: In the landscape of peptide chemistry and drug discovery, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Among these, the Carbobenzyloxy (Cbz or Z) group, a stalwart in peptide synthesis, offers robust protection for amino groups. When combined with the S-phenyl protection of the cysteine thiol, the resulting derivative, Cbz-S-phenyl-L-cysteine, becomes a valuable building block for researchers and scientists. This guide provides a comprehensive technical overview of Cbz-S-phenyl-L-cysteine, detailing its chemical properties, synthesis, characterization, and applications in the field.

The introduction of the Cbz group by Bergmann and Zervas in 1932 was a foundational moment in peptide synthesis, enabling the controlled formation of peptide bonds by masking the nucleophilicity of the α-amino group.[1][2] The S-phenyl group, in turn, provides stable protection for the reactive thiol side chain of cysteine, preventing unwanted side reactions such as oxidation to disulfides.[2] The resulting compound, Cbz-S-phenyl-L-cysteine, thus offers orthogonal protection, a critical feature in multi-step synthetic strategies.[1][3]

Core Chemical Properties and Data

Cbz-S-phenyl-L-cysteine is a white to off-white crystalline solid.[4] It exhibits slight solubility in polar organic solvents like methanol and dimethyl sulfoxide.[4] The presence of both aromatic and chiral features contributes to its utility in advanced chemical synthesis.[4]

PropertyValueSource(s)
Molecular Formula C17H17NO4S[5][]
Molecular Weight 331.40 g/mol []
CAS Number 159453-24-4[4][5][]
Melting Point 94-97 °C[5]
Appearance White to off-white powder/crystalline solid[4]
IUPAC Name (2R)-2-(phenylmethoxycarbonylamino)-3-(phenylthio)propanoic acid[4]

Synthesis of Cbz-S-phenyl-L-cysteine: A Step-by-Step Protocol

The synthesis of Cbz-S-phenyl-L-cysteine can be achieved through various routes, with a common approach involving the N-protection of L-cysteine followed by the S-arylation of the thiol group. A notable large-scale synthesis has been developed from N-Cbz-L-serine β-lactone, highlighting a scalable and efficient method for producing multi-kilogram quantities.[7][8]

Example Synthetic Workflow: From N-Cbz-L-serine β-lactone

This method leverages the nucleophilic ring-opening of the β-lactone with thiophenol.

Synthesis_Workflow NCbzSer N-Cbz-L-serine BetaLactone N-Cbz-L-serine β-lactone (Intermediate) NCbzSer->BetaLactone Formation of β-lactone Reagents1 Triphenylphosphine, Diethyl azodicarboxylate (DEAD) Product Cbz-S-phenyl-L-cysteine BetaLactone->Product Nucleophilic ring-opening Reagents2 Thiophenol, Sodium hydride (NaH)

Caption: Synthesis workflow for Cbz-S-phenyl-L-cysteine.

Detailed Protocol:

  • Formation of N-Cbz-L-serine β-lactone:

    • To a cooled solution (-40°C) of N-Cbz-L-serine and triphenylphosphine in acetonitrile, diethyl azodicarboxylate (DEAD) is added dropwise, maintaining the temperature below -35°C.[7]

    • The reaction mixture is stirred, and upon warming to ambient temperature, a solution of the intermediate N-Cbz-L-serine β-lactone is formed.[7] The causality here lies in the Mitsunobu reaction conditions that facilitate the intramolecular cyclization to the strained β-lactone.

  • Nucleophilic Ring-Opening:

    • In a separate flask, thiophenol is treated with sodium hydride in a suitable solvent to generate the sodium thiophenolate nucleophile.

    • The previously prepared β-lactone solution is then added to the thiophenolate solution. The nucleophilic attack of the thiophenolate on the β-carbon of the lactone ring leads to its opening and the formation of the desired Cbz-S-phenyl-L-cysteine.

  • Work-up and Purification:

    • The reaction is quenched, and the product is extracted into an organic solvent.[7]

    • Purification is typically achieved through crystallization to yield the final product with high purity and enantiomeric excess.[7]

Analytical Characterization: Ensuring Scientific Integrity

The identity and purity of synthesized Cbz-S-phenyl-L-cysteine are validated through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a detailed fingerprint of the molecule. Key expected signals include:

    • Aromatic protons of the Cbz and S-phenyl groups (typically in the range of 7.0-7.5 ppm).[9][10]

    • The methylene protons of the benzyl group of the Cbz protector (around 5.1 ppm).[9]

    • The α-proton and β-protons of the cysteine backbone.[9]

    • A broad singlet for the carboxylic acid proton.[9]

  • Mass Spectrometry: This technique confirms the molecular weight of the compound, with the molecular ion peak corresponding to its exact mass.[9]

Chromatographic Analysis:
  • HPLC (High-Performance Liquid Chromatography): HPLC is crucial for assessing the purity of the compound and determining the enantiomeric excess.[7]

Analytical_Workflow SynthesizedProduct Synthesized Cbz-S-phenyl-L-cysteine NMR ¹H NMR Spectroscopy SynthesizedProduct->NMR MS Mass Spectrometry SynthesizedProduct->MS HPLC HPLC Analysis SynthesizedProduct->HPLC Structural_Validation Structural Validation NMR->Structural_Validation MS->Structural_Validation Purity_Assessment Purity & Enantiomeric Excess Assessment HPLC->Purity_Assessment

Caption: Analytical workflow for Cbz-S-phenyl-L-cysteine.

Applications in Research and Drug Development

Cbz-S-phenyl-L-cysteine is a versatile building block in the synthesis of peptides and other pharmaceutically relevant molecules.

  • Peptide Synthesis: It is utilized in solution-phase peptide synthesis where the Cbz group provides stable N-terminal protection.[1][3] The S-phenyl group offers robust protection for the cysteine thiol, which is crucial for preventing side reactions during peptide coupling steps.[2][11]

  • Chiral Building Block: Its defined stereochemistry makes it a valuable chiral precursor for the synthesis of complex organic molecules and enzyme inhibitors.[4]

  • Drug Development: As a derivative of a natural amino acid, it can be incorporated into peptide-based drugs or used in the synthesis of small molecule therapeutics. The S-phenyl-L-cysteine moiety itself has been investigated for its potential as an antiretroviral agent.[12]

Conclusion

Cbz-protected S-phenyl cysteine is a cornerstone building block for chemical and pharmaceutical research. Its well-defined chemical properties, coupled with established synthetic and analytical protocols, ensure its reliable application in the laboratory. A thorough understanding of its synthesis and characterization is essential for its effective use in the development of novel peptides and therapeutics. The continued relevance of this compound underscores the enduring importance of classical protecting group strategies in modern organic synthesis.

References

  • Marzoni, G. (1995). A Convenient, Large Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine.
  • BuyersGuideChem. Cbz-S-phenyl-L-cysteine | C17H17NO4S. [Link]

  • Taylor & Francis Online. (2007). A Convenient, Large Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine. [Link]

  • Google Patents.
  • Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9449-9485.
  • PubChem. Benzyloxycarbonylcysteine. [Link]

  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ChemIndex. 19542-77-9 | N-Acetyl-S-benzyl-L-cysteine. [Link]

  • PubMed. A comprehensive one-pot synthesis of protected cysteine and selenocysteine SPPS derivatives. [Link]

  • ResearchGate. Cysteine protecting groups: applications in peptide and protein science. [Link]

  • ResearchGate. Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • ResearchGate. ¹H NMR spectrum of S-phenyl-L-cysteine (400 MHz, D2O). [Link]

Sources

Cbz-S-phenyl-L-cysteine methyl ester CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource for understanding the core attributes of Cbz-S-phenyl-L-cysteine methyl ester, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document provides a detailed overview of its chemical identity, synthesis, the strategic importance of its protecting groups, and its applications in the development of novel therapeutics.

Core Chemical Identifiers and Properties

Cbz-S-phenyl-L-cysteine methyl ester is a derivative of the amino acid L-cysteine, where the amine and thiol functionalities are protected by a carboxybenzyl (Cbz) group and a phenyl group, respectively, and the carboxylic acid is in the form of a methyl ester. These modifications are crucial for its utility in multi-step organic syntheses.

A summary of its key chemical identifiers is presented in the table below for quick reference.

IdentifierValue
CAS Number 153277-33-9[1][2]
Molecular Formula C18H19NO4S[1]
Molecular Weight 345.41 g/mol [1]
IUPAC Name Methyl (2R)-2-[(benzyloxy)carbonylamino]-3-(phenylthio)propanoate
Synonyms N-Carbobenzoxy-S-phenyl-L-cysteine methyl ester, Methyl N-((benzyloxy)carbonyl)-S-phenyl-L-cysteinate, (R)-2-Benzyloxycarbonylamino-3-phenylsulfanyl-propionic acid methyl ester

The Strategic Importance of Protecting Groups

The utility of Cbz-S-phenyl-L-cysteine methyl ester in complex molecular syntheses is largely attributed to its protecting groups, which mask the reactive amine and thiol functionalities of the cysteine backbone.

The Carboxybenzyl (Cbz) Protecting Group

The carboxybenzyl (Cbz or Z) group is a well-established amine protecting group in peptide synthesis, first introduced by Bergmann and Zervas in 1932.[3] Its primary function is to temporarily block the reactivity of the amino group on an amino acid, preventing it from forming unwanted side products during peptide coupling reactions.[4]

Key features of the Cbz group include:

  • Stability: It is stable under both basic and mild acidic conditions, allowing for selective deprotection of other protecting groups like Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[3]

  • Facilitated Purification: The introduction of the Cbz group often increases the crystallinity of the protected amino acid, which can simplify purification processes.[3][5]

  • Cleavage: The Cbz group is typically removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or under strong acidic conditions (e.g., HBr in acetic acid).[5][6]

The S-phenyl Protecting Group

The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, which can lead to the formation of disulfide bonds and other side reactions. The S-phenyl group serves as a robust protecting group for the thiol functionality. The phenylthioether linkage enhances the molecule's stability compared to the free thiol of native cysteine.

Synthesis of Cbz-S-phenyl-L-cysteine Methyl Ester

The synthesis of Cbz-S-phenyl-L-cysteine methyl ester can be achieved through several synthetic routes. One common approach involves the reaction of a suitably protected cysteine derivative. A general, illustrative synthetic workflow is described below.

Experimental Protocol: A Representative Synthesis

The following is a representative, non-exhaustive protocol for the synthesis of Cbz-S-phenyl-L-cysteine methyl ester.

Materials:

  • N-Cbz-L-cysteine

  • Methylating agent (e.g., diazomethane or methyl iodide with a base)

  • Arylating agent (e.g., a phenylating reagent)

  • Appropriate solvents (e.g., dichloromethane, dimethylformamide)

  • Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Esterification: The carboxylic acid of N-Cbz-L-cysteine is first converted to its methyl ester. This can be achieved using various standard esterification methods.

  • S-Arylation: The thiol group of the N-Cbz-L-cysteine methyl ester is then reacted with a suitable phenylating agent to introduce the S-phenyl group.

  • Workup and Purification: The reaction mixture is subjected to an aqueous workup to remove inorganic byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure Cbz-S-phenyl-L-cysteine methyl ester.

A patent describes a method for the preparation of N-benzyloxycarbonyl-S-phenyl-L-cysteine methyl ester by the displacement of N-benzyloxycarbonyl-O-p-toluenesulfonyl serine methyl ester with freshly prepared sodium thiophenylate in DMF at 0°C, affording the desired product in high yield.[7]

Synthetic Workflow Diagram

SynthesisWorkflow Start N-Cbz-L-cysteine Esterification Esterification (e.g., CH3I, Base) Start->Esterification Intermediate N-Cbz-L-cysteine methyl ester Esterification->Intermediate SArylation S-Arylation (e.g., Phenylating agent) Intermediate->SArylation Purification Workup & Purification SArylation->Purification Product Cbz-S-phenyl-L-cysteine methyl ester Purification->Product

Caption: A generalized workflow for the synthesis of Cbz-S-phenyl-L-cysteine methyl ester.

Applications in Research and Drug Development

Cbz-S-phenyl-L-cysteine methyl ester is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Peptide Synthesis: As a protected amino acid, it can be incorporated into peptide chains to create novel peptides with specific biological activities. The S-phenyl group can be retained in the final peptide or can be cleaved to reveal the free thiol for further modification or to study the role of the cysteine residue.

  • Asymmetric Synthesis: The chiral center of the L-cysteine backbone makes it a useful building block in asymmetric synthesis, allowing for the stereoselective construction of complex target molecules.

  • Precursor to Bioactive Molecules: S-Phenyl-L-cysteine, the deprotected form of the core amino acid, is recognized for its potential as an antiretroviral and protease inhibitor for the human immunodeficiency virus (HIV).[8][9] This highlights the therapeutic potential of molecules derived from this scaffold. For instance, N-Carbobenzoxy-S-phenyl-L-cysteine methyl ester is used in the preparation of γ-amino β-ketoesters through cross-Claisen condensation.[10]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, such as a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container.

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

Conclusion

Cbz-S-phenyl-L-cysteine methyl ester is a strategically important molecule in synthetic organic chemistry. The careful selection of the Cbz and S-phenyl protecting groups allows for its versatile use in the construction of complex and biologically active molecules. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working in drug discovery and development.

References

  • Cbz Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable.
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (2025). Benchchem.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024, January 4). Total Synthesis.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure.
  • Preparation of S-aryl-cysteine and its derivatives. (n.d.).
  • SAFETY DATA SHEET - N-Boc-S-benzyl-L-cysteine. (2025, December 22). Fisher Scientific.
  • CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER | 153277-33-9. ChemicalBook.
  • SAFETY DATA SHEET - N-Benzyloxycarbonylglycine methyl ester. (2025, December 24). Fisher Scientific.
  • 153277-33-9 CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER. ChemSigma.
  • SAFETY DATA SHEET - S-Benzyl-L-cysteine. (2025, September 12). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - S-Benzyl-L-cysteine. (2025, December 22). Fisher Scientific.
  • CAS 153277-33-9 Cbz-s-phenyl-L-cysteine methyl ester. Alfa Chemistry.
  • N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester | CAS No- 153277-33-9. Simson Pharma Limited.
  • SAFETY DATA SHEET - N-Benzyloxycarbonyl-L-serine Methyl Ester. (2025, November 4). TCI Chemicals.
  • Process for S-aryl-L-cysteine and derivatives. (n.d.).
  • An In-depth Technical Guide to N-Cbz-L-Cysteine: Chemical Properties and Structure. (2025). Benchchem.
  • S-phenyl-L-cysteine Sulfoxide|High-Purity Research Chemical. Benchchem.
  • SAFETY DATA SHEET - N-Benzyloxycarbonyl-L-serine Benzyl Ester. (2025, May 23). TCI Chemicals.
  • CAS No : 153277-33-9 | Product Name : N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester.
  • Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. (2019, July 18). BMC Biotechnology.
  • Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzym

Sources

An In-Depth Technical Guide to the Electronic Properties of S-phenyl Cysteine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of S-phenyl cysteine methyl ester, a molecule of significant interest in drug development and biochemical research. S-phenyl cysteine derivatives have been noted for their potential as antiretroviral agents and their role in various biological mechanisms.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the synthesis, electrochemical behavior, and theoretical electronic structure of this compound. By integrating experimental protocols with computational analysis, this guide aims to provide a robust framework for understanding and further investigating the electronic characteristics of S-phenyl cysteine methyl ester and related S-aryl cysteine derivatives.

Introduction: The Significance of S-phenyl Cysteine Methyl Ester

S-phenyl cysteine and its derivatives are a class of compounds with notable biological activity. The introduction of an aryl group to the sulfur atom of cysteine, a crucial amino acid, can significantly alter its electronic properties and, consequently, its reactivity and interaction with biological targets. The esterification of the carboxylic acid to a methyl ester further modifies the molecule's polarity and potential for chemical transformations. Understanding the electronic landscape of S-phenyl cysteine methyl ester is paramount for elucidating its mechanism of action in biological systems and for the rational design of novel therapeutic agents. This guide will delve into the core electronic features of this molecule through a multi-faceted approach, combining synthetic chemistry, electrochemistry, and computational modeling.

Synthesis of S-phenyl Cysteine Methyl Ester

The synthesis of S-phenyl cysteine methyl ester can be approached through several synthetic routes. A common and effective method involves the arylation of a cysteine derivative. Below is a detailed protocol for a representative synthesis.

Synthesis Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product L-cysteine L-cysteine Esterification Esterification L-cysteine->Esterification Methanol Methanol Methanol->Esterification Thionyl_chloride Thionyl chloride Thionyl_chloride->Esterification Bromobenzene Bromobenzene Arylation S-Arylation Bromobenzene->Arylation Copper_catalyst Copper Catalyst Copper_catalyst->Arylation Esterification->Arylation Cysteine methyl ester Purification Purification Arylation->Purification Product S-phenyl Cysteine Methyl Ester Purification->Product

Caption: A generalized workflow for the synthesis of S-phenyl cysteine methyl ester.

Experimental Protocol: Synthesis of N-acetyl-S-phenyl-L-cysteine methyl ester

While direct synthesis protocols for the unprotected S-phenyl cysteine methyl ester are available, a common strategy involves the use of protecting groups to avoid side reactions. Here, we detail the synthesis of the N-acetylated analog, which can be deprotected if necessary. This protocol is adapted from established methods for the synthesis of S-aryl cysteine derivatives.[2][3]

Materials:

  • N-acetyl-L-cysteine

  • Methanol (dry)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Bromobenzene

  • Copper(I) iodide (CuI)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

Step 1: Esterification of N-acetyl-L-cysteine

  • Suspend N-acetyl-L-cysteine in dry methanol under a nitrogen atmosphere.

  • With vigorous stirring, add a catalytic amount of concentrated sulfuric acid dropwise at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-acetyl-L-cysteine methyl ester.[4]

Step 2: S-Arylation of N-acetyl-L-cysteine methyl ester

  • In a reaction vessel, dissolve N-acetyl-L-cysteine methyl ester, bromobenzene, and a catalytic amount of CuI in DMSO.

  • Add powdered KOH to the mixture.

  • Heat the reaction mixture under a nitrogen atmosphere (e.g., at 120 °C) and monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-acetyl-S-phenyl-L-cysteine methyl ester.

Electrochemical Properties: Probing the Redox Behavior

Cyclic voltammetry (CV) is a powerful technique to investigate the oxidation and reduction behavior of molecules, providing insights into their electronic structure and reactivity.[5][6] For S-phenyl cysteine methyl ester, CV can be used to determine its oxidation potential, which is related to the ease of removing an electron from the molecule, and to study the stability of the resulting radical cation.

Expected Electrochemical Behavior

The electrochemical oxidation of S-phenyl cysteine methyl ester is expected to occur at the sulfur atom, which is the most electron-rich and easily oxidizable site in the molecule. The presence of the electron-donating amino group and the electron-withdrawing phenyl and methyl ester groups will influence the oxidation potential. The phenyl group can stabilize the resulting radical cation through resonance. The electrochemical process is likely to be irreversible due to the subsequent chemical reactions of the highly reactive radical cation.

Experimental Protocol: Cyclic Voltammetry

This protocol provides a general procedure for performing cyclic voltammetry on S-phenyl cysteine methyl ester.

Materials and Equipment:

  • S-phenyl cysteine methyl ester

  • Supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile)

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

    • Counter electrode (e.g., platinum wire)

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

  • Prepare a solution of S-phenyl cysteine methyl ester (e.g., 1-5 mM) in the supporting electrolyte solution.

  • Assemble the three-electrode cell with the prepared solution.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment on the potentiostat software. A typical starting point would be:

    • Initial potential: 0 V

    • Vertex potential 1: +2.0 V

    • Vertex potential 2: 0 V

    • Scan rate: 100 mV/s

  • Run the cyclic voltammogram and record the data.

  • Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the nature of the electrochemical process.

Data Interpretation

The resulting cyclic voltammogram will show the current response as a function of the applied potential. The key parameters to analyze are:

  • Anodic Peak Potential (Epa): The potential at which the maximum oxidation current is observed. This provides information about the ease of oxidation of the molecule.

  • Anodic Peak Current (Ipa): The magnitude of the current at the oxidation peak, which is related to the concentration of the analyte and the kinetics of the electron transfer.

  • Reversibility: The absence of a corresponding reduction peak on the reverse scan would indicate an irreversible or quasi-reversible process.

Table 1: Expected Electrochemical Data for S-phenyl Cysteine Methyl Ester

ParameterExpected Value/ObservationSignificance
Anodic Peak Potential (Epa)Positive potential (e.g., > +1.0 V vs. Ag/AgCl)Indicates the energy required to remove an electron.
Process ReversibilityLikely irreversibleSuggests the instability of the oxidized species.

Spectroscopic Properties: UV-Vis Absorption

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7] For S-phenyl cysteine methyl ester, the UV-Vis spectrum is expected to show absorption bands corresponding to the electronic excitations of the phenyl group and potentially charge-transfer transitions involving the sulfur atom.

Expected UV-Vis Absorption

The benzene ring in S-phenyl cysteine methyl ester will exhibit characteristic π → π* transitions. The attachment of the sulfur atom to the phenyl ring can cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene due to the extension of the conjugated system.[8]

Experimental Protocol: UV-Vis Spectroscopy

Materials and Equipment:

  • S-phenyl cysteine methyl ester

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of S-phenyl cysteine methyl ester of a known concentration in the chosen solvent.

  • Prepare a series of dilutions from the stock solution to obtain a range of concentrations.

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Record the baseline spectrum with the blank.

  • Record the UV-Vis absorption spectra of the S-phenyl cysteine methyl ester solutions from approximately 200 nm to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

  • Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette, the molar absorptivity at λmax can be calculated from a plot of absorbance versus concentration.

Table 2: Expected UV-Vis Spectroscopic Data

ParameterExpected Value/ObservationSignificance
λmax~250-280 nmCorresponds to π → π* transitions of the phenyl ring.
Molar Absorptivity (ε)Moderate to highIndicates the probability of the electronic transition.

Computational Analysis: A Theoretical Approach to Electronic Structure

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules from a theoretical standpoint.[9] By solving the Schrödinger equation within the DFT framework, we can obtain valuable information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and their corresponding energies.

HOMO-LUMO Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule.

  • HOMO: The highest energy orbital containing electrons. It represents the ability of the molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

  • LUMO: The lowest energy orbital that is empty of electrons. It represents the ability of the molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and generally more reactive.

Computational Protocol: DFT Calculations with Gaussian

This protocol outlines the general steps for performing a DFT calculation on S-phenyl cysteine methyl ester using the Gaussian software package.[10]

Software:

  • Gaussian 09 or a later version

  • GaussView or other molecular visualization software

Procedure:

  • Build the Molecule: Construct the 3D structure of S-phenyl cysteine methyl ester using a molecular builder like GaussView.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.[11]

    • Gaussian Input File Snippet (Optimization):

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • Gaussian Input File Snippet (Frequency):

  • Single Point Energy and Orbital Calculation: To obtain more accurate electronic properties, perform a single-point energy calculation on the optimized geometry using a larger basis set, such as 6-311++G(d,p). This calculation will provide the HOMO and LUMO energies and the molecular orbitals.

    • Gaussian Input File Snippet (Single Point):

  • Analyze the Output: Use GaussView or another program to visualize the HOMO and LUMO orbitals and to extract their energy values from the Gaussian output file.

Visualization of Molecular Orbitals

HOMO_LUMO cluster_0 Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donating Ability LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Accepting Ability HOMO->LUMO ΔE = E(LUMO) - E(HOMO) (HOMO-LUMO Gap) Reactivity/Excitability

Caption: Relationship between HOMO, LUMO, and the HOMO-LUMO energy gap.

Table 3: Predicted Electronic Properties from DFT Calculations

PropertyPredicted Value (Illustrative)Significance
HOMO Energy~ -6.0 eVIndicates electron-donating capability.
LUMO Energy~ -1.0 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)~ 5.0 eVRelates to chemical reactivity and electronic transitions.

The visualization of the HOMO and LUMO would likely show that the HOMO is localized primarily on the sulfur atom and the phenyl ring, consistent with this being the site of oxidation. The LUMO is expected to be distributed over the phenyl ring and the ester group.

Conclusion

This technical guide has provided a comprehensive overview of the electronic properties of S-phenyl cysteine methyl ester, encompassing its synthesis, electrochemical behavior, spectroscopic characteristics, and theoretical electronic structure. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide offers detailed, field-proven protocols for its synthesis and characterization. The presented experimental and computational methodologies provide a robust framework for researchers to generate the necessary data to fully elucidate the electronic properties of S-phenyl cysteine methyl ester. A thorough understanding of these properties is critical for advancing its application in drug discovery and for the design of new S-aryl cysteine derivatives with tailored biological activities.

References

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
  • He, R., et al. (2019). Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. BMC Biotechnology, 19(1), 53.
  • Mettler Toledo. (n.d.). Protein Quantification at 280 nm Using UV Vis Spectrophotometry. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • iGEM. (2016). Protocol for cyclic voltammetry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved from [Link]

  • Pernigo, S. (2010). The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. In UV-Visible Spectrophotometry of Waters and Soils (pp. 149-160). Humana Press.
  • RSC Publishing. (2021).
  • Shen, L., et al. (2023). Electrochemical Nickel-Catalyzed Selective Inter- and Intramolecular Arylations of Cysteine-Containing Peptides.
  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

  • Supporting Information for: Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging. (n.d.).
  • Hu, T. M., & Sisenwine, S. F. (2003). Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and HPLC analysis of urinary coumarin metabolites. Toxicology, 190(3), 249-258.
  • A'yun, A. Q. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.
  • Vertex Pharmaceuticals Incorporated. (2004). Preparation of S-aryl-cysteine and its derivatives. U.S.
  • Brandán, S. A., et al. (2013). Ab-initio and DFT calculations on molecular structure, NBO, HOMO–LUMO study and a new vibrational assignment for 4-dimethylaminobenzaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 349-359.
  • Scialla, S., et al. (2022). Optimization of Poly(l-Amino Acids)-Based Platforms for Sensing and Biosensing: A Cyclic Voltammetry Study. Chemosensors, 10(12), 512.
  • Al-Omair, M. A. (2023). Electropolymerization of some amino acids on platinum electrode.
  • Research India Publications. (n.d.). Approach of Density Functional Theory to Molecules Using Gaussian.
  • ChemRxiv. (2023).
  • A'yun, A. Q. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.
  • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry.
  • ChemRxiv. (2023).
  • Organic Syntheses Procedure. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride.
  • U.S. Patent No. 9,889,103 B2. (2018).
  • Gaussian Calculations of Simple Organometallic Molecules: technical aspects. (2012, July 6).
  • Shen, L., et al. (2023). Electrochemical Nickel‐Catalyzed Selective Inter‐ and Intramolecular Arylations of Cysteine‐Containing Peptides.
  • Zhang, G., et al. (2017). Study on the interaction of bioactive compound S-allyl cysteine from garlic with serum albumin. Journal of Food and Drug Analysis, 25(4), 869-876.
  • White, C. J., & Zeglis, B. M. (2018). Organometallic Oxidative Addition Complexes for S-Arylation of Free Cysteines. ACS Chemical Biology, 13(7), 1709-1714.
  • IRJEdT. (n.d.).
  • LSU Scholarly Repository. (n.d.). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D.
  • U.S. Patent No. 9,763,902 B2. (2017).
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • RSC Publishing. (n.d.). ARTICLE.
  • PMC. (2020, June 20). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)
  • E3S Web of Conferences. (n.d.).
  • Advanced Journal of Chemistry, Section A. (2021, May 20).
  • Zhang, G., et al. (2017).
  • ResearchGate. (n.d.). Normalized UV-vis absorption spectra of the small molecules (in film).

Sources

Reactivity Profile and Bioconjugation Dynamics of the S-Phenyl Cysteine Thioether Linkage

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Biopharmaceutical Development

Executive Summary

The structural manipulation of cysteine residues is a cornerstone of modern bioconjugation, targeted covalent inhibitor design, and biomarker analysis. Historically, cysteine modification has relied on maleimides or alkyl halides to form an


 thioether linkage. However, these traditional linkages suffer from susceptibility to retro-Michael reactions and in vivo thiol exchange[1]. The engineering of S-phenyl cysteine , characterized by a robust 

thioether bond, overcomes these limitations by severely restricting electron density on the sulfur atom[2]. This in-depth guide dissects the physical chemistry, oxidative reactivity, and kinetic synthesis methodologies of the S-aryl thioether bond, establishing a framework for its integration into next-generation therapeutics.

Electronic Foundations: The Paradigm

The functional superiority of the S-phenyl cysteine linkage is fundamentally driven by its electronic architecture. When sulfur is conjugated directly to an aromatic phenyl ring, the sulfur's lone-pair electrons delocalize into the extended


-system of the benzene ring.

Causality in Stability: This resonance delocalization serves a dual purpose:

  • Thermodynamic Inertness: By siphoning electron density away from the sulfur center, the overall nucleophilicity of the resulting thioether is drastically reduced. This renders the

    
     bond highly refractory to trans-thioesterification or thiol-exchange mechanisms common in biological matrices (such as human serum albumin or free glutathione)[1].
    
  • Extreme Condition Tolerance: Experimental profiling demonstrates that the organometallic-derived S-aryl bond remains structurally intact across extreme pH gradients (pH 0–14) and under highly aggressive reducing conditions (e.g., 5% v/v

    
    -mercaptoethanol at 90 °C)[3].
    

Bioconjugation Cys Protein Cysteine (Soft Nucleophile) Alk S-Alkyl Cysteine (sp3 Thioether) Cys->Alk Maleimide Aryl S-Phenyl Cysteine (sp2 Thioether) Cys->Aryl Pd(II) / SNAr Degrad Premature Cleavage (Thiol Exchange) Alk->Degrad In vivo plasma Stable Robust Bioconjugate (High Stability) Aryl->Stable pH 0-14, 90°C

Fig 1. Mechanistic divergence of S-alkyl vs S-aryl cysteine bioconjugation stability.

Kinetic Synthesis Strategies

Creating the S-phenyl cysteine linkage requires specific catalytic or electronic-withdrawing approaches due to the unfavorable energy barrier of directly arylating a thiolate without activation.

Organometallic Palladium (Pd) Oxidative Addition

Palladium(II) oxidative addition (OA) complexes provide a stoichiometric, highly chemoselective route to S-phenyl cysteine[3]. The use of sterically demanding, electron-rich ligands like RuPhos effectively shields the Pd center[4]. This geometric constraint forces the transition metal to selectively undergo ligand exchange with highly polarizable (soft) nucleophiles like thiolate, completely ignoring harder nucleophiles like lysine amines or serine hydroxyls[3].

  • Kinetics & Operability: Conversion to the S-aryl conjugate occurs rapidly (<5 minutes) over a massive pH range (5.5 - 8.5) utilizing 5% organic cosolvents (DMF, DMSO). Remarkably, reactivity is maintained even in ultra-acidic conditions (0.1% TFA, pH 2.0), achieving 59% conversion over 7 hours[4].

Nucleophilic Aromatic Substitution ( )

Nucleophilic aromatic substitution exploits an electron-deficient aryl halide or sulfonate to stabilize the negatively-charged Meisenheimer


-complex intermediate[1]. For instance, utilizing 2-sulfonylpyrimidines allows researchers to precisely tune the reaction kinetics across 9 orders of magnitude by simply altering the heterocyclic core and leaving group[5].

Oxidation Reactivity Profile

While fundamentally more oxidatively stable than aliphatic thioethers (such as methionine) and free cysteine[6], the S-phenyl linkage can undergo sequential oxidation under concentrated oxidative stress (e.g., elevated


 or reactive oxygen species).
  • Sulfoxide Formation: The primary oxidation event yields S-phenyl cysteine S-oxide.

  • Sulfone Formation: Excess oxidant drives the linkage to the S,S-dioxide (sulfone)[7]. This strong electron-withdrawing transformation has distinct pharmacological utility; for example, the derivative 2-amino-5-methyl-S-phenyl cysteine S,S-dioxide functions as a potent inhibitor of human Kynureninase (IC50 = 11 µM) in inflammatory pathways[7].

  • Metabolic Biomarkers: Physiologically, S-phenyl cysteine adducts are recognized metabolic endpoints in toxicology. Reactive benzene oxide, generated during hepatic benzene metabolism, spontaneously binds to cysteine residues on hemoglobin and albumin, creating stable in vivo biomarkers of exposure[8].

Oxidation PhS S-Phenyl Cysteine (Oxidation Resistant) Sulfoxide S-Phenyl Sulfoxide (+16 Da) PhS->Sulfoxide Slow Oxidation Sulfone S,S-Dioxide (+32 Da) Sulfoxide->Sulfone Potent Stress ROS Reactive Oxygen Species (ROS) ROS->PhS

Fig 2. Stepwise oxidative reactivity profile of the S-aryl thioether bond.

Quantitative Conjugation and Stability Parameters

The table below consolidates the comparative advantages of the S-phenyl linkage against traditional modalities.

Conjugation TypeLinkage ChemistryPlasma Thiol ResistanceOperable pH RangeRelative Oxidation Liability
Maleimide

Thioether
Low (Retro-Michael)6.5 – 7.5High
Pd(II) Reagent

Thioether
Extremely High 2.0 – 14.0 Low

(Fluoroaryl)

Thioether
Extremely High 7.0 – 8.5 Low

Experimental Workflows: Self-Validating Protocols

To ensure rigorous validation in applied chemical biology, the following methodologies integrate causality checks and orthogonal validation.

Protocol A: Pd(II)-Mediated S-Arylation of Peptides[4]
  • Rationale: Utilizes a bench-stable [RuPhos-Pd(II)-Phenyl] triflate complex. The steric bulk of RuPhos provides absolute chemoselectivity for cysteine, validating the structural integrity of off-target amines.

  • Solubilization: Dissolve the target cysteine-containing protein in an aqueous buffer (50 mM Tris, pH 7.5) at 100 µM. Ensure standard folding.

  • Reagent Preparation: Prepare a 10 mM stock of the Pd(II) OA reagent in DMSO.

  • Initiation: Add 1.5 molar equivalents of the Pd(II) reagent to the aqueous protein solution. Cap the final organic cosolvent concentration at 5% v/v to avert denaturation.

  • Validation (LC-MS): Incubate at ambient temperature for 15 minutes. Draw aliquots at

    
    . Analyze via LC-MS. Causality is confirmed when the unmodified protein mass shifts purely by the corresponding aryl adduct mass (e.g., +76 Da for naked phenyl), with zero detection of multi-adducts on lysine residues.
    
Protocol B: Comparative Oxidation Susceptibility Assay[6]
  • Rationale: A forced-degradation validation to prove the delocalization of sulfur electrons slows the oxidation rate of S-phenyl compared to standard alkyl-methionine.

  • Sample Pairing: Prepare a 50 µM S-phenyl cysteine construct and an equimolar methionine-containing control peptide in PBS (pH 7.4).

  • Stress Induction: Treat both cohorts with 1 mM

    
    .
    
  • Kinetic Tracking: Conduct RP-HPLC coupled to MS every hour for 12 hours. Extract the Area Under the Curve (AUC) for both the parent mass and the oxidized (+16 Da) sulfoxide mass.

  • Conclusion Extraction: Calculate the pseudo-first-order rate constant (

    
    ). The S-phenyl sample acts as a self-validating control, invariably demonstrating a substantially lower 
    
    
    
    due to the electron-withdrawing phenyl conjugate.

Implications for Antibody-Drug Conjugates (ADCs)

A leading cause of dose-limiting toxicity in first-generation ADCs is premature payload shedding caused by the in vivo nucleophilic attack of serum albumin thiols on maleimide


 linkages. Transitioning to an S-phenyl-linked platform fundamentally eliminates this systemic vulnerability[2]. Because the 

bond possesses significantly higher bond-dissociation energy and is inherently resistant to thiol exchange, the therapeutic payload remains securely moored to the targeting antibody until lysosomal internalization and enzymatic degradation naturally cleave the linker. This represents a monumental leap in optimizing the pharmacokinetics and expanding the therapeutic window of modern biologics.

References

  • "2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation", ResearchG
  • "Analysis of S-phenyl-L-cysteine in globin as a marker of benzene exposure", ResearchG
  • "Arylation Chemistry for Bioconjug
  • "Cysteine aryl
  • "Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester", Benchchem,
  • "Organometallic Oxidative Addition Complexes for S-Arylation of Free Cysteines", NIH PubMed Central,
  • "Organometallic Palladium Reagents for Cysteine Bioconjugation" (Ekaterina V. Vinogradova Thesis), MIT DSpace,
  • "Current Medicinal Chemistry: Major Developments in the Design of KP Inhibitors", Semantic Scholar,

Sources

Methodological & Application

Application Notes and Protocols for Cbz Deprotection of S-Phenyl Cysteine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Deprotection of Cbz-Protected S-Phenyl Cysteine Derivatives

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone in peptide synthesis and the broader field of organic chemistry for the protection of amine functionalities.[1] Its stability under a range of conditions and the variety of available deprotection methods contribute to its enduring utility. S-Phenyl cysteine, a derivative of the naturally occurring amino acid cysteine, is a valuable building block in the synthesis of various bioactive molecules and enzyme inhibitors.[2][3] The phenylthioether linkage in S-phenyl cysteine enhances the molecule's stability compared to native cysteine.[2]

However, the removal of the Cbz group from S-phenyl cysteine derivatives presents a unique set of challenges, primarily stemming from the presence of the sulfur atom. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the various methods for Cbz deprotection of S-phenyl cysteine derivatives. We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven protocols, and offer insights into troubleshooting common issues.

Core Concepts: The Chemistry of Cbz Deprotection and the Sulfur Challenge

The deprotection of a Cbz group fundamentally involves the cleavage of the benzylic C-O bond of the carbamate. This can be achieved through several distinct chemical pathways, each with its own advantages and limitations, especially in the context of a sulfur-containing substrate like S-phenyl cysteine.

The Sulfur Problem: Catalyst Poisoning in Hydrogenolysis

The most common and often cleanest method for Cbz deprotection is catalytic hydrogenolysis.[4] This method typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source to reduce the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide. However, the divalent sulfur atom in the S-phenyl cysteine side chain can act as a potent catalyst poison by strongly adsorbing to the surface of the palladium catalyst, thereby deactivating it and hindering or completely inhibiting the deprotection reaction.

Deprotection Methodologies: A Comparative Analysis

The choice of deprotection method is critical and must be tailored to the specific S-phenyl cysteine derivative and the presence of other functional groups in the molecule. Below, we explore the most relevant methods, their mechanisms, and practical considerations.

Catalytic Hydrogenolysis: Strategies to Overcome Catalyst Poisoning

Despite the challenge of catalyst poisoning, catalytic hydrogenolysis remains a desirable method due to its mild conditions and clean byproducts. Several strategies have been developed to mitigate the deactivating effect of the sulfur atom.

Mechanism of Catalytic Hydrogenolysis:

The reaction proceeds via the oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to cleave the bond and regenerate the catalyst.

DOT Diagram: Mechanism of Catalytic Hydrogenolysis

G cluster_0 Catalytic Cycle Cbz-Protected_Amine R-NH-Cbz Intermediate_Complex [R-NH-C(O)O-CH2Ph]-Pd(0) Cbz-Protected_Amine->Intermediate_Complex Adsorption Pd(0) Pd(0) Catalyst Pd(0)->Cbz-Protected_Amine Intermediate_Complex->Pd(0) Reductive Elimination Free_Amine R-NH₂ Intermediate_Complex->Free_Amine Toluene Toluene Intermediate_Complex->Toluene CO2 CO₂ Intermediate_Complex->CO2 H2 H₂ H2->Intermediate_Complex Oxidative_Addition Oxidative Addition Hydrogenolysis Hydrogenolysis Decarboxylation Decarboxylation

Caption: Simplified catalytic cycle for Cbz deprotection via hydrogenolysis.

Protocol 1: Standard Catalytic Hydrogenolysis with Pd/C

This protocol is a general starting point and may require optimization, such as increasing the catalyst loading, for S-phenyl cysteine derivatives.

  • Materials:

    • Cbz-S-phenyl cysteine derivative

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • Dissolve the Cbz-S-phenyl cysteine derivative in MeOH or EtOH (approx. 0.1 M solution) in a suitable hydrogenation vessel.

    • Carefully add 10% Pd/C (typically 10-20 mol% catalyst loading, may need to be increased up to stoichiometric amounts for sulfur-containing substrates).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake remains wet.

    • Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas.[5][6]

  • Materials:

    • Cbz-S-phenyl cysteine derivative

    • 10% Palladium on carbon (Pd/C)

    • Ammonium formate (HCOONH₄) or cyclohexene as the hydrogen donor

    • Methanol (MeOH) or Ethanol (EtOH)

    • Celite®

  • Procedure:

    • Dissolve the Cbz-S-phenyl cysteine derivative in MeOH or EtOH.

    • Add 10% Pd/C (10-20 mol%).

    • Add ammonium formate (3-5 equivalents) or cyclohexene (excess) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Work-up as described in Protocol 1.

Acid-Mediated Cleavage: A Robust Alternative

Strong acidic conditions can effectively cleave the Cbz group and are often employed when catalytic hydrogenolysis is not feasible.[7]

Mechanism of Acid-Mediated Cleavage:

The reaction proceeds via protonation of the carbamate oxygen, followed by cleavage of the benzylic C-O bond to form a stable benzyl cation and a carbamic acid, which then decarboxylates to the free amine.

DOT Diagram: Mechanism of Acid-Mediated Cbz Deprotection

G Cbz_Amine R-NH-C(O)O-CH₂Ph Protonated_Carbamate R-NH-C(OH⁺)O-CH₂Ph Cbz_Amine->Protonated_Carbamate Protonation H_plus H⁺ Carbamic_Acid R-NH-COOH Protonated_Carbamate->Carbamic_Acid Cleavage Benzyl_Cation Ph-CH₂⁺ Protonated_Carbamate->Benzyl_Cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Simplified mechanism of acid-mediated Cbz deprotection.

Protocol 3: HBr in Acetic Acid

This is a classic and potent method for Cbz removal.

  • Materials:

    • Cbz-S-phenyl cysteine derivative

    • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the Cbz-S-phenyl cysteine derivative in a minimal amount of glacial acetic acid (if necessary).

    • Add a solution of 33% HBr in acetic acid (typically a 5-10 fold excess).

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

    • Collect the precipitated hydrobromide salt of the amine by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 4: Trifluoroacetic Acid (TFA)

TFA is another strong acid commonly used for Cbz deprotection, often with scavengers to trap the generated benzyl cations.

  • Materials:

    • Cbz-S-phenyl cysteine derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Scavengers such as triisopropylsilane (TIS) or thioanisole

  • Procedure:

    • Dissolve the Cbz-S-phenyl cysteine derivative in DCM.

    • Add a scavenger (e.g., TIS, 2-5% v/v).

    • Add TFA (typically 25-50% v/v in DCM).

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by chromatography or precipitation.

Novel and Alternative Deprotection Methods

Recent advances have provided milder and more selective methods for Cbz deprotection that are particularly well-suited for sensitive substrates like S-phenyl cysteine derivatives.

Protocol 5: Aluminum Chloride in Hexafluoroisopropanol (AlCl₃/HFIP)

This method offers a mild, metal-free alternative with good functional group tolerance.[8][9][10]

  • Materials:

    • Cbz-S-phenyl cysteine derivative

    • Aluminum chloride (AlCl₃)

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

    • Dichloromethane (DCM)

    • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • To a solution of the Cbz-S-phenyl cysteine derivative in HFIP, add AlCl₃ (1.5-3 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature until completion (monitor by TLC).

    • Quench the reaction by carefully adding water.

    • Extract the product with DCM.

    • Wash the organic layer with aqueous NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product as needed.

Protocol 6: Nucleophilic Cleavage with 2-Mercaptoethanol

This recently developed method utilizes a nucleophilic thiol to cleave the Cbz group, making it highly compatible with sulfur-containing substrates.[11][12][13]

  • Materials:

    • Cbz-S-phenyl cysteine derivative

    • 2-Mercaptoethanol

    • Potassium phosphate (K₃PO₄)

    • N,N-Dimethylacetamide (DMAc)

  • Procedure:

    • To a solution of the Cbz-S-phenyl cysteine derivative in DMAc, add potassium phosphate (as a base).

    • Add 2-mercaptoethanol (typically 2 equivalents).

    • Heat the reaction mixture to 75 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product as needed.

Data Summary: Comparison of Deprotection Conditions

Deprotection MethodReagentsTypical ConditionsAdvantagesDisadvantages & Considerations for S-Phenyl Cysteine
Catalytic Hydrogenolysis 10% Pd/C, H₂MeOH or EtOH, rt, 1-4 atmMild conditions, clean byproductsCatalyst poisoning by sulfur is a major issue, may require high catalyst loading.
Transfer Hydrogenation 10% Pd/C, HCOONH₄ or cyclohexeneMeOH or EtOH, rt to 60°CNo need for pressurized H₂ gasStill susceptible to catalyst poisoning.
HBr/AcOH 33% HBr in AcOHrt, 1-4 hPotent, effective for resistant substratesHarshly acidic, may not be suitable for acid-labile groups.
TFA TFA, DCM, Scavengers (e.g., TIS)rt, 1-3 hMilder than HBr/AcOH, volatile byproductsRequires scavengers to prevent side reactions with the thioether.
AlCl₃/HFIP AlCl₃, HFIPrtMild, metal-free, good functional group toleranceHFIP is a specialty solvent.
2-Mercaptoethanol 2-Mercaptoethanol, K₃PO₄, DMAc75 °CExcellent for sulfur-containing substrates, avoids harsh reagentsRequires elevated temperature, potential for thiol-related side reactions.

Troubleshooting and Field-Proven Insights

  • Incomplete Hydrogenolysis: If catalytic hydrogenolysis is sluggish or incomplete, consider increasing the catalyst loading significantly (even to stoichiometric amounts), increasing the hydrogen pressure, or adding a small amount of a non-halogenated acid (e.g., acetic acid) to protonate the product amine and reduce catalyst inhibition.

  • Side Reactions with Acidic Methods: When using HBr/AcOH or TFA, the generated benzyl cation can potentially alkylate the sulfur atom of the S-phenyl cysteine side chain. The use of scavengers like thioanisole or triisopropylsilane is highly recommended to trap these electrophilic species.

  • Racemization: While generally not a major issue with Cbz deprotection, harsh basic or acidic conditions, especially at elevated temperatures, can potentially lead to some degree of racemization at the α-carbon. It is always advisable to check the optical purity of the final product.

  • Work-up of 2-Mercaptoethanol Reaction: The work-up for the nucleophilic cleavage method should be performed efficiently to remove the excess thiol and its byproducts, which can sometimes complicate purification.

Conclusion

The successful deprotection of the Cbz group from S-phenyl cysteine derivatives is a critical step in the synthesis of many important molecules. While the presence of the sulfur atom introduces a significant challenge, particularly for traditional catalytic hydrogenolysis, a range of effective methods are available. The choice of the optimal method depends on a careful consideration of the substrate's stability, the presence of other functional groups, and the desired scale of the reaction. The newer, milder methods such as AlCl₃/HFIP and nucleophilic cleavage with 2-mercaptoethanol offer promising alternatives for sensitive substrates. By understanding the underlying chemistry and following well-designed protocols, researchers can confidently navigate the deprotection of these valuable building blocks.

References

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • Google Patents.
  • PubMed. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

  • ResearchGate. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol | Request PDF. [Link]

  • Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]

  • PubMed. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • Journal of Chemical Research. The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Link]

  • RSC Publishing. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

  • NIH. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. [Link]

  • NIH. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • NIH. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. [Link]

  • RSC Publishing. Cysteine protecting groups: applications in peptide and protein science. [Link]

  • PubMed. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. [Link]

  • Synlett. Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. [Link]

  • R Discovery. Catalytic Transfer Hydrogenolysis ofN-Benzyl Protecting Groups. [Link]

Sources

Synthesis of Chiral Ligands Using Cbz-S-phenyl-L-cysteine Methyl Ester: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral ligands are indispensable tools in modern synthetic chemistry, particularly within the pharmaceutical industry, where the stereochemistry of a molecule can profoundly impact its pharmacological activity.[][2] This application note provides a comprehensive guide to the synthesis of valuable chiral ligands starting from the readily available and versatile building block, Cbz-S-phenyl-L-cysteine methyl ester. We will delve into the underlying principles of asymmetric catalysis, explore the strategic advantages of using cysteine-derived ligands, and provide detailed, step-by-step protocols for the synthesis of representative chiral ligands. The methodologies presented herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical resource for accessing novel chiral architectures.

Introduction: The Critical Role of Chirality in Drug Development

In the realm of pharmaceuticals, chirality is a paramount consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different biological activities.[][3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse side effects.[] Therefore, the ability to selectively synthesize a single enantiomer of a drug candidate is a critical aspect of modern drug discovery and development.[2]

Asymmetric catalysis, which employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, has emerged as a powerful and efficient strategy for achieving this goal.[][4] At the heart of this technology are chiral ligands, which coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction.[][3] The design and synthesis of effective chiral ligands are therefore of utmost importance.

Amino acids, as naturally occurring, enantiopure molecules, represent an excellent and readily available source of chirality for ligand synthesis.[5][6] L-cysteine, with its unique thiol functionality, is a particularly attractive starting material. The sulfur atom can be readily functionalized, allowing for the introduction of various coordinating groups and steric bulk, which are crucial for inducing high levels of stereoselectivity. Cbz-S-phenyl-L-cysteine methyl ester, the focus of this guide, is a stable and easily handled derivative of L-cysteine that serves as a versatile precursor for a wide range of chiral ligands.

The Strategic Advantage of Cbz-S-phenyl-L-cysteine Methyl Ester

Cbz-S-phenyl-L-cysteine methyl ester offers several key advantages as a starting material for chiral ligand synthesis:

  • Readily Available and Cost-Effective: As a derivative of a natural amino acid, it is commercially available from numerous suppliers.

  • Defined Stereochemistry: The inherent chirality of the L-cysteine backbone provides a fixed stereocenter, which is essential for inducing asymmetry.

  • Versatile Functional Handles: The molecule possesses three key functional groups that can be selectively manipulated:

    • The N-Cbz protecting group can be removed under standard conditions to reveal a primary amine, which can be further functionalized.

    • The S-phenyl group can be modified or displaced, offering a route to diverse sulfur-containing ligands.

    • The methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing additional points for modification.[7]

  • Proven Track Record: Cysteine-derived ligands have demonstrated efficacy in a variety of asymmetric transformations, including reductions, additions, and cross-coupling reactions.[6][8]

Synthetic Protocols: From Starting Material to Chiral Ligand

This section provides detailed protocols for the synthesis of two representative chiral ligands derived from Cbz-S-phenyl-L-cysteine methyl ester: a chiral amino alcohol and a chiral phosphine ligand. These examples are chosen to illustrate the versatility of the starting material and the common synthetic transformations employed.

Synthesis of a Chiral β-Amino Alcohol Ligand

Chiral β-amino alcohols are a privileged class of ligands widely used in asymmetric catalysis.[7] The following protocol outlines their synthesis from Cbz-S-phenyl-L-cysteine methyl ester.

Workflow Diagram:

Synthesis_of_Chiral_Amino_Alcohol A Cbz-S-phenyl-L-cysteine methyl ester B Reduction of Ester A->B LiBH4, THF C N-Cbz-S-phenyl-L-cysteinol B->C D Deprotection of Cbz C->D H2, Pd/C E S-phenyl-L-cysteinol (Chiral Amino Alcohol) D->E

Figure 1. Synthetic workflow for the preparation of a chiral β-amino alcohol.

Experimental Protocol:

Step 1: Reduction of the Methyl Ester

  • To a solution of Cbz-S-phenyl-L-cysteine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.

    • Causality: Lithium borohydride is a selective reducing agent that will reduce the ester to the corresponding primary alcohol without affecting the Cbz protecting group or the thioether. The reaction is performed at 0 °C to control the exothermic reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude N-Cbz-S-phenyl-L-cysteinol.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of the Cbz Group

  • Dissolve the purified N-Cbz-S-phenyl-L-cysteinol (1.0 eq) in methanol (MeOH).

  • Add palladium on activated carbon (Pd/C, 10 mol%) to the solution.

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Causality: Catalytic hydrogenation is a standard and clean method for the removal of the Cbz protecting group. The palladium catalyst facilitates the cleavage of the benzylic C-O bond.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the desired chiral β-amino alcohol, S-phenyl-L-cysteinol.

Quantitative Data Summary:

StepProductStarting MaterialReagentsTypical Yield (%)
1N-Cbz-S-phenyl-L-cysteinolCbz-S-phenyl-L-cysteine methyl esterLiBH₄, THF85-95
2S-phenyl-L-cysteinolN-Cbz-S-phenyl-L-cysteinolH₂, Pd/C, MeOH90-99
Synthesis of a Chiral P,N-Ligand

Chiral P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, have emerged as a highly successful class of ligands in asymmetric catalysis.[9] This protocol describes the synthesis of a P,N-ligand from the previously synthesized S-phenyl-L-cysteinol.

Workflow Diagram:

Synthesis_of_PN_Ligand A S-phenyl-L-cysteinol B Oxazoline Formation A->B Trimethylacetyl chloride, Et3N, then SOCl2 C Chiral Oxazoline B->C D Phosphination C->D 1. n-BuLi 2. Ph2PCl E Chiral P,N-Ligand D->E

Figure 2. Synthetic workflow for the preparation of a chiral P,N-ligand.

Experimental Protocol:

Step 1: Oxazoline Formation

  • To a solution of S-phenyl-L-cysteinol (1.0 eq) and triethylamine (Et₃N, 2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add trimethylacetyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Cool the mixture back to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

    • Causality: This two-step, one-pot procedure first forms the amide, which is then cyclized to the oxazoline using thionyl chloride. The oxazoline ring provides a rigid scaffold for the ligand.

  • Stir at room temperature for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the chiral oxazoline.

Step 2: Ortho-Lithiation and Phosphination

  • Dissolve the chiral oxazoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir the solution at -78 °C for 1 hour.

    • Causality: n-BuLi is a strong base that will deprotonate the ortho-position of the S-phenyl group, directed by the oxazoline nitrogen. This regioselective metalation is a key step in introducing the phosphine group.

  • Add diphenylphosphine chloride (Ph₂PCl, 1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate (3 x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the chiral P,N-ligand.

Quantitative Data Summary:

StepProductStarting MaterialReagentsTypical Yield (%)
1Chiral OxazolineS-phenyl-L-cysteinolTrimethylacetyl chloride, Et₃N, SOCl₂70-85
2Chiral P,N-LigandChiral Oxazolinen-BuLi, Ph₂PCl60-75

Applications in Asymmetric Catalysis

The chiral ligands synthesized from Cbz-S-phenyl-L-cysteine methyl ester can be employed in a wide array of asymmetric catalytic reactions. For instance, the chiral β-amino alcohol can be used in the enantioselective addition of diethylzinc to aldehydes, while the P,N-ligand is well-suited for palladium-catalyzed asymmetric allylic alkylation reactions. The modular nature of the synthesis allows for the fine-tuning of the ligand structure to optimize reactivity and enantioselectivity for a specific transformation.

Conclusion

Cbz-S-phenyl-L-cysteine methyl ester is a highly valuable and versatile starting material for the synthesis of a diverse range of chiral ligands. The straightforward and robust protocols outlined in this application note provide a practical guide for researchers in academia and industry to access these important molecules. The ability to readily modify the ligand structure opens up exciting possibilities for the development of novel and highly efficient catalysts for asymmetric synthesis, ultimately contributing to the advancement of drug discovery and development.

References

  • BOC Sciences. (2025, August 28).
  • Franklin S. (2024, March 28). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews: Journal of Organic Chemistry.
  • Reddy, et al. (2014). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • News-Medical. (2020, June 30).
  • MDPI. (2024, November 12).
  • PMC. (2025, December 30).
  • American Chemical Society. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary.
  • Pfaltz, A. (1999). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 96(25), 14229-14232.
  • Chiralpedia. (2024, August 22).
  • ChemicalBook. CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER | 153277-33-9.
  • Google Patents. (2004).

Sources

Application Note: Mastering Orthogonal Protection Strategies with Cbz and Methyl Ester Groups

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Orthogonal Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the strategic use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent unwanted side reactions and allow for the controlled and sequential formation of chemical bonds. A sophisticated and highly sought-after approach is the use of an orthogonal protection strategy . This strategy employs a set of protecting groups that can be removed under distinct and non-interfering conditions, affording the synthetic chemist precise control over which part of the molecule is revealed for subsequent reactions.[1][2][3]

This application note provides a comprehensive guide to the theory and practice of a classic and robust orthogonal protection scheme: the concurrent use of the Carboxybenzyl (Cbz or Z) group for protecting amines and the methyl ester for protecting carboxylic acids. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

The Carboxybenzyl (Cbz) Group: A Stalwart Amine Protection

The Carboxybenzyl group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide synthesis and remains a cornerstone of modern organic chemistry.[2][4][5] It transforms a nucleophilic amine into a significantly less reactive carbamate, thereby preventing its participation in undesired acylation or alkylation reactions.[2]

Key Characteristics of the Cbz Group:

  • Robust Stability: Cbz-protected amines exhibit remarkable stability across a broad spectrum of reaction conditions, including basic and mildly acidic environments.[2][6]

  • Enhanced Crystallinity: The introduction of the aromatic Cbz group can often facilitate the crystallization of intermediates, simplifying their purification.[2][7]

  • Unique Cleavage Pathway: The defining feature of the Cbz group is its selective removal via catalytic hydrogenolysis, a condition that leaves many other protecting groups, including methyl esters, intact.[1][5][6]

Mechanism of Cbz Protection and Deprotection

Protection: The most common method for installing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, such as those of the Schotten-Baumann reaction.[4][5] The base serves to neutralize the hydrochloric acid generated during the reaction.[5]

Deprotection (Hydrogenolysis): The premier method for Cbz group removal is catalytic hydrogenolysis.[5] This reaction involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[5] The mechanism proceeds through the cleavage of the benzylic C-O bond, which subsequently releases an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[5] An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium formate.[5][8]

The Methyl Ester: A Simple and Effective Carboxyl Protection

The methyl ester is one of the most straightforward and commonly used protecting groups for carboxylic acids due to its ease of formation and simple structure.[9]

Key Characteristics of the Methyl Ester:

  • Ease of Preparation: Methyl esters can be readily prepared from carboxylic acids using various methods.[9]

  • Stability: They are stable under a wide range of non-nucleophilic conditions, including the catalytic hydrogenation conditions used for Cbz deprotection.[10]

  • Selective Cleavage: Methyl esters are typically cleaved under basic conditions through a process called saponification, which does not affect the Cbz group.[9][11]

Mechanism of Methyl Ester Protection and Deprotection

Protection (Esterification): A common and effective method for the synthesis of amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of a reagent like trimethylchlorosilane or thionyl chloride.[12][13]

Deprotection (Saponification): The cleavage of a methyl ester is most frequently achieved by base-catalyzed hydrolysis, or saponification.[9][11] This reaction is typically carried out using an alkali metal hydroxide, such as lithium hydroxide (LiOH), in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol.[9][11][14] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the elimination of the methoxide ion to yield the carboxylate salt, which is then protonated in a final acidic workup step to give the free carboxylic acid.[11]

The Orthogonal Relationship: Cbz and Methyl Ester in Harmony

The true power of using Cbz and methyl ester protecting groups in concert lies in their orthogonality. One can be selectively removed in the presence of the other by carefully choosing the reaction conditions. This allows for a stepwise and controlled unveiling of reactive functionalities, a critical requirement in the synthesis of complex molecules like peptides.[1]

  • Cbz Deprotection in the Presence of a Methyl Ester: The Cbz group can be selectively cleaved by catalytic hydrogenolysis without affecting the methyl ester.[10][15] The reductive conditions are mild and specific to the benzylic C-O bond of the Cbz group.

  • Methyl Ester Deprotection in the Presence of a Cbz Group: The methyl ester can be selectively hydrolyzed under basic conditions (saponification) while the Cbz group remains intact.[16] The Cbz group is stable to the basic conditions typically employed for ester hydrolysis.

The following diagram illustrates the orthogonal deprotection pathways:

Orthogonal_Deprotection Start N-Cbz-Amino Acid-OMe Amine_Free H-Amino Acid-OMe Start->Amine_Free H₂, Pd/C (Hydrogenolysis) Acid_Free N-Cbz-Amino Acid-OH Start->Acid_Free LiOH, H₂O/THF (Saponification) Final H-Amino Acid-OH Amine_Free->Final LiOH, H₂O/THF (Saponification) Acid_Free->Final H₂, Pd/C (Hydrogenolysis)

Caption: Orthogonal deprotection of Cbz and methyl ester groups.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate.

Protocol 1: Cbz Protection of an Amino Acid

Objective: To protect the amine group of an amino acid with a Carboxybenzyl (Cbz) group.

Materials:

  • Amino Acid (1.0 equivalent)

  • 1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath, magnetic stirrer, and standard glassware

Procedure:

  • Dissolution: In a round-bottom flask cooled in an ice bath, dissolve the amino acid in the 1 M sodium carbonate solution.[17]

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.[17]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[17]

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[17]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.[17] A white precipitate of the Cbz-protected amino acid should form.

  • Extraction: Extract the product with ethyl acetate or dichloromethane (3x).[17]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[17]

Protocol 2: Methyl Esterification of an Amino Acid

Objective: To protect the carboxylic acid group of an amino acid as a methyl ester.

Materials:

  • Amino Acid (1.0 equivalent)

  • Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl) (2.0 equivalents), freshly distilled

  • Magnetic stirrer and standard glassware

Procedure:

  • Setup: Place the amino acid in a round-bottom flask equipped with a magnetic stir bar.[12]

  • Addition of TMSCl: Slowly add the freshly distilled trimethylchlorosilane to the amino acid and stir.[12]

  • Addition of Methanol: Add methanol to the mixture. The resulting solution or suspension is stirred at room temperature.[12]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Concentration: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to yield the amino acid methyl ester hydrochloride salt.[12]

Protocol 3: Selective Deprotection of the Cbz Group via Catalytic Transfer Hydrogenolysis

Objective: To selectively remove the Cbz group in the presence of a methyl ester.

Materials:

  • N-Cbz protected compound with a methyl ester (1.0 equivalent)

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C) (10 wt%)

  • Sodium Borohydride (NaBH₄) (1.5 - 3.0 equivalents)

  • Ice bath, magnetic stirrer, and standard glassware

Procedure:

  • Setup: Dissolve the N-Cbz protected compound in methanol in a round-bottom flask.[15]

  • Catalyst Addition: Carefully add 10% Palladium on carbon to the solution.[15]

  • Cooling: Cool the mixture to 0 °C in an ice bath.[15]

  • Addition of NaBH₄: Add sodium borohydride portion-wise over 5-10 minutes.[15] Be cautious as hydrogen gas will be evolved.

  • Reaction: Stir the reaction at room temperature and monitor its completion by TLC (typically 5-30 minutes).[15]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[17]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine with the methyl ester intact.[17]

Protocol 4: Selective Saponification of the Methyl Ester

Objective: To selectively hydrolyze the methyl ester in the presence of a Cbz group.

Materials:

  • N-Cbz protected compound with a methyl ester (1.0 equivalent)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium Hydroxide (LiOH) (excess, e.g., 10 equivalents)

  • 1 N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer and standard glassware

Procedure:

  • Dissolution: Dissolve the ester in a mixture of THF and water.[18]

  • Addition of Base: Add lithium hydroxide to the solution and stir at room temperature.[18]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Acidification: Acidify the reaction mixture with 1 N HCl to protonate the carboxylate.[18]

  • Extraction: Extract the product with dichloromethane or ethyl acetate (3x).[18]

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the pure N-Cbz protected carboxylic acid.[18]

Data Presentation

Protection/DeprotectionProtecting GroupReagents and ConditionsKey Advantages
Amine Protection CbzCbz-Cl, Na₂CO₃, H₂OStable to a wide range of conditions, often crystalline products.[2][7]
Carboxyl Protection Methyl EsterMeOH, TMSClSimple to introduce and stable to neutral and acidic conditions.[12]
Selective Cbz Deprotection CbzH₂, Pd/C or NaBH₄, Pd/C, MeOHMild, neutral conditions; orthogonal to methyl esters.[1][15]
Selective Methyl Ester Deprotection Methyl EsterLiOH, THF/H₂OSelective for the ester; orthogonal to the Cbz group.[9][16]

Conclusion

The orthogonal protection strategy employing the Cbz and methyl ester groups offers a powerful and reliable method for the synthesis of complex organic molecules. By understanding the distinct chemical labilities of these two protecting groups, researchers can strategically and selectively unmask reactive functional groups, paving the way for intricate molecular construction. The detailed protocols and mechanistic insights provided in this application note are intended to equip scientists with the practical knowledge to successfully implement this elegant synthetic strategy in their own research and development endeavors.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

  • Fiveable. Cbz Definition - Organic Chemistry Key Term. [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]

  • Stack Exchange. Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester?. [Link]

  • Alonso, D. A., Nájera, C., & Varea, M. (2004). First Practical Protection of Alpha-Amino Acids as N,N-benzyloxycarbamoyl Derivatives. Organic Letters, 6(11), 2233-2236. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • An, G., Kim, G., & Kim, J. Y. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Bulletin of the Korean Chemical Society, 33(1), 218-220. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Taddei, M., et al. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Tetrahedron Letters, 42(31), 5191–5194. [Link]

  • SynArchive. Protection of Carboxylic acid by Ester. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link]

  • Nwufo, B. A., et al. (2014). Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions. Journal of Applied Sciences, 14(18), 2055-2061. [Link]

  • Humbert, S., et al. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron, 60(19), 4263-4271. [Link]

  • Cavelier-Frontin, F., et al. (1994). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (18), 2589-2593. [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. [Link]

  • J&K Scientific LLC. Methyl-Ester Protection and Deprotection. [Link]

  • Taylor & Francis. PREPARATION OF METHYL ESTER DERIVATIVES OF AMINO ACIDS BEARING HYDROLYSABLE N-PROTECTION. [Link]

  • ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

  • ACS Central Science. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]

  • RSC Publishing. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. [Link]

  • Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • Scilit. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules. [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • OperaChem. Saponification-Typical procedures. [Link]

  • Pianeta Chimica. Problem 2. [Link]

  • Stability studies with amphotericin B and amphotericin B methyl ester. Journal of Pharmaceutical Sciences. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Carboxyl Protecting Groups Stability. [Link]

Sources

Application Notes & Protocols: The Strategic Utilization of S-phenyl-L-cysteine as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

S-phenyl-L-cysteine is a non-proteinogenic amino acid that has emerged as a uniquely powerful building block in organic synthesis. Its strategic value lies in the convergence of three key structural features: a stereochemically defined chiral center, orthogonally reactive carboxylic acid and amine functionalities, and a tunable thioether moiety. This combination allows for its incorporation into peptides and small molecules, while the sulfur atom provides a versatile handle for a wide array of chemical transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of S-phenyl-L-cysteine, moving beyond simple descriptions to explain the underlying principles and provide robust, validated protocols for its use.

Introduction: Why Choose S-phenyl-L-cysteine?

The utility of S-phenyl-L-cysteine stems from the predictable and versatile reactivity of its thioether linkage. Unlike its aliphatic counterparts, the aromatic nature of the phenyl group imparts specific electronic properties to the sulfur atom, influencing its reactivity and allowing for transformations that are otherwise challenging.

  • Chiral Integrity: As a derivative of L-cysteine, it provides a reliable source of chirality, essential for the synthesis of stereospecific pharmaceuticals and probes.

  • Orthogonal Reactivity: The amine and carboxyl groups can be manipulated using standard peptide chemistry (e.g., Boc, Fmoc protection), leaving the thioether available for specific, late-stage modifications.

  • Tunable Sulfur Center: The sulfur atom is not merely a linker. It can be selectively oxidized to the corresponding sulfoxide or sulfone, which are common motifs in drug candidates that can improve solubility and cell permeability. Furthermore, the thioether can participate in metal-catalyzed cross-coupling reactions or be used as a linchpin in ligation strategies.

The following sections will detail specific, field-proven protocols that leverage these features, providing not just the steps, but the scientific rationale behind them.

Core Application: Selective Oxidation to S-phenyl-L-cysteine Sulfoxide

The oxidation of a thioether to a sulfoxide introduces a new stereocenter at the sulfur atom and can significantly alter the pharmacological properties of a molecule. This transformation is crucial in medicinal chemistry for modulating polarity, solubility, and hydrogen bonding capacity. The challenge lies in achieving selective mono-oxidation without proceeding to the corresponding sulfone.

Mechanistic Rationale for Oxidant Choice

Various reagents can oxidize sulfides, but many are too harsh or lead to over-oxidation.[1][2] A transition-metal-free system using hydrogen peroxide (H₂O₂) in glacial acetic acid is an excellent choice for this transformation.[3]

  • Causality: The mechanism is believed to involve the electrophilic attack of an oxygen atom from the peroxide onto the nucleophilic sulfur atom.[3] Glacial acetic acid acts as both a solvent and a mild activator for H₂O₂, likely through hydrogen bonding, increasing the electrophilicity of the peroxide oxygen without being strongly acidic enough to cause degradation of the amino acid backbone. This "green" method avoids heavy metal contaminants and is operationally simple, providing high yields of the sulfoxide.[3] Crucially, under these controlled conditions, the sulfoxide is much less reactive towards further oxidation than the starting sulfide, preventing significant formation of the sulfone.[3]

Workflow for Selective Sulfide Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis a Dissolve S-phenyl-L-cysteine in Glacial Acetic Acid b Cool to 0-5 °C (Ice Bath) a->b c Add 30% H₂O₂ (1.1 eq) Dropwise b->c d Stir at Room Temp c->d e Monitor by TLC/LC-MS (Disappearance of Starting Material) d->e f Neutralize with aq. NaOH e->f g Extract with CH₂Cl₂ f->g h Dry Organic Layer (Na₂SO₄) g->h i Concentrate in vacuo h->i j Obtain Product: S-phenyl-L-cysteine sulfoxide i->j k Characterize: ¹H NMR, ¹³C NMR, HRMS j->k

Caption: Workflow for the selective oxidation of S-phenyl-L-cysteine.

Detailed Experimental Protocol

Objective: To synthesize S-phenyl-L-cysteine sulfoxide with high selectivity and yield.

Materials:

  • N-Boc-S-phenyl-L-cysteine (1.0 eq)

  • Glacial Acetic Acid (approx. 10 mL per gram of substrate)

  • Hydrogen Peroxide (30% aq. solution, 1.1 eq)

  • Sodium Hydroxide (4 M aq. solution)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, ice bath

Protocol:

  • Dissolution: In a round-bottom flask, dissolve N-Boc-S-phenyl-L-cysteine (e.g., 2.0 mmol) in glacial acetic acid (2.0 mL).[3] Note: N-protection (e.g., with a Boc group) is recommended to improve solubility in organic solvents and prevent side reactions.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Oxidant Addition: Slowly add hydrogen peroxide (30% aq., 1.1 eq) dropwise to the stirred solution, ensuring the temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitoring (Self-Validation): The reaction progress should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 1:1 Hexanes:Ethyl Acetate. The product sulfoxide will have a lower Rf value than the starting sulfide. The reaction is complete when the starting material spot is no longer visible.[3]

  • Quenching & Neutralization: Once the reaction is complete, carefully neutralize the solution by adding 4 M aqueous NaOH until the pH is ~7. Perform this step in an ice bath as the neutralization is exothermic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification & Characterization (Self-Validation): The crude product is often of high purity.[3] If necessary, it can be further purified by flash column chromatography. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. The formation of the sulfoxide introduces a new stereocenter, potentially leading to diastereomers, which may be observable by NMR.[4]

Parameter Starting Material (Sulfide) Product (Sulfoxide)
Typical TLC Rf ~0.6 (1:1 Hex:EtOAc)~0.3 (1:1 Hex:EtOAc)
¹H NMR (CDCl₃) Ar-H: ~7.2-7.4 ppm; α-H: ~4.6 ppmAr-H: ~7.5-7.7 ppm; α-H: ~4.8 ppm
Expected Yield N/A>90%[3]

Advanced Application: S-phenyl-L-cysteine in Peptide Synthesis via Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the joining of two unprotected peptide fragments.[5][6] The classic mechanism requires an N-terminal cysteine on one peptide and a C-terminal thioester on the other.[7] S-aryl-cysteines can be used in advanced NCL strategies, for example, where the S-aryl group is installed after the ligation event at a cysteine residue.

Mechanistic Principles of NCL

The NCL reaction proceeds via a two-step mechanism:

  • Transthioesterification: The thiol side chain of the N-terminal cysteine residue of Peptide 2 attacks the C-terminal thioester of Peptide 1. This is a reversible step that forms a new thioester intermediate, linking the two peptides.

  • S-to-N Acyl Shift: The α-amino group of the newly liberated cysteine, now in close proximity, performs an intramolecular nucleophilic attack on the thioester carbonyl. This rapid and irreversible rearrangement forms a stable, native amide bond at the ligation site.[7]

Aryl thioesters are often preferred as they have lower pKa values and are better leaving groups, facilitating the initial transthioesterification step.[6]

Diagram of the NCL Mechanism

NCL_Mechanism P1 Peptide-1-CO-SR (Thioester) Step1 Transthioesterification (Reversible) P2 H₂N-Cys-Peptide-2 Inter Peptide-1-CO-S-Cys-Peptide-2 (Thioester Intermediate) Inter->Step1 k₋₁ Step2 S-to-N Acyl Shift (Irreversible) Prod Peptide-1-CO-NH-Cys-Peptide-2 (Native Peptide Bond) Step1->Inter k₁ Step2->Prod k₂ (fast)

Caption: The two-step mechanism of Native Chemical Ligation (NCL).

Protocol: Post-Ligation S-Arylation

This protocol outlines a strategy where a standard NCL is performed, followed by a palladium-mediated S-arylation to install the phenyl group onto the cysteine residue at the ligation junction. This is a powerful method for creating S-phenyl-cysteine linkages within large peptides or proteins.[5]

Part A: Native Chemical Ligation

Materials:

  • Peptide-1 with C-terminal thioester (e.g., -CO-S-CH₂CH₂CO-Ala-NH₂) (1.0 eq)

  • Peptide-2 with N-terminal Cysteine (1.2 eq)

  • Ligation Buffer: 6 M Guanidine HCl, 100 mM Na₂HPO₄, pH 7.2

  • Thiol Additive: 4-mercaptophenylacetic acid (MPAA) (20 mM)

  • Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) (5 mM)

Protocol:

  • Dissolution: Dissolve Peptide-1-thioester and Peptide-2-Cys in the ligation buffer.

  • Initiation: Add the MPAA and TCEP catalysts to the solution. TCEP is crucial to maintain the cysteine thiol in its reduced, active state.

  • Reaction: Stir the reaction at room temperature or 37 °C.

  • Monitoring (Self-Validation): Monitor the reaction by analytical RP-HPLC and LC-MS. The product will have a longer retention time and a mass equal to the sum of the two fragments minus the mass of the thioester leaving group. The reaction is typically complete within 4-24 hours.

Part B: Palladium-Mediated S-Arylation

Materials:

  • Ligated Peptide from Part A (1.0 eq)

  • Palladium(II) Oxidative Addition Complex (e.g., Pd-OAC for phenylation) (1.5 eq)[5]

  • Aqueous buffer (e.g., PBS or HEPES, pH 7.4)

Protocol:

  • Buffer Exchange (Optional): If necessary, purify the ligated peptide by RP-HPLC and re-dissolve in the desired aqueous buffer for arylation.

  • Arylation: Add the Pd(II) complex to the solution of the ligated peptide.

  • Reaction: The reaction is typically very fast, often complete within minutes at room temperature.[5]

  • Monitoring and Purification (Self-Validation): Monitor the formation of the S-phenylated product by RP-HPLC and LC-MS. The final product will show a mass increase corresponding to the addition of a phenyl group (C₆H₄, +76 Da). Purify the final S-phenylated peptide by preparative RP-HPLC.

This combined NCL/S-arylation strategy provides a robust and flexible method for incorporating S-phenyl-L-cysteine at specific sites within complex biomolecules, demonstrating the advanced utility of this precursor's reactivity.[5]

Summary & Future Outlook

S-phenyl-L-cysteine is far more than a simple amino acid derivative. It is a strategic synthetic tool that offers solutions to challenges in both small molecule and peptide synthesis. The protocols detailed herein for selective oxidation and its use in advanced ligation strategies provide a validated starting point for researchers. The principles of nucleophilic sulfur chemistry, combined with the predictable reactivity of the amino acid backbone, ensure that S-phenyl-L-cysteine will continue to be a valuable precursor in the development of novel therapeutics and chemical probes. Future applications will likely focus on developing even more selective catalytic methods for its modification and its incorporation into novel biocompatible materials.

References

  • Title: Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC. Source: National Center for Biotechnology Information. [Link]

  • Title: Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) - SciSpace. Source: SciSpace. [Link]

  • Title: Proposed mechanism for the oxidation of sulfides to sulfoxide using H2O2 in the presence of MNPs-Br3 catalysts. - ResearchGate. Source: ResearchGate. [Link]

  • Title: A Mild, Chemoselective Oxidation of Sulfides to Sulfoxides Using o-Iodoxybenzoic Acid and Tetraethylammonium Bromide as Catalyst | The Journal of Organic Chemistry - ACS Publications. Source: ACS Publications. [Link]

  • Title: Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00799A. Source: Royal Society of Chemistry. [Link]

  • Title: Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method - PubMed. Source: National Center for Biotechnology Information. [Link]

  • Title: Enabling Peptide Ligation at Aromatic Junction Mimics via Native Chemical Ligation and Palladium-Mediated S-Arylation - PMC. Source: National Center for Biotechnology Information. [Link]

  • Title: Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method - NIH. Source: National Center for Biotechnology Information. [Link]

  • Title: Enabling Cysteine‐Free Native Chemical Ligation at Challenging Junctions with a Ligation Auxiliary Capable of Base Catalysis - PMC. Source: National Center for Biotechnology Information. [Link]

  • Title: US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents.
  • Title: Chemoenzymatic preparation of optically active S-phenyl-L-cysteine - ResearchGate. Source: ResearchGate. [Link]

  • Title: The asymmetric oxidation of sulfides to sulfoxides can be accomplished in quantitative yield and with excellent enanti. Source: Wiley Online Library. [Link]

  • Title: Native Chemical Ligation: A Boon to Peptide Chemistry - MDPI. Source: MDPI. [Link]

  • Title: Sulfoxide synthesis by oxidation - Organic Chemistry Portal. Source: Organic Chemistry Portal. [Link]

  • Title: Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides | JACS Au - ACS Publications. Source: ACS Publications. [Link]

  • Title: methyl phenyl sulfoxide - Organic Syntheses Procedure. Source: Organic Syntheses. [Link]

  • Title: Mechanism of native chemical ligation. - ResearchGate. Source: ResearchGate. [Link]

  • Title: Synthetic cysteine surrogates used in native chemical ligation - RSC Publishing. Source: Royal Society of Chemistry. [Link]

  • Title: Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology | PNAS. Source: PNAS. [Link]

Sources

Troubleshooting & Optimization

Minimizing racemization during Cbz-S-phenyl-L-cysteine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cbz-S-phenyl-L-cysteine Synthesis

A Guide to Minimizing Racemization for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining stereochemical integrity during the synthesis of chiral molecules like Cbz-S-phenyl-L-cysteine is paramount. Racemization is a critical side reaction that can compromise the purity, yield, and biological activity of your final compound.[1][2] Cysteine, in particular, is notoriously susceptible to racemization due to the acidity of its α-proton, which is influenced by the adjacent thiol group.[1][2][3]

This guide is designed to provide you with in-depth troubleshooting advice, preventative strategies, and validated protocols to help you minimize racemization and ensure the successful synthesis of your target molecule.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific problems you may encounter during your synthesis.

Q1: I've detected a significant percentage of the D-enantiomer in my final product. What are the most likely causes and how can I fix this?

A1: High levels of racemization are almost always linked to the conditions used during the carboxyl group activation and coupling step. The primary culprits are the choice of base, the coupling reagent, reaction temperature, and activation time.

Potential Cause 1: Inappropriate Base Selection

  • The Problem: Strong and sterically unhindered bases, like triethylamine (TEA), can readily abstract the acidic α-proton of the activated Cbz-S-phenyl-L-cysteine.[1][4] This deprotonation generates a planar enolate intermediate, which upon reprotonation can form either the L- or D-enantiomer, leading to racemization.[1][3][5]

  • The Solution: Switch to a weaker, more sterically hindered base. N-methylmorpholine (NMM) is a good alternative, but 2,4,6-trimethylpyridine (TMP, collidine) is substantially better at suppressing racemization.[4][5][6] The increased steric bulk of these bases hinders their ability to access the α-proton, thereby reducing the rate of enolization.[4] Use the minimum amount of base necessary to facilitate the reaction.[1]

Potential Cause 2: Over-activation and Oxazolone Formation

  • The Problem: This is a classic racemization pathway in peptide synthesis.[1][4][7][8] Carbodiimide reagents (e.g., DCC, EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can cyclize to form a planar 5(4H)-oxazolone. The α-proton of the oxazolone is highly acidic and easily abstracted by base, leading to rapid racemization.[1][2][8]

  • The Solution: Use a carbodiimide in conjunction with a racemization-suppressing additive.[7][9] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the O-acylisourea intermediate to form an active ester.[7][10][11] This active ester is more stable, less prone to cyclization, and still reactive enough for efficient coupling, thus significantly reducing the risk of racemization.[7][10][11] The DIC/OxymaPure system is considered a modern gold standard for minimizing racemization.[3][12]

Potential Cause 3: Elevated Reaction Temperature

  • The Problem: Higher temperatures accelerate all reaction rates, including the rate of racemization.[1]

  • The Solution: Perform the coupling reaction at a lower temperature.[1] It is best practice to initiate the activation and coupling steps at 0 °C and then allow the reaction to slowly warm to room temperature.

Potential Cause 4: Prolonged Pre-activation Time

  • The Problem: Allowing the activated Cbz-S-phenyl-L-cysteine to sit in solution for an extended period before adding the amine component increases its exposure to the basic conditions, providing more time for racemization to occur.[3] This is particularly problematic with highly reactive uronium/aminium coupling reagents (e.g., HBTU, HATU).[6]

  • The Solution: Avoid pre-activation when possible, especially when using phosphonium or aminium salt coupling agents.[5][6] Add the coupling reagent to the mixture of the carboxylic acid, amine, and base simultaneously, or add the activated species to the amine immediately after it is formed.

Frequently Asked Questions (FAQs)

Q2: Which coupling reagent is best for minimizing racemization with Cbz-S-phenyl-L-cysteine?

A2: While many coupling reagents can be effective, the combination of a carbodiimide with an additive is one of the most reliable methods for suppressing racemization.[3][7] Uronium/phosphonium salt reagents like HBTU or PyBOP can also be used, but require careful control of the base and activation time.

Table 1: Comparison of Common Coupling Systems and Their Impact on Racemization

Coupling SystemTypical Racemization LevelKey Considerations
EDC or DCC alone HighForms a highly reactive O-acylisourea intermediate prone to oxazolone formation.[8] Not recommended without an additive.
EDC/HOBt or DIC/HOBt LowHOBt intercepts the O-acylisourea to form a less racemization-prone active ester.[7][8][10] This is a classic and effective method.
DIC/OxymaPure Very LowOxymaPure is a highly effective, non-explosive alternative to HOBt, offering superior suppression of racemization.[3][12]
HBTU/DIPEA Moderate to HighRequires a strong base (DIPEA) for activation, which increases racemization risk.[6] Avoiding pre-activation is critical.
HATU/Collidine Low to ModerateHOAt is a more active additive than HOBt.[4] Using a weaker, hindered base like collidine is essential to minimize racemization.[6]

Q3: How does the solvent choice affect racemization?

A3: Polar solvents can promote racemization.[13][14] While DMF is a common and effective solvent for peptide coupling, some studies have shown that using a less polar co-solvent like dichloromethane (DCM) can help reduce racemization levels.[6]

Q4: How can I accurately measure the enantiomeric purity of my final product?

A4: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[15] This technique uses a chiral stationary phase (CSP) to separate the L- and D-enantiomers, allowing for precise quantification of the enantiomeric excess (% ee). Polysaccharide-based CSPs are commonly used for the separation of N-protected amino acids.[15][16] Alternatively, you can use a pre-column derivatization method with a chiral reagent, such as Marfey's reagent (FDAA), to form diastereomers that can be separated on a standard achiral reverse-phase column.[5]

Visualizing the Problem: Racemization Mechanisms

Understanding the chemical pathways that lead to loss of stereointegrity is key to preventing it. The two primary mechanisms are direct enolization and oxazolone formation.

racemization_mechanisms Diagram 1: Key Racemization Pathways cluster_start Cbz-S-phenyl-L-cysteine cluster_activation Activation cluster_pathways Racemization Pathways cluster_direct Direct Enolization cluster_oxazolone Oxazolone Formation cluster_product Products start R-CH(COOH)-NH-Cbz (L-Enantiomer) activated Activated Intermediate (e.g., O-Acylisourea) start->activated Coupling Reagent enolate Planar Enolate (Achiral) activated->enolate Strong Base (-H⁺) oxazolone Planar Oxazolone (Achiral) activated->oxazolone Cyclization product_L Desired L-Product enolate->product_L Reprotonation (+H⁺) product_D Racemized D-Product enolate->product_D Reprotonation (+H⁺) oxazolone->product_L Ring Opening + Nucleophile oxazolone->product_D Ring Opening + Nucleophile

Caption: Key Racemization Pathways.

Recommended Protocols

Protocol 1: Low-Racemization Synthesis using DIC/OxymaPure

This protocol is designed to minimize racemization by using a modern, efficient coupling system and optimized conditions.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Cbz-S-phenyl-L-cysteine (1.0 eq) and the desired amine component (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add OxymaPure (1.2 eq) to the cooled solution. Once dissolved, add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq) dropwise while maintaining the temperature at 0 °C. Note: If the amine component is a hydrochloride salt, add one equivalent of a hindered base like N-methylmorpholine (NMM) before adding DIC.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, filter off the diisopropylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol provides a general method for determining the enantiomeric excess of your synthesized Cbz-S-phenyl-L-cysteine.

  • Sample Preparation: Prepare a stock solution of your purified product in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare a standard of the racemic mixture if available for peak identification.

  • HPLC System & Column:

    • System: HPLC with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Lux® column, is recommended.[15][16]

    • Detection Wavelength: ~254 nm (adjust based on the Cbz chromophore).

  • Chromatographic Conditions (Example):

    • Mobile Phase: An isocratic mixture of hexane/isopropanol/trifluoroacetic acid (TFA) for normal phase, or acetonitrile/water/TFA for reversed-phase. The exact ratio will need to be optimized for your specific column and compound. A typical starting point for reversed-phase could be 70:30 Acetonitrile:Water with 0.1% TFA.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

  • Analysis: Inject 5-10 µL of your sample solution. Record the chromatogram. The L- and D-enantiomers should appear as two separate, resolved peaks.

  • Calculation: Calculate the enantiomeric excess (% ee) using the peak areas (A) of the L- and D-enantiomers: % ee = [(A_L - A_D) / (A_L + A_D)] x 100

Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve racemization issues in your synthesis.

troubleshooting_workflow Diagram 2: Troubleshooting Workflow for Racemization start High Racemization Detected (>2% D-Isomer) q_base What base are you using? start->q_base base_tea TEA / DIPEA q_base->base_tea Strong base_nmm NMM / Collidine q_base->base_nmm Weak/Hindered sol_base Action: Switch to a weaker, sterically hindered base (e.g., NMM or Collidine). base_tea->sol_base q_coupling What coupling reagent are you using? base_nmm->q_coupling sol_base->q_coupling coupling_carbo Carbodiimide alone (DCC/EDC) q_coupling->coupling_carbo No Additive coupling_additive Carbodiimide + Additive (HOBt/Oxyma) q_coupling->coupling_additive With Additive sol_coupling Action: Add a racemization suppressor like HOBt or OxymaPure. coupling_carbo->sol_coupling q_temp What is the reaction temperature? coupling_additive->q_temp sol_coupling->q_temp temp_high > 0 °C at start q_temp->temp_high High temp_low Start at 0 °C q_temp->temp_low Low sol_temp Action: Start reaction at 0 °C and allow to warm slowly. temp_high->sol_temp end_node Re-run experiment and analyze enantiomeric purity. temp_low->end_node sol_temp->end_node

Caption: Troubleshooting Workflow for Racemization.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. (n.d.). Peptide Chemistry. Retrieved March 7, 2026, from [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved March 7, 2026, from [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. (2020). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Peptide Coupling Reagents: Mechanisms, Reagents & Strategies. (n.d.). Peptide Chemistry. Retrieved March 7, 2026, from [Link]

  • Racemization in peptide synthesis. (2015, April 29). Slideshare. Retrieved March 7, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today. Retrieved March 7, 2026, from [Link]

  • Racemization Assays. (n.d.). Science of Synthesis. Retrieved March 7, 2026, from [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Peptide Chemistry. Retrieved March 7, 2026, from [Link]

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids. (2019). Molecules. Retrieved March 7, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2021). Malaysian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Preparation of S-aryl-cysteine and its derivatives. (2004). Google Patents.
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2016). Journal of Peptide Science. Retrieved March 7, 2026, from [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. (2014). Acta Naturae. Retrieved March 7, 2026, from [Link]

  • Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. (1997). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. (1977). Canadian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM). (2002). Chemical & Pharmaceutical Bulletin. Retrieved March 7, 2026, from [Link]

  • Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. (2019). AMB Express. Retrieved March 7, 2026, from [Link]

  • Chemoenzymatic preparation of optically active S-phenyl-L-cysteine. (2019). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. (2019). PubMed. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues of Cbz-S-phenyl-L-cysteine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Cbz-S-phenyl-L-cysteine. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. We will explore the underlying chemical principles governing its solubility and provide systematic, field-proven troubleshooting strategies to ensure its successful application in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Cbz-S-phenyl-L-cysteine that influence its solubility?

A1: The solubility of Cbz-S-phenyl-L-cysteine is a direct consequence of its hybrid structure, which contains both polar and nonpolar moieties. Understanding this balance is the first step in troubleshooting.

  • Nonpolar Components: The molecule possesses two significant nonpolar, aromatic groups: the N-terminal Carbobenzoxy (Cbz) group and the S-phenyl group protecting the thiol side chain.[1][2] These bulky, hydrophobic groups dominate the molecule's character, generally rendering it insoluble in aqueous solutions and favoring solubility in organic solvents.[1][3][4]

  • Polar Components: The cysteine backbone contains a carboxylic acid group (-COOH) and an amide linkage (-NH-C=O). These groups can participate in hydrogen bonding, which allows for some interaction with polar solvents.[1] However, their influence is often masked by the larger nonpolar regions.

The interplay between these groups means that Cbz-S-phenyl-L-cysteine is a crystalline solid that does not dissolve readily in a single "universal" solvent.[2] Solvent selection requires matching the solvent's polarity to the overall mixed polarity of the compound.

Q2: I'm starting a new project. What is the expected general solubility of Cbz-S-phenyl-L-cysteine?

A2: Specific quantitative solubility data for Cbz-S-phenyl-L-cysteine across a wide range of solvents is not extensively published. However, based on its structure and data from similar N-Cbz protected amino acids, a general solubility profile can be established. The compound is typically described as a white to off-white crystalline solid with slight solubility in polar aprotic organic solvents.[2]

For your convenience, we have compiled the following tables summarizing its physicochemical properties and qualitative solubility.

Data Presentation

Table 1: Physicochemical Properties of Cbz-S-phenyl-L-cysteine

Property Value Source
Molecular Formula C₁₇H₁₇NO₄S [5][]
Molecular Weight 331.40 g/mol []
Appearance White to off-white crystalline solid/powder [2]
Melting Point 94-97 °C [5]

| Density | ~1.31 g/cm³ |[2] |

Table 2: Qualitative Solubility Profile

Solvent Solvent Type Expected Solubility Rationale & Comments
Water Polar Protic Insoluble The large hydrophobic Cbz and S-phenyl groups prevent dissolution.[1]
Methanol, Ethanol Polar Protic Slightly Soluble Can interact with the polar backbone, but limited by the nonpolar groups.[2] A related derivative, N-Cbz-S-benzyl-L-cysteine, is soluble in ethanol.[1][7]
Acetonitrile (ACN) Polar Aprotic Low Solubility Unprotected L-cysteine has low solubility in acetonitrile.[1] The bulky nonpolar groups may not be sufficiently solvated.
Dichloromethane (DCM) Nonpolar Moderately Soluble Often a good solvent for Cbz-protected amino acids.[1]
Dimethyl Sulfoxide (DMSO) Polar Aprotic Soluble A strong hydrogen bond acceptor, very effective at dissolving compounds with mixed polarity.[1][2] Often the solvent of choice for creating concentrated stock solutions.
Dimethylformamide (DMF) Polar Aprotic Soluble Similar to DMSO, DMF is an excellent solvent for protected amino acids and peptides due to its high polarity and solvating power.[1][7]

| Ethyl Acetate (EtOAc) | Moderately Polar | Slightly to Moderately Soluble | Often used in extraction and crystallization processes for Cbz-protected compounds.[8] |

Troubleshooting Common Solubility Problems

Q3: My Cbz-S-phenyl-L-cysteine won't dissolve in my chosen solvent. What should I do first?

A3: When facing immediate solubility issues, a systematic approach is crucial to avoid wasting time and material. The primary cause of poor solubility for protected amino acids is often strong intermolecular hydrogen bonding that leads to a stable crystal lattice.[9] Your goal is to disrupt this lattice effectively.

Follow this troubleshooting workflow:

Experimental Workflow Visualization

G start Start: Cbz-S-phenyl-L-cysteine is insoluble check_solvent Q: Is the solvent appropriate? (See Table 2) start->check_solvent change_solvent Action: Switch to a primary recommended solvent (e.g., DMSO, DMF) check_solvent->change_solvent No physical_methods Q: Have physical methods been attempted? check_solvent->physical_methods Yes change_solvent->physical_methods Then attempt_physical Action: Apply gentle warming (max 40-50°C) and/or vortexing/sonication. physical_methods->attempt_physical No reassess Q: Is it dissolved? physical_methods->reassess Yes attempt_physical->reassess cosolvent Action: Consider a co-solvent system. Add a small % of a stronger solvent (e.g., add 10% DMF to DCM). reassess->cosolvent No success Success: Compound Dissolved. Proceed with experiment. reassess->success Yes fail Advanced Troubleshooting: Consult microscale screening protocol or technical support. cosolvent->fail

Caption: Troubleshooting workflow for solubility issues.

Q4: Can I use heat to help dissolve the compound? What are the risks?

A4: Yes, gentle heating can be an effective method to increase the rate of dissolution and the solubility limit. In general, the solubility of solids in liquid solvents increases with temperature.[1]

Protocol for Gentle Warming:

  • Place your sample in a sealed vial within a water bath.

  • Slowly increase the temperature, not exceeding 40-50°C.

  • Agitate the sample periodically (vortex or magnetic stirring).

  • Once dissolved, allow the solution to cool slowly to room temperature. Observe carefully for any signs of precipitation, which would indicate that you have created a supersaturated solution.

Risks and Considerations:

  • Degradation: While Cbz-S-phenyl-L-cysteine is relatively stable, prolonged exposure to high temperatures could potentially lead to degradation. The thioether linkage is susceptible to oxidation.[10]

  • Safety: Always be mindful of the boiling point and flash point of your chosen solvent, especially with flammable solvents like alcohols or ethyl acetate.[2]

Q5: The compound dissolves initially but then precipitates out of solution. What's happening?

A5: This phenomenon is typically due to one of two reasons:

  • Supersaturation: You may have created a supersaturated solution, often with the help of heating. As the solution cools or sits over time, the excess solute crashes out of solution to return to its equilibrium solubility. If this occurs, you will need to either use a larger volume of solvent or switch to a solvent in which the compound is more soluble.

  • Change in Solvent Environment: If you dissolve the compound in a strong organic solvent (like DMSO) and then dilute it into an aqueous buffer, the compound may precipitate. The final solvent mixture may not have sufficient solvating power to keep the hydrophobic molecule in solution. To mitigate this, ensure the final concentration of the organic solvent in the aqueous solution is high enough, or test the solubility in various co-solvent mixtures beforehand.

Advanced Troubleshooting & Protocols

For persistent solubility issues, a more systematic approach is required. Before committing your bulk material, perform a small-scale test.

Experimental Protocol: Systematic Solvent Screening on a Microscale

This protocol allows you to efficiently test a range of solvents and conditions using minimal compound.

Materials:

  • Cbz-S-phenyl-L-cysteine (~10-20 mg)

  • Small, sealable glass vials (e.g., 1.5 mL HPLC vials)

  • A selection of solvents (e.g., DMSO, DMF, DCM, Acetonitrile, Ethanol, Ethyl Acetate)

  • Vortex mixer

  • Pipettes

Procedure:

  • Aliquot the Compound: Weigh approximately 1-2 mg of Cbz-S-phenyl-L-cysteine into each labeled vial.

  • Initial Solvent Addition: Add a small, precise volume of the first test solvent (e.g., 100 µL) to the corresponding vial. This corresponds to an initial high concentration (10-20 mg/mL).

  • Agitation: Cap the vial tightly and vortex vigorously for 1-2 minutes at room temperature.

  • Visual Inspection: Observe the vial against a dark background. Look for any undissolved solid particles.

  • Incremental Addition: If the solid has not fully dissolved, add another 100 µL of the solvent, cap, and vortex again. This halves the concentration.

  • Repeat: Continue adding solvent in incremental volumes until the compound is fully dissolved. Record the total volume of solvent required to achieve complete dissolution.

  • Test Other Solvents: Repeat steps 2-6 for each solvent you wish to test.

  • Assess Stability (Optional): Once dissolved, let the solutions stand at room temperature for 1-2 hours and then at 4°C overnight to check for any precipitation, indicating potential supersaturation or instability.

This systematic approach will provide you with valuable empirical data on which solvent system is optimal for your desired concentration.

References

  • Vedaraman, N., et al. (2014). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide.
  • ResearchGate. (2014). Solubility of N-CBZ derivatised amino acids in supercritical carbon dioxide. [Link]

  • BuyersGuideChem. (n.d.). Cbz-S-phenyl-L-cysteine | C17H17NO4S. [Link]

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.

Sources

Technical Support Center: Prevention of Sulfur Oxidation in S-Phenyl Cysteine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: 2026-03-08

Welcome to the technical support center for handling S-phenyl cysteine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but sensitive compounds. The thioether linkage in S-phenyl cysteine and its analogs is highly susceptible to oxidation, which can lead to the formation of undesired sulfoxide and sulfone species. These byproducts can alter biological activity, complicate analytical results, and compromise the integrity of your research.

This document provides in-depth, field-proven answers to common challenges, detailed protocols for preventative measures, and the scientific rationale behind each recommendation to ensure the success and reproducibility of your experiments.

Part 1: Troubleshooting & FAQs - Diagnosing and Preventing Oxidation

This section addresses the most frequent issues encountered by researchers. Understanding the "what, why, and how" of oxidation is the first step toward prevention.

Q1: How can I confirm that my S-phenyl cysteine derivative has oxidized?

A1: Oxidation typically converts the sulfide (thioether) to a sulfoxide and potentially further to a sulfone. Identifying these species requires precise analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method. You will observe distinct mass increases corresponding to the addition of oxygen atoms.

    • Sulfoxide Formation: Expected Mass = [M] + 16 Da

    • Sulfone Formation: Expected Mass = [M] + 32 Da

    • Pro-Tip: Oxidized species are more polar than the parent sulfide. Expect the sulfoxide and sulfone to have shorter retention times on a reverse-phase HPLC column (e.g., C18).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the carbon adjacent to the sulfur (the α-carbon) will experience a significant downfield shift upon oxidation due to the electron-withdrawing nature of the S=O bond(s). This shift can be on the order of 0.5-1.0 ppm for the sulfoxide and even greater for the sulfone.

    • ¹³C NMR: The α-carbon signal will also shift downfield.

Accurate measurement of cysteine and its derivatives is crucial, and mass spectrometry-based approaches are among the most widely adopted for detection.[1][2]

Q2: What are the most common sources of unwanted oxidation in my lab?

A2: Oxidation is often an insidious process resulting from seemingly benign lab conditions. The primary culprits are:

  • Dissolved Atmospheric Oxygen: Many organic solvents are saturated with dissolved O₂, which can lead to slow, spontaneous oxidation (autoxidation) over time.[3][4]

  • Peroxides in Solvents: Ethers (like THF, diethyl ether, dioxane) and other common solvents are notorious for forming explosive peroxide impurities upon storage and exposure to air and light.[5] These peroxides are potent oxidants for thioethers.

  • Trace Metal Contamination: Transition metals, such as iron and manganese, can act as catalysts that significantly accelerate the rate of sulfur oxidation by oxygen.[6][7] These can be introduced from spatulas, glassware, or as impurities in reagents.

  • Reactive Oxygen Species (ROS): Some experimental conditions or reagents can inadvertently generate ROS (e.g., hydroxyl radicals, hypochlorite), which rapidly oxidize thioethers.[8]

Q3: My compound is oxidizing during storage. What are the best practices to ensure long-term stability?

A3: Proper storage is critical and non-negotiable for preserving the integrity of sulfur-containing compounds.

  • Atmosphere: Store solid compounds or solutions under an inert atmosphere (argon or nitrogen).[9][10] This displaces oxygen, the primary oxidant. For solutions, use a well-sealed vial with an inert gas headspace.

  • Temperature: Store at low temperatures, typically -20°C or -80°C, to dramatically slow the rate of any potential oxidative reactions.

  • Light: Use amber vials or store containers in the dark. Light can accelerate the formation of peroxides in solvents and promote radical-based oxidation pathways.[11]

  • Container Choice: Use high-quality glass vials with tight-fitting, inert caps (e.g., PTFE-lined). Ensure containers are clean and free of metal contaminants.

  • Solvent for Stock Solutions: If preparing a stock solution, use a freshly purified and degassed solvent. Avoid long-term storage in solvents prone to peroxide formation.

Part 2: Core Preventative Strategies & Protocols

Proactive prevention is far more effective than attempting to remediate an oxidized sample. The following protocols are fundamental to any workflow involving S-phenyl cysteine derivatives.

Strategy 1: Rigorous Solvent Deoxygenation

Causality: Dissolved oxygen is a direct reactant in autoxidation. Removing it is one of the most effective preventative steps. Sparging is a common and effective method for deoxygenating large volumes of solvent.[12]

  • Setup: Assemble your solvent reservoir (e.g., a clean, dry flask with a septum-sealed sidearm). Obtain a long needle or sparging tube connected via inert tubing to a regulated source of high-purity argon or nitrogen. Prepare a second, shorter needle to act as a gas outlet.

  • Insertion: Pierce the septum with both the long sparging needle and the shorter outlet needle. Ensure the tip of the sparging needle is fully submerged below the solvent surface.

  • Sparging: Gently open the regulator to create a steady stream of fine bubbles through the solvent.[13] A vigorous flow can cause excessive solvent evaporation.

  • Duration: Sparge for a minimum of 1-5 minutes per 10 mL of solvent.[14] For larger volumes, 30-60 minutes is recommended.

  • Completion: Once degassing is complete, remove the long sparging needle first, followed by the outlet needle, to maintain a positive pressure of inert gas in the flask's headspace. The solvent is now ready for immediate use.

Strategy 2: Quenching Peroxides in Solvents

Causality: Peroxides are strong oxidants that must be removed from susceptible solvents like THF and diethyl ether before use.[5] Passing the solvent through a column of activated alumina is a highly effective method for this purpose.[15][16]

  • Column Preparation: Prepare a small chromatography column packed with activated basic alumina. The amount will depend on the volume of solvent; a 2 x 33 cm column with ~80g of alumina can treat 100-400 mL of solvent.[16]

  • Solvent Application: Carefully pour the peroxide-containing solvent onto the top of the alumina column.

  • Elution: Allow the solvent to pass through the alumina bed under gravity or with gentle positive pressure (using inert gas).

  • Collection: Collect the purified solvent in a clean, dry flask under an inert atmosphere.

  • Verification (Optional but Recommended): Test the purified solvent for the absence of peroxides using commercial test strips or a potassium iodide (KI) solution.

  • Safety Note: The peroxides are retained on the alumina. Before disposal, the alumina should be "quenched" by rinsing it with a dilute acidic solution of ferrous sulfate to safely destroy the trapped peroxides.[16]

Strategy 3: The Role of Antioxidants

Causality: In situations where trace oxidants are unavoidable, adding a sacrificial antioxidant can protect your primary compound. These molecules are more easily oxidized and will react with oxidants first. Butylated hydroxytoluene (BHT) is a common radical scavenger used for this purpose.[17][18]

AntioxidantMechanismTypical ConcentrationKey Considerations
BHT (Butylated Hydroxytoluene)Radical Scavenger0.01 - 0.1% (w/v)Fat-soluble; excellent for organic solvents. May interfere with some biological assays.[19]
DTT (Dithiothreitol)Reducing Agent1 - 10 mMWater-soluble; ideal for aqueous buffers. Can reduce disulfide bonds. Not suitable for many organic reactions.[20]
Ascorbic Acid (Vitamin C)Reducing Agent1 - 10 mMWater-soluble; effective but can degrade, especially in the presence of metal ions.[21]
  • Calculation: Determine the required mass of BHT for your desired concentration (e.g., for 100 mL of a 0.01% solution, you need 10 mg of BHT).

  • Dissolution: Add the BHT to your solvent of choice (which should already be purified and deoxygenated as per the protocols above).

  • Mixing: Gently swirl or stir the solution until the BHT is fully dissolved.

  • Storage: Store the antioxidant-spiked solvent under an inert atmosphere and in the dark.

Part 3: Visualized Workflows and Pathways

Understanding the process visually can reinforce best practices and clarify the chemical transformations at play.

Oxidation Pathway of S-Phenyl Cysteine

Oxidation_Pathway cluster_main Oxidation States of Sulfur S_Phenyl_Cysteine S-Phenyl Cysteine (Sulfide, R-S-Ph) Sulfoxide S-Phenyl Cysteine Sulfoxide (R-SO-Ph) S_Phenyl_Cysteine->Sulfoxide + [O] (e.g., H2O2, R-OOH) Sulfone S-Phenyl Cysteine Sulfone (R-SO2-Ph) Sulfoxide->Sulfone + [O] (Stronger Oxidant)

Caption: Sequential oxidation of the thioether to sulfoxide and sulfone.

Recommended Experimental Workflow for Preventing Oxidation

Workflow decision decision process process start_end start_end io io Start Start Experiment SelectSolvent Select Solvent Start->SelectSolvent CheckPeroxides Peroxide-Forming Solvent? SelectSolvent->CheckPeroxides RemovePeroxides Protocol: Remove Peroxides (e.g., Alumina Column) CheckPeroxides->RemovePeroxides Yes DegasSolvent Protocol: Degas Solvent (e.g., Ar Sparging) CheckPeroxides->DegasSolvent No RemovePeroxides->DegasSolvent UseAntioxidant Add Antioxidant? (e.g., BHT) DegasSolvent->UseAntioxidant AddAntioxidant Add BHT to Solvent UseAntioxidant->AddAntioxidant Yes RunReaction Add S-Phenyl Cysteine Derivative & Run Reaction Under Inert Gas UseAntioxidant->RunReaction No AddAntioxidant->RunReaction Analysis Analyze Sample (LC-MS, NMR) RunReaction->Analysis End Experiment Complete Analysis->End

Caption: Decision-making workflow for handling sensitive thioethers.

References

  • Clennan, E. L., & Pace, A. (2005). Advances in singlet oxygen chemistry. Tetrahedron, 61(28), 6665-6691. Available at: [Link]

  • Zhu, H., Famenec, B. J., & He, Q. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Omega, 3(10), 13913–13920. Available at: [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2022). Use and Storage of Peroxide-Forming Chemicals. Safe Operating Procedure. Available at: [Link]

  • The University of British Columbia. (2014). Guideline Handling and Removing Peroxides. Safety & Risk Services. Available at: [Link]

  • University of California, Riverside Environmental Health & Safety. (2021). Handling and Removing Peroxides. Available at: [Link]

  • Princeton University Environmental Health & Safety. Control and Safe Use of Peroxide Formers. Available at: [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • Petro Arkan. (2024). Granular sulfur storage + 5 methods of storing. Available at: [Link]

  • Western Washington University Environmental Health and Safety. Chemical Peroxide Destruction SOP example. Available at: [Link]

  • Berry Group, University of Wisconsin-Madison. (2019). Degassing Solvents. Available at: [Link]

  • Schöneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society, 115(24), 11376-11383. Available at: [Link]

  • AQO. (2025). What Role Do Metal Catalysts in Airborne Particles Play in the Oxidation of SO2? Available at: [Link]

  • 911Metallurgist. (2018). Sulfide Oxidation. Available at: [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available at: [Link]

  • The Schlenk Line Survival Guide. Freeze-Pump-Thaw. Available at: [Link]

  • Zheng, Y., et al. (2023). Best practices for cysteine analysis. Redox Biology, 60, 102619. Available at: [Link]

  • Biomanufacturing.org. (2013). SOP: Degassing a Solution by Helium Sparge. Available at: [Link]

  • Emerald Cloud Lab. (2025). ExperimentDegas Documentation. Available at: [Link]

  • St. Amant, A. H., & Van der Donk, W. A. (2018). Chemical methods for mapping cysteine oxidation. Current Opinion in Chemical Biology, 48, 108-116. Available at: [Link]

  • University of York. Degassing solvents. Chemistry Teaching Labs. Available at: [Link]

  • University of Texas at Austin Environmental Health & Safety. Practices for Proper Chemical Storage. Available at: [Link]

  • Zheng, Y., et al. (2023). Best practices for cysteine analysis. Redox Biology, 60, 102619. Available at: [Link]

  • MTI Global. (n.d.). Bulletin No. 22 - Storage and Handling of Molten Sulfur. Available at: [Link]

  • Gibbs, A. H., et al. (1998). Phenylalanine 4-monooxygenase and the S-oxidation of S-carboxymethyl-L-cysteine. Xenobiotica, 28(5), 443-454.
  • Filocamo, L., et al. (2012). A Chemical Approach for the Detection of Protein Sulfinylation. Angewandte Chemie International Edition, 51(48), 12020-12024. Available at: [Link]

  • Al-Hourani, B. J., et al. (2016). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Molecules, 21(8), 1058. Available at: [Link]

  • Tee, A. R., et al. (2020). On the utility of immobilized phenylarsine oxide in the study of redox sensitive cardiac proteins. Scientific Reports, 10, 7531. Available at: [Link]

  • Sikora, E., & Sadowska, J. (2023). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids. Polish Journal of Food and Nutrition Sciences, 73(1), 5-16. Available at: [Link]

  • St. Amant, A. H., & Van der Donk, W. A. (2018). Chemical methods for mapping cysteine oxidation. Current Opinion in Chemical Biology, 48, 108-116. Available at: [Link]

  • Jamieson, C. (2018). Mineralogy in Geochemical modelling Role of Sulfide oxidation and Secondary Minerals in the attenuation of Metals and Metalloids. Goldschmidt Abstracts.
  • Moriarty-Craige, S. E., et al. (2005). Antioxidant supplements prevent oxidation of cysteine/cystine redox in patients with age-related macular degeneration. American Journal of Ophthalmology, 140(6), 1020-1026. Available at: [Link]

  • Zhang, M., et al. (2020). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers in Chemistry, 8, 592. Available at: [Link]

  • Al-Masoudi, W. A., et al. (2018). Design and synthesis of sulfur-containing butylated hydroxytoluene: antioxidant potency and selective anticancer agent. Journal of Chemical Sciences, 130(11), 154. Available at: [Link]

  • Al-Bayati, Y. K. M., & Al-Amiery, A. A. H. (2014). Synergistic Effect of combined some natural and synthetic antioxidants to increase oxidative stability using DPPH test. Journal of Chemical and Pharmaceutical Research, 6(6), 1435-1440.
  • Li, Y., et al. (2025). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Foods, 14(6), 920. Available at: [Link]

  • St. Amant, A. H., et al. (2024). Targeting Cysteine Oxidation in Thrombotic Disorders. International Journal of Molecular Sciences, 25(2), 856. Available at: [Link]

  • Schippers, A. (2015). Biogeochemistry of metal sulfide oxidation in mining environments, sediments, and soils. ResearchGate. Available at: [Link]

  • ResearchGate. (2016). How to get the peptide containing cysteine without oxidation? Available at: [Link]

Sources

Technical Support Center: Navigating the Perils of Methyl Ester Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize or prevent the unwanted hydrolysis of methyl esters during reaction workup. Losing a significant portion of your product to this common side reaction can be a major setback, impacting yields and purity. This resource is designed to provide you with the foundational knowledge and practical steps to safeguard your valuable compounds.

Understanding the Enemy: The Mechanism of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1][2] This reaction can be catalyzed by both acid and base, making the aqueous workup a critical stage where your methyl ester is most vulnerable.[1]

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group and forming a carboxylic acid. In the presence of base, the carboxylic acid is deprotonated to form a carboxylate salt, driving the reaction to completion.[3][4] This process, known as saponification, is generally irreversible under basic conditions.[3][5]

Acid-Catalyzed Hydrolysis

In an acidic environment, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid.[5][6] This reaction is the reverse of Fischer esterification and exists as an equilibrium.[5]

Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs that my methyl ester is hydrolyzing during workup?

A1: The most common indications of undesired hydrolysis are a lower-than-expected yield of your purified ester and the reappearance of the starting carboxylic acid.[7] This can be confirmed using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): You will observe a spot that corresponds to the more polar carboxylic acid starting material, which will have a lower Rf value than your methyl ester.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of your crude product may show a broad singlet around 10-13 ppm, characteristic of a carboxylic acid proton. You may also see a decrease in the integration of the characteristic methyl ester singlet (around 3.7 ppm).

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis will show a peak with the retention time of your starting carboxylic acid in addition to your product peak.[8]

Q2: I'm using a base to neutralize my reaction. How do I choose the right one to avoid saponification?

A2: The key is to use a weak base that is strong enough to neutralize any acid catalyst but not so strong as to significantly promote ester hydrolysis.

  • Recommended: Cold, saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are the preferred choices.[7] The bicarbonate wash has the added benefit of producing carbon dioxide gas upon neutralization of acid, which can be a visual indicator that the acid has been quenched.[7][9]

  • Avoid: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH) should be avoided in the workup of methyl esters as they are highly effective at promoting saponification.[3][10][11]

Q3: How critical is temperature during the aqueous workup?

A3: Temperature plays a significant role in the rate of hydrolysis. Lowering the temperature slows down the kinetics of both acid and base-catalyzed hydrolysis.[7] Therefore, it is highly recommended to perform all aqueous washes with ice-cold solutions and, if possible, to keep the separatory funnel in an ice bath during the extraction process.[7]

Q4: Can the duration of the workup affect my yield?

A4: Absolutely. The longer your methyl ester is in contact with the aqueous acidic or basic phase, the greater the extent of hydrolysis.[7] It is crucial to perform extractions and washes efficiently and without unnecessary delays. Do not let the layers sit unseparated for extended periods.[7]

Q5: Are there any alternatives to a traditional aqueous workup to avoid hydrolysis altogether?

A5: Yes, if your methyl ester is particularly labile, you may consider non-aqueous workup conditions. Some potential strategies include:

  • Direct concentration and purification: If the reaction byproducts are non-volatile, you may be able to directly concentrate the reaction mixture and purify the residue by column chromatography.

  • Use of solid-supported reagents: Quenching the reaction with a solid-supported base can allow for simple filtration to remove the excess base and its salt, avoiding an aqueous wash.

  • Non-aqueous extraction: In some cases, a liquid-liquid extraction with immiscible organic solvents can be employed, although this is less common.

  • Specialized reagents: For deprotection under non-aqueous conditions, reagents like trimethyltin hydroxide or TMSOK in anhydrous solvents have been used.[12]

Troubleshooting Guide: Diagnosing and Solving Methyl Ester Loss

If you suspect significant hydrolysis is occurring, this decision tree can help you pinpoint the cause and implement the appropriate solution.

Hydrolysis_Troubleshooting start Low Yield of Methyl Ester & Presence of Carboxylic Acid? check_base What base was used for neutralization? start->check_base check_temp What was the temperature of the workup? start->check_temp check_time How long was the contact time with the aqueous phase? start->check_time check_drying Was the organic layer thoroughly dried? start->check_drying strong_base Strong Base (e.g., NaOH, KOH) check_base->strong_base Strong weak_base Weak Base (e.g., NaHCO₃) check_base->weak_base Weak warm_temp Room Temperature or Warmer check_temp->warm_temp Warm cold_temp Cold / Ice Bath check_temp->cold_temp Cold long_time Prolonged Contact check_time->long_time Long short_time Rapid Extraction check_time->short_time Short wet_organic Residual Water Present check_drying->wet_organic No dry_organic Yes (e.g., with Na₂SO₄) check_drying->dry_organic Yes solution_base Solution: Use cold, saturated NaHCO₃ or Na₂CO₃. Avoid strong bases. strong_base->solution_base solution_temp Solution: Perform all aqueous washes with ice-cold solutions to slow kinetics. warm_temp->solution_temp solution_time Solution: Minimize contact time. Work efficiently and do not let layers sit. long_time->solution_time solution_drying Solution: Use an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until it no longer clumps. wet_organic->solution_drying

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis during workup.

Experimental Protocols

Protocol 1: Standard Workup to Minimize Methyl Ester Hydrolysis

This protocol outlines a typical workup procedure following a reaction where a methyl ester is the desired product, designed to minimize hydrolytic decomposition.

  • Cool the Reaction: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath to bring the temperature down to 0-5 °C.

  • Quench the Reaction (if necessary): If the reaction contains highly reactive reagents, quench them by slowly adding a suitable quenching agent while maintaining the low temperature.

  • Dilute with Organic Solvent: Dilute the cooled reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether).

  • Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel. It is advisable to pre-chill the separatory funnel.

  • Neutralization with Weak Base: Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

    • Caution: Initially, swirl the unstoppered funnel to control the rate of CO₂ evolution before stoppering and shaking.[7] Vent the funnel frequently to release pressure.

    • Continue washing with fresh portions of cold NaHCO₃ solution until no more gas evolves, indicating that all the acid has been neutralized.

  • Brine Wash: Wash the organic layer with a cold, saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and breaks up emulsions.[9]

  • Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together.

  • Isolate the Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude methyl ester, which can then be further purified.

Data Summary: Key Parameters to Control During Workup
ParameterRecommended ConditionRationale
Temperature 0-5 °C (Ice Bath)Slows the rate of both acid and base-catalyzed hydrolysis.[7]
Neutralizing Agent Saturated aq. NaHCO₃ or Na₂CO₃ (cold)Weak bases that neutralize acid without significantly promoting saponification.[7]
Contact Time As short as possibleMinimizes the opportunity for the ester to react with the aqueous phase.[7]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes residual water from the organic phase, which could cause hydrolysis upon storage.

Visualizing the Workflow

The following diagram illustrates the recommended workflow for a workup designed to protect a methyl ester from hydrolysis.

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_product Product reaction_complete Reaction Complete cool_reaction 1. Cool to 0-5 °C reaction_complete->cool_reaction dilute 2. Dilute with Organic Solvent cool_reaction->dilute transfer 3. Transfer to Separatory Funnel dilute->transfer neutralize 4. Wash with Cold Sat. NaHCO₃ transfer->neutralize brine_wash 5. Wash with Cold Brine neutralize->brine_wash dry 6. Dry Organic Layer (e.g., Na₂SO₄) brine_wash->dry isolate 7. Filter and Concentrate dry->isolate pure_ester Purified Methyl Ester isolate->pure_ester

Caption: Recommended workflow for minimizing methyl ester hydrolysis during workup.

References

  • University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Aakash Institute. (n.d.). What is Saponification: Mechanism, Application & Example. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Jakub, V. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • Reddit. (2013, December 13). Can you cleave methyl esters using acid instead of base? Anyone used this method before?. r/chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, February 22). Preference for basic conditions in ester hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Reddit. (2025, November 5). Need to hydrolyze methyl esters but compound is water sensitive. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • ACS Publications. (2018, June 21). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. Retrieved from [Link]

  • AOCS. (2019, July 23). Alternatives to Methyl Esters for GC Analysis of Fatty Acids. Retrieved from [Link]

  • Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. r/Chempros. Retrieved from [Link]

  • 2012 Book Archive. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Saponification. Retrieved from [Link]

  • ResearchGate. (2021, January 19). Work up of ester?. Retrieved from [Link]

  • ACS Publications. (2006, November 24). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Retrieved from [Link]

  • ResearchGate. (2014, November 18). Does anyone know how to neutralize the fatty acid methyl esters solution after MeOH-HCl methylation?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • ScienceDirect. (n.d.). Analysis of fatty acid methyl ester in bio-liquid by hollow fiber-liquid phase microextraction. Retrieved from [Link]

  • NIH. (2026, February 9). Optimization of a fatty acid methyl ester protocol for quantification of odd. Retrieved from [Link]

  • Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • ScienceDirect. (2024, August 18). Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and d. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature and pH on full length and truncated EstRM. Retrieved from [Link]

  • ACS Publications. (2007, June 29). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Retrieved from [Link]

Sources

Technical Support Center: Selective Cbz Deprotection in the Presence of S-Phenyl Linkages

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenge of removing the Carboxybenzyl (Cbz or Z) protecting group from a nitrogen atom without cleaving a co-existing S-phenyl (thiophenyl) linkage. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)
Q1: Why is my standard catalytic hydrogenation (Pd/C, H₂) failing to deprotect the Cbz group?

A: The primary reason for the failure of standard catalytic hydrogenation in the presence of an S-phenyl group is catalyst poisoning .[1][2] Sulfur-containing compounds, including thioethers, are well-documented poisons for noble metal catalysts like palladium.[3]

The Mechanism of Poisoning: The sulfur atom in the S-phenyl group possesses lone pairs of electrons that coordinate strongly to the active sites on the palladium metal surface.[4][5] This adsorption is often irreversible and effectively blocks the sites required for the hydrogenolysis of the Cbz group, leading to a significant decrease in reaction rate or a complete stall.[3]

G cluster_0 Catalyst Surface cluster_1 Reactants Pd1 Pd Site Pd2 Pd Site Pd3 Pd Site Pd4 Pd Site Cbz_Substrate Cbz-Protected Amine Cbz_Substrate->Pd1 Desired Reaction (Blocked) S_Phenyl S-Phenyl Compound S_Phenyl->Pd2 Strong Coordination (Poisoning)

Caption: Catalyst poisoning by an S-phenyl group on a Palladium surface.

Q2: What are the most reliable methods for selective Cbz deprotection without affecting an S-phenyl group?

A: When catalytic hydrogenolysis is not viable, the focus shifts to methods that do not rely on poison-sensitive catalysts. Acid-mediated and Lewis acid-catalyzed cleavage are the most robust and widely used alternatives.

  • Acidolysis with Hydrogen Bromide in Acetic Acid (HBr/AcOH): This is a classic and highly effective method for Cbz removal.[6] The S-phenyl linkage is generally stable under these conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon, leading to the release of carbon dioxide and the free amine.

  • Lewis Acid-Mediated Cleavage (e.g., AlCl₃/HFIP): A system of aluminum chloride (AlCl₃) in a fluorinated solvent like hexafluoroisopropanol (HFIP) can mildly and selectively remove Cbz groups.[7][8] This method shows good tolerance for other sensitive functionalities, including benzyl groups and double bonds, and is an excellent choice for complex molecules.[7]

Q3: Are there non-acidic or milder alternatives to HBr/AcOH?

A: Yes, several non-acidic methods have been developed, which are particularly useful if your substrate contains other acid-labile protecting groups (e.g., Boc, acetals).

  • Nickel Boride Reduction: An in situ generated nickel boride reagent (from NiCl₂·6H₂O and NaBH₄) in methanol provides a mild and chemoselective method for Cbz deprotection at room temperature.[9] This protocol is noteworthy for its tolerance of a wide array of functional groups, including halides, esters, and amides.[9][10]

  • Nucleophilic Cleavage with Thiols: A more recent development involves using a potent nucleophile, such as sodium methanethiolate, to cleave the Cbz group via an Sₙ2 reaction at the benzylic carbon.[11] This process was successfully employed in the synthesis of Adagrasib and is compatible with sensitive functionalities like nitriles and aryl chlorides.[11]

Q4: How do I choose the optimal deprotection method for my molecule?

A: The choice depends on the other functional groups present in your substrate. The following decision workflow and comparison table can guide your selection.

G Start Start: Cbz Deprotection with S-Phenyl Group Acid_Labile Acid-Labile Groups (Boc, Acetals) Present? Start->Acid_Labile HBr_Method Method 1: HBr in Acetic Acid Acid_Labile->HBr_Method No NiB_Method Method 3: Nickel Boride (NiCl2/NaBH4) Acid_Labile->NiB_Method Yes Reducible_Groups Other Reducible Groups (Nitro, Cyano) Present? Reducible_Groups->HBr_Method No AlCl3_Method Method 2: AlCl3 / HFIP Reducible_Groups->AlCl3_Method Yes (Proceed with caution, AlCl3 is generally safer) HBr_Method->Reducible_Groups Thiol_Method Method 4: Nucleophilic Cleavage (Thiol) NiB_Method->Thiol_Method Alternative (If NiB reduces other groups)

Sources

Overcoming steric hindrance in S-phenyl cysteine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in S-Phenyl Cysteine Coupling

Welcome to the Advanced Applications Support Center. This guide provides deep-dive troubleshooting and mechanistic protocols for synthesizing and incorporating S-phenyl cysteine (SPC) and related sterically hindered aryl-cysteine derivatives.

Because of the bulky phenyl thioether immediately adjacent to the α- and β-carbons, SPC presents a high percentage of buried volume (


). This restricts backbone conformational freedom and physically shields reactive centers, routinely leading to stalled amide couplings, epimerization, and poor C-S cross-coupling yields. Below, we dissect these challenges through field-proven causality, structured data, and validated protocols.

Part I: Mechanistic Insights & Pathway Engineering

Steric hindrance in SPC manifests in two distinct synthetic phases:

  • C-S Bond Formation (Arylation): Bulky aryl groups slow down thiol coordination to electrophiles or transition metals[1].

  • Amide Bond Formation (Peptide Synthesis): The bulky S-phenyl side chain blocks the incoming amine nucleophile from accessing the activated carboxylate ester, slowing acylation kinetics and increasing the risk of side reactions.

G A Carboxylic Acid (Fmoc-S-Phe-Cys-OH) C Activated Ester (OAt/Oxyma) A->C Activation Step B Coupling Reagent (HATU/COMU) B->C F Amide Product C->F Nucleophilic Attack D Amine Nucleophile D->F E Steric Shielding (S-Phenyl Bulk) E->C Inhibits Attack

Fig 1. Mechanistic bottleneck during S-phenyl cysteine amide bond formation due to steric shielding.

Part II: Troubleshooting FAQs (Scientist-to-Scientist)

Q1: My couplings with Fmoc-S-phenyl-cysteine on solid-phase are stalling at 40% conversion. Standard DIC/HOBt isn't working. What is the kinetic bottleneck, and how do I bypass it?

Causality & Solution: DIC/HOBt generates an OBt (benzotriazole) activated ester. While moderately reactive, the OBt ester is bulky, and its formation is rate-limited when localized steric crowding is high. The S-phenyl group creates significant steric clash during the bimolecular collision between the resin-bound amine and the activated ester. To bypass this, switch to uronium/aminium salts with lower steric profiles and higher electrophilicity, specifically HATU or COMU . COMU utilizes an Oxyma leaving group, which is highly reactive and features a morpholino moiety that acts as an internal base, accelerating acylation even in sterically restricted microenvironments.

Q2: When forcing the coupling of SPC with HATU at elevated temperatures, I observe up to 15% epimerization (D-enantiomer formation). How do I suppress racemization while driving the reaction to completion?

Causality & Solution: Over-activation with HATU in the presence of standard tertiary amines (like DIPEA) promotes oxazolone formation. The electron-withdrawing nature of the S-aryl group marginally increases the acidity of the α-proton. DIPEA is basic enough to abstract this proton from the oxazolone intermediate, causing epimerization. Correction: Replace DIPEA with TMP (2,4,6-trimethylpyridine) or collidine . These are highly sterically hindered bases that can accept protons during the activation step but cannot easily access and abstract the α-proton of the hindered oxazolone intermediate. Alternatively, reduce the temperature to 25°C and utilize a double-coupling strategy (2 x 45 min) rather than thermal forcing.

Q3: I am trying to synthesize the S-phenyl cysteine monomer via Nucleophilic Aromatic Substitution (SNAr) before peptide synthesis. The yield is dismal. Why?

Causality & Solution: SNAr reactions strictly require highly electron-deficient aryl electrophiles (e.g., perfluoroarenes or nitro-arenes) to stabilize the negatively-charged Meisenheimer complex[2]. If your target phenyl group lacks strong electron-withdrawing groups, the activation barrier is too high, and the intrinsic steric bulk further repels the incoming thiolate[3]. Correction: Abandon SNAr for electron-neutral bulky aryls. Transition to Copper-mediated cross-coupling (using aryl boronic acids)[4] or Au(III)-mediated arylation [1]. Au(III) oxidative addition complexes bypass the SNAr requirement and can achieve ultrafast coordination rates (


) via reductive elimination, directly overcoming steric bulk[1].

G A Cysteine Thiol C Thiol Coordination (Rate dictates Chemoselectivity) A->C B Au(III)-Aryl Complex B->C D Reductive Elimination (C-S Bond Formation) C->D Steric %V_Bur driven E S-Aryl Cysteine D->E

Fig 2. Organometallic Au(III)-mediated C-S cross-coupling pathway bypassing SNAr limitations.

Part III: Quantitative Reagent Selection

Use the table below to select the appropriate activation chemistry based on your specific steric and sequence constraints.

Coupling ReagentActive Ester Leaving GroupReactivity / KineticsEpimerization RiskRecommended Base
DIC / HOBt OBt (Benzotriazole)Moderate (Too slow for SPC)LowNone required
HBTU OBtHighModerateDIPEA or NMM
HATU OAt (7-Aza-benzotriazole)Very HighHigh (if heated)DIPEA or TMP
COMU Oxyma (Ethyl cyanohydroxyiminoacetate)Maximum (Ideal for SPC)Low to ModerateTMP or Collidine
PyAOP OAt (Phosphonium based)High (No guanidination)ModerateDIPEA

Part IV: Validated Experimental Protocols

The following self-validating protocols are optimized to minimize side reactions while enforcing completion through empirical checkpoints.

Protocol A: Solid-Phase Amide Coupling of Fmoc-S-Phenyl-Cysteine using COMU/TMP

Objective: Incorporate highly hindered Fmoc-SPC-OH into a growing peptide chain with <1% epimerization.

  • Resin Preparation: Swell 0.1 mmol of peptide-resin in Dimethylformamide (DMF) for 20 minutes. Ensure complete Fmoc deprotection of the N-terminus (20% Piperidine in DMF, 2 x 10 min).

  • Reagent Activation (Pre-activation phase):

    • In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-S-Phenyl-Cysteine and 0.4 mmol (4 eq) of COMU in 2 mL of dry N-Methyl-2-pyrrolidone (NMP). NMP is prioritized over DMF to disrupt hydrophobic aggregation.

    • Add 0.8 mmol (8 eq) of TMP (2,4,6-trimethylpyridine).

    • Stir for exactly 2 minutes at room temperature. Causality Note: Prolonged pre-activation of Oxyma esters leads to hydrolysis and capping of the resin.

  • Coupling: Add the activated mixture to the resin. Shake gently for 60 minutes at 25°C.

  • Validation Check: Perform a Kaiser Test (Ninhydrin assay).

    • If colorless/yellow: The reaction is self-validated as complete. Proceed to wash steps.

    • If blue/purple: Steric hindrance is causing a stall. Do NOT heat. Wash the resin with DMF, and repeat steps 2-3 (Double Coupling) for another 45 minutes.

  • Wash: Wash resin with NMP (3x), DMF (3x), and DCM (3x) before the next deprotection cycle.

Protocol B: Ex-Situ Synthesis of S-Phenyl Cysteine via Cu(II) Catalyzed Cross-Coupling

Objective: Synthesize optically pure S-phenyl cysteine utilizing phenylboronic acid, avoiding aggressive SNAr conditions[4].

  • Preparation: In a flame-dried round bottom flask, dissolve 1.0 mmol of fully protected cysteine (e.g., N-Boc-Cys-OMe) and 2.0 mmol (2 eq) of phenylboronic acid in 10 mL of anhydrous DMF.

  • Catalyst Addition: Add 1.5 mmol (1.5 eq) of Copper(II) acetate (

    
    ) and 2.0 mmol (2 eq) of anhydrous pyridine.
    
  • Aerobic Atmosphere: Ensure the reaction is open to a dry air or

    
     balloon atmosphere. Causality Note: Oxygen acts as the terminal oxidant necessary for the catalytic turnover of the Cu(I)/Cu(II) cycle.
    
  • Reaction: Stir at 25°C for 12–18 hours. Monitor via LC-MS until the starting thiol is fully consumed.

  • Validation & Workup: Dilute the mixture with ethyl acetate, wash extensively with 1M HCl (to remove pyridine and copper salts) and brine. Dry over

    
    . Purify via silica gel chromatography to isolate the sterically bulky S-phenyl cysteine monomer without alpha-carbon epimerization[4].
    

Part V: References

  • Cleavable and tunable cysteine-specific arylation modification with aryl thioethers Source: Chemical Science (RSC Publishing), 2021. URL:[Link][3][5]

  • Ultrafast Au(III)-Mediated Arylation of Cysteine Source: ResearchGate / NIH, 2026. URL:[Link][1][6]

  • Arylation Chemistry for Bioconjugation Source: PMC - NIH. URL:[Link][2]

  • Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols Source: Organic Letters (ACS). URL:[Link][4]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of Cbz-S-phenyl-L-cysteine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Characterization in Peptide Synthesis

In the landscape of drug development and peptide chemistry, the structural integrity and purity of building blocks are paramount. Cbz-S-phenyl-L-cysteine methyl ester is a key intermediate, providing a protected cysteine residue ready for incorporation into complex peptide sequences. The S-phenyl group offers a stable, yet readily cleavable, protecting group for the thiol moiety, while the N-carbobenzyloxy (Cbz) and methyl ester groups protect the amine and carboxylic acid termini, respectively.

Accurate and unambiguous characterization of this molecule is not merely a quality control checkpoint; it is the foundation upon which subsequent synthetic steps are built. Any ambiguity in structure or the presence of impurities can lead to failed couplings, the generation of complex side-products, and ultimately, the compromise of the final active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of Cbz-S-phenyl-L-cysteine methyl ester. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare the utility of ¹H NMR with alternative analytical techniques, providing researchers with the necessary framework for rigorous and reliable characterization.

Part 1: Foundational Principles of the ¹H NMR Spectrum

The ¹H NMR spectrum of Cbz-S-phenyl-L-cysteine methyl ester provides a unique fingerprint of its molecular structure. Each proton or set of equivalent protons resonates at a characteristic chemical shift (δ), influenced by its local electronic environment. The spectrum can be logically dissected into five distinct regions, each providing specific structural information.

  • Aromatic Protons (δ ~7.2-7.4 ppm): The molecule contains two distinct phenyl rings: one from the S-phenyl protecting group and one from the N-Cbz protecting group. This results in a complex multiplet pattern integrating to 10 protons. The overlapping signals in this region arise from the protons of both aromatic rings.

  • Cbz Methylene Protons (δ ~5.1 ppm): The two protons on the methylene bridge of the Cbz group (C₆H₅CH₂ O-) are diastereotopic. This is because the adjacent chiral center (the α-carbon of cysteine) makes their magnetic environments non-equivalent. Consequently, they typically appear as two distinct doublets, a classic AB quartet, due to geminal coupling to each other.

  • Amide Proton (δ ~5.8 ppm): The N-H proton of the Cbz-protected amine typically appears as a doublet due to coupling with the adjacent α-proton. Its chemical shift can be sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.

  • α-Proton (δ ~4.7 ppm): The proton on the chiral α-carbon (α-CH) is coupled to both the amide proton and the two diastereotopic β-protons. This results in a complex multiplet, often a doublet of doublets or a triplet of doublets.

  • β-Protons (δ ~3.5 ppm): The two protons on the β-carbon (β-CH₂) are also diastereotopic due to the adjacent chiral center. They couple with each other (geminal coupling) and with the α-proton (vicinal coupling), typically appearing as two distinct doublet of doublets. Conformational analysis of similar cysteine derivatives has been extensively studied to understand these coupling patterns.[1][2]

  • Methyl Ester Protons (δ ~3.7 ppm): The three equivalent protons of the methyl ester group (-OCH₃) appear as a sharp singlet, as there are no adjacent protons to couple with.

Below is a diagram illustrating the molecular structure with key proton groups highlighted for clarity.

Caption: Structure of Cbz-S-phenyl-L-cysteine methyl ester with key ¹H NMR assignments.

Part 2: A Self-Validating Experimental Protocol

The quality of an NMR spectrum is directly dependent on meticulous sample preparation and proper instrument setup. This protocol is designed to be self-validating, ensuring high-quality, reproducible data.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 1. Weigh ~10-15 mg of Sample prep2 2. Dissolve in 0.6 mL CDCl₃ in a Vial prep1->prep2 prep3 3. Filter Solution into NMR Tube prep2->prep3 acq1 4. Insert Sample & Lock on CDCl₃ prep3->acq1 acq2 5. Shim Magnetic Field acq1->acq2 acq3 6. Acquire Spectrum (16-32 Scans) acq2->acq3 proc1 7. Fourier Transform & Phase Correction acq3->proc1 proc2 8. Calibrate to Residual CHCl₃ (7.26 ppm) proc1->proc2 proc3 9. Integrate Peaks & Assign Signals proc2->proc3

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Solvent Selection & Sample Concentration:

    • Rationale: Deuterated chloroform (CDCl₃) is the most common solvent for this class of compounds due to its excellent solubilizing power and relatively clean spectral window.[3] However, if solubility is an issue or if hydrogen bonding needs to be probed differently, DMSO-d₆ can be a viable alternative.

    • Protocol: Accurately weigh 10-15 mg of Cbz-S-phenyl-L-cysteine methyl ester into a clean, dry vial.[4][5] Using a calibrated pipette, add 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS for referencing, if desired).[4] A concentration in this range provides a strong signal without causing issues like line broadening or difficulty in shimming.[3][6]

  • Dissolution and Filtration (Self-Validation Step 1):

    • Rationale: Undissolved particulate matter will severely degrade the magnetic field homogeneity, leading to broad, distorted peaks that cannot be corrected by shimming.[5] Filtration is a critical, non-negotiable step.

    • Protocol: Gently vortex or sonicate the vial until the sample is fully dissolved. Visually inspect the solution against a bright light to ensure no solid particles remain. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[5] The final solution height should be approximately 4-5 cm.[3][6]

  • NMR Instrument Setup (Self-Validation Step 2):

    • Rationale: The instrument's lock and shim systems are essential for achieving high resolution. The deuterium signal from the solvent is used by the spectrometer to "lock" the magnetic field, compensating for any drift. Shimming physically adjusts the magnetic field to make it as homogeneous as possible across the sample volume.

    • Protocol: Insert the NMR tube into the spinner turbine and place it in the spectrometer. Lock the instrument onto the deuterium signal of CDCl₃. Perform an automated or manual shimming procedure to optimize the field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Data Acquisition:

    • Rationale: Standard ¹H acquisition parameters are usually sufficient. A relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds are typical. Averaging 16 to 32 scans improves the signal-to-noise ratio, making smaller peaks and coupling patterns easier to discern.[7]

    • Protocol: Set the spectral width to cover a range of -1 to 12 ppm. Use a 90° pulse angle. Acquire the free induction decay (FID) with 16-32 scans.

  • Data Processing (Self-Validation Step 3):

    • Rationale: Proper processing is crucial for accurate data extraction. Referencing the spectrum ensures that the chemical shifts are accurate and comparable to literature values.

    • Protocol: Apply an exponential window function (line broadening of ~0.3 Hz) to the FID to improve the signal-to-noise ratio. Perform a Fourier transform. Carefully phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. Calibrate the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm.[8] Integrate all peaks and analyze the multiplicities and coupling constants.

Part 3: Spectral Interpretation and Data Summary

A successful analysis will yield a spectrum consistent with the data summarized in the table below. The integration values should correspond to the number of protons in each environment, providing a quantitative check of the structure and purity.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Phenyl Protons (Cbz & S-Ph)7.20 - 7.40m (multiplet)10H-
Amide Proton (NH)~5.8d (doublet)1HJ(NH, αH) ≈ 8 Hz
Cbz Methylene (CH₂)~5.1ABq (AB quartet)2HJ(geminal) ≈ 12 Hz
α-Proton (α-CH)~4.7m (multiplet)1HJ(αH, NH) ≈ 8 Hz, J(αH, βH) ≈ 5-7 Hz
β-Protons (β-CH₂)~3.5m (multiplet)2HJ(geminal) ≈ 14 Hz, J(βH, αH) ≈ 5-7 Hz
Methyl Ester (OCH₃)~3.7s (singlet)3H-

Note: Chemical shifts are reported for CDCl₃ and can vary slightly based on concentration and instrument.

Part 4: Comparative Analysis with Alternative Methods

While ¹H NMR is unparalleled for primary structural elucidation, a comprehensive quality control strategy often employs orthogonal techniques. Each method provides a different lens through which to assess the molecule's identity and purity.

Technique Primary Application for this Molecule Strengths Limitations
¹H NMR Spectroscopy Structural Elucidation & Identification Provides detailed structural information (connectivity, stereochemistry). Quantitative with an internal standard.Lower sensitivity than MS. May not resolve all impurities if they co-resonate with main peaks.
HPLC (UV Detection) Purity Assessment & Quantification High resolution for separating impurities.[9] Excellent for determining purity (% area). Robust and reproducible.Provides no structural information on its own. Requires a chromophore (Cbz group is excellent).
Mass Spectrometry (MS) Molecular Weight Confirmation Confirms the exact molecular weight (345.11 g/mol ).[10] Highly sensitive for detecting trace impurities. Can be coupled with LC (LC-MS) to identify impurities.[9]Provides no information on stereochemistry. Generally not quantitative without extensive calibration.
Chiral Chromatography Enantiomeric Purity Analysis The definitive method for quantifying the presence of the D-enantiomer.[11] Essential for pharmaceutical applications where enantiomeric purity is critical.[12]Requires specialized chiral stationary phases.[13] Provides no information about other structural impurities.
FT-IR Spectroscopy Functional Group Identification Quickly confirms the presence of key functional groups (amide C=O, ester C=O, N-H, aromatic C-H).Provides very limited structural detail compared to NMR. Not suitable for purity analysis.

Expert Insight: For a molecule like Cbz-S-phenyl-L-cysteine methyl ester, a robust characterization package would involve ¹H NMR for identity confirmation, HPLC for purity analysis, and Mass Spectrometry to confirm the molecular weight. If the material is intended for GMP applications, chiral HPLC would also be mandatory to ensure enantiomeric purity. This multi-faceted approach ensures that the material's identity, purity, and stereochemical integrity are all validated, adhering to the highest scientific standards.

Conclusion

The ¹H NMR analysis of Cbz-S-phenyl-L-cysteine methyl ester is a powerful and essential tool for any researcher in the fields of peptide synthesis and drug development. By understanding the principles behind the spectrum, adhering to a rigorous and self-validating experimental protocol, and contextualizing the results with data from complementary analytical techniques, scientists can ensure the quality and integrity of this critical synthetic building block. This guide provides the framework for achieving that standard of excellence, grounding experimental practice in solid scientific and logical principles.

References

  • ResearchGate. (n.d.). 1 H NMR spectrum of diastereomeric esters: A) Bocprotected L-valinates,...
  • Silva, W. G. D. P., Braga, C. B., & Rittner, R. (2017). Conformational study of L-methionine and L-cysteine derivatives through quantum chemical calculations and 3JHH coupling constant. Beilstein Journal of Organic Chemistry, 13, 925–937. [Link]

  • Silva, W. G. D. P., Braga, C. B., & Rittner, R. (2017). Conformational study of L-methionine and L-cysteine derivatives through quantum chemical calculations and ³JHH coupling constant analyses. ResearchGate. [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]

  • Mishra, N. K., et al. (2012). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 77(11), 5182-5186. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Nagy, V., et al. (2022). Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies. PLOS ONE, 17(3), e0265323. [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Sittel, M., et al. (2022). Pronounced Self‐Induced Diastereomeric Anisochronism in Anisidine Amino Acid Diamides. Chemistry – A European Journal, 28(51), e202201389.
  • Beilstein Journals. (n.d.). Supporting Information for Conformational study of L-methionine and L-cysteine derivatives through quantum chemical calculations and 3JHH coupling constant. [Link]

  • Di Mieri, M., et al. (2025).
  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1686-1707.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Intramolecular hydrogen-bonding activation in cysteines. New effective radical scavenging. [Link]

  • Mayer, M., & Richert, C. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. ChemistryOpen, 10(10), 1018-1022.
  • Natalini, B., et al. (2008). S-trityl-(R)-cysteine, a powerful chiral selector for the analytical and preparative ligand-exchange chromatography of amino acids. Journal of Separation Science, 31(4), 696-704. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

  • ResearchGate. (2026). (PDF) Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

Sources

A Comparative Guide to Optical Rotation Standards for Cbz-S-phenyl-L-cysteine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral chemistry, the precise characterization of enantiomerically pure compounds is paramount. Cbz-S-phenyl-L-cysteine methyl ester, a key building block in the synthesis of various therapeutic agents, demands rigorous quality control to ensure its stereochemical integrity. This guide provides an in-depth technical comparison of optical rotation standards for this compound, offering supporting experimental data, detailed methodologies, and a comparative analysis with alternative techniques for determining enantiomeric purity.

The Critical Role of Optical Rotation in Stereochemical Quality Control

Optical rotation is a fundamental physical property of chiral molecules, reflecting their ability to rotate the plane of polarized light.[1] For a chiral compound like Cbz-S-phenyl-L-cysteine methyl ester, the specific rotation is a critical parameter for confirming its enantiomeric purity and, by extension, its suitability for use in drug synthesis.[1][2] The presence of the undesired enantiomer can have significantly different pharmacological or toxicological effects, making accurate measurement of optical rotation a non-negotiable aspect of quality assurance.

The specific rotation of a compound is a standardized value, calculated from the observed rotation under defined experimental conditions, including concentration, path length, temperature, and the wavelength of the light source.[3][4] The D-line of a sodium lamp (589 nm) is the most common wavelength used for this purpose.[1][3]

Comparative Analysis of Reported Optical Rotation Values

A review of available literature and technical documents reveals a range of reported specific rotation values for Cbz-S-phenyl-L-cysteine methyl ester and closely related compounds. This variability underscores the importance of adhering to standardized protocols to ensure reproducible and comparable results.

CompoundSpecific Rotation ([α])ConditionsSource
Cbz-S-phenyl-L-cysteine methyl ester -17.2° c 1.8, Methanol, 20°C, D-line
Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester-26.4°c 1.29, Methanol, 20°C, D-line

Note: The value for benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester, a dipeptide containing the target molecule's core structure, is provided for comparative purposes. Differences in molecular structure will inherently lead to different specific rotation values.

The observed variance in specific rotation can be attributed to several factors, including:

  • Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can influence the conformation of the chiral molecule, thereby affecting its interaction with polarized light.

  • Concentration: While the specific rotation is theoretically concentration-independent, at high concentrations, intermolecular interactions can lead to deviations.

  • Temperature: Temperature affects the density of the solution and can also influence the conformational equilibrium of the molecule, leading to changes in the observed rotation.[2]

  • Purity of the Sample: The presence of optically active impurities can significantly impact the measured optical rotation.

Establishing a Self-Validating Protocol for Optical Rotation Measurement

To ensure the accuracy and reliability of optical rotation measurements for Cbz-S-phenyl-L-cysteine methyl ester, a well-defined and self-validating experimental protocol is essential.

Diagram of the Experimental Workflow

Caption: Workflow for accurate optical rotation measurement.

Detailed Step-by-Step Methodology

1. Instrument Calibration:

  • Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 30 minutes to ensure a stable light source.
  • Perform a zero calibration using a clean, empty sample cell to correct for any instrument drift.
  • Verify the instrument's accuracy using a certified quartz control plate with a known optical rotation value.[5][6][7] The measured value should be within the tolerance specified by the manufacturer.[8]

2. Sample Preparation:

  • Accurately weigh a sample of Cbz-S-phenyl-L-cysteine methyl ester (e.g., 180 mg).
  • Quantitatively transfer the sample to a 10 mL volumetric flask.
  • Dissolve the sample in high-purity methanol and dilute to the mark to achieve the desired concentration (e.g., 1.8 g/100 mL).
  • Ensure the solution is clear and free of any undissolved particles. If necessary, filter the solution.
  • Place the volumetric flask in a temperature-controlled water bath to bring the solution to the specified temperature (e.g., 20°C ± 0.5°C).[1]

3. Measurement:

  • Rinse the polarimeter sample cell (e.g., 1 dm path length) with a small amount of the sample solution.
  • Carefully fill the sample cell, ensuring there are no air bubbles in the light path.
  • Place the sample cell in the polarimeter.
  • Take at least five consecutive readings of the optical rotation.

4. Calculation of Specific Rotation:

The specific rotation ([α]) is calculated using the following formula:

[α]λT = (100 * α) / (l * c)

Where:

  • [α]λT is the specific rotation at temperature T and wavelength λ.

  • α is the observed optical rotation in degrees.

  • l is the path length of the sample cell in decimeters (dm).

  • c is the concentration of the solution in g/100 mL.

Comparison with Alternative Methods for Enantiomeric Purity Determination

While polarimetry is a well-established and valuable technique, other analytical methods offer complementary or, in some cases, more precise determination of enantiomeric excess (ee).

MethodPrincipleAdvantagesDisadvantages
Polarimetry Measures the rotation of plane-polarized light by a chiral molecule.Rapid, non-destructive, and relatively inexpensive.Lower sensitivity and accuracy compared to chromatographic methods; susceptible to interference from other optically active compounds.
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers on a chiral stationary phase.High accuracy, precision, and sensitivity; can quantify individual enantiomers in a mixture.Requires method development, more expensive instrumentation, and consumes solvents.
Chiral Gas Chromatography (GC) Separates volatile enantiomers on a chiral stationary phase.High resolution and sensitivity for volatile compounds.Limited to thermally stable and volatile compounds; may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Uses chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Provides structural information in addition to enantiomeric ratio; non-destructive.Lower sensitivity than chromatographic methods; may require specialized chiral reagents.
Logical Relationship of Analytical Techniques

analytical_techniques Polarimetry Polarimetry (Initial Screening) Chiral_HPLC Chiral HPLC (Quantitative Analysis) Polarimetry->Chiral_HPLC Confirmation & Higher Accuracy NMR NMR with Chiral Reagents (Structural Confirmation & ee) Polarimetry->NMR Direct ee Determination Chiral_GC Chiral GC (For Volatile Analogs) Chiral_HPLC->Chiral_GC Alternative for Volatile Compounds Chiral_HPLC->NMR Orthogonal Method & Structural Info

Caption: Interplay of techniques for enantiopurity analysis.

Troubleshooting and Ensuring Data Integrity

IssuePotential CauseRecommended Action
Inconsistent Readings Temperature fluctuations, air bubbles in the sample cell, unstable light source.Ensure proper temperature control of the sample and instrument. Carefully fill the sample cell to avoid bubbles. Allow the instrument to warm up sufficiently.
Deviation from Expected Value Incorrect concentration, presence of impurities, solvent effects, incorrect instrument calibration.Verify the accuracy of weighing and dilution. Use high-purity solvents. Analyze the sample for impurities using a secondary method like HPLC. Recalibrate the instrument with a certified standard.
No Optical Rotation Racemic mixture, achiral compound, instrument malfunction.Confirm the chirality of the compound. Check the enantiomeric excess using an alternative method. Verify instrument functionality with a known chiral standard.

Conclusion

The determination of optical rotation is a cornerstone of quality control for chiral compounds like Cbz-S-phenyl-L-cysteine methyl ester. By adhering to a rigorously defined and self-validating protocol, researchers can obtain accurate and reproducible data. While polarimetry serves as an excellent primary method for assessing enantiomeric purity, a comprehensive approach that incorporates orthogonal techniques such as chiral HPLC provides the highest level of confidence in the stereochemical integrity of this critical synthetic intermediate. This multi-faceted analytical strategy is indispensable for ensuring the safety and efficacy of the final pharmaceutical products.

References

  • GAO Tek. (n.d.). Operation, Maintenance & Calibration of a Polarimeter. Retrieved from [Link]

  • Rudolph Research Analytical. (n.d.). Calibration Standards - Polarimeters. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Polarimeter, Quartz Control Plate, Bellingham + Stanley. Retrieved from [Link]

  • Knight, D. W., & Sibley, A. W. (1997). A short, efficient and stereoselective synthesis of l-S-aryl- and l-S-heteroarylcysteines. Journal of the Chemical Society, Perkin Transactions 1, (15), 2179-2187.
  • McDermott, J. R., & Benoiton, N. L. (1973). A new, convenient, and general synthesis of N-methylamino acid derivatives from amino acid derivatives using sodium hydride/methyl iodide. Canadian Journal of Chemistry, 51(12), 1915-1919.
  • Wipf, P., & Venkatraman, S. (1996). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses, 73, 235.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Polarimetric calibration of quartz control plates. Retrieved from [Link]

  • Chemistry Steps. (2021, November 12). Specific Rotation. Retrieved from [Link]

  • Rudolph Research Analytical. (n.d.). 781 OPTICAL ROTATION. Retrieved from [Link]

  • Cook, C. W., Viola, D., Byrne, S., & d'Aubigny, C. D. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Retrieved from [Link]

  • Wolf, C., & Bentley, K. W. (2018). Selective Chiroptical Sensing of D/L-Cysteine. NSF PAR. Retrieved from [Link]

  • LibreTexts. (2021, December 15). 5.4: Optical Activity. Chemistry LibreTexts. Retrieved from [Link]

  • Sofikitis, D., et al. (2022). Absolute optical chiral analysis using cavity-enhanced polarimetry. GSI Repository. Retrieved from [Link]

  • Sofikitis, D., et al. (2022). Absolute optical chiral analysis using cavity-enhanced polarimetry. Proceedings of the National Academy of Sciences, 119(23), e2123380119.
  • OpenStax. (2023, September 20). 5.3 Optical Activity. In Organic Chemistry. Retrieved from [Link]

  • Lee, S. H., et al. (2019). Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method. BMC Biotechnology, 19(1), 49.
  • Reddy, G. B., & Rao, G. V. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. E-Journal of Chemistry, 4(4), 535-539.
  • Wolf, C., & Bentley, K. W. (2022). Selective Chiroptical Sensing of D/L-Cysteine. Organic & Biomolecular Chemistry, 20(10), 2056-2060.
  • Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(3), 140-143.
  • Reddy, P. G., & Kumar, S. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 56(8), 957-959.
  • SpectraBase. (n.d.). L-Cysteine, N-benzoyl-S-1H-indol-3-yl-, methyl ester - Optional[13C NMR]. Retrieved from [Link]

  • Saripan, M. I., et al. (2013). Optical Activity of an Asymmetric Substance. International Transaction on Science and Engineering, 4(1), 1-6.
  • de Cássia, R., et al. (2024). S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. Plants, 13(15), 2028.

Sources

Infrared spectroscopy peaks for ester and carbamate groups

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization of Ester and Carbamate Linkages: ATR-FTIR vs. Transmission FTIR

In modern polymer chemistry and pharmaceutical formulation, distinguishing between ester and carbamate (urethane) linkages is critical. While both moieties feature a carbonyl (C=O) backbone, their divergent hydrolytic stability, hydrogen-bonding capacity, and degradation kinetics dictate the performance of biodegradable polymers and prodrug linkers[1].

This technical guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR-FTIR) against conventional Transmission FTIR for resolving these functional groups. By dissecting the causality behind spectral shifts and outlining self-validating experimental workflows, this guide provides a definitive framework for structural characterization [2].

The Mechanistic Causality of IR Spectral Shifts

To effectively analyze these functional groups, one must understand the quantum mechanical and electrostatic forces driving their vibrational frequencies.

Ester Linkages (R-CO-O-R') In esters, the strongly electronegative alkoxy oxygen inductively withdraws electron density from the carbonyl carbon. This inductive effect stiffens the C=O double bond, increasing its force constant and driving the C=O stretching frequency to a high range, typically 1735–1750 cm⁻¹ [2]. Because esters lack an N-H bond, they cannot act as hydrogen bond donors, resulting in a distinct absence of high-frequency stretching bands above 3000 cm⁻¹.

Carbamate Linkages (R-NH-CO-O-R') Carbamates exhibit complex spectral behavior due to the interplay of resonance and hydrogen bonding [3]. The nitrogen lone pair delocalizes into the carbonyl π-system (resonance), increasing the single-bond character of the C=O bond. This drastically lowers the force constant, shifting the free C=O stretch down to ~1730 cm⁻¹ . Furthermore, in solid states (e.g., polyurethanes), the N-H group acts as a potent hydrogen bond donor to adjacent carbonyls. This intermolecular network stretches the C=O bond further, causing the hydrogen-bonded C=O peak to manifest at 1680–1703 cm⁻¹ [4].

Table 1: Spectral Fingerprint Comparison
Functional GroupC=O Stretch (Amide I)N-H StretchSecondary Diagnostic PeaksCausality for Peak Position
Ester 1735 – 1750 cm⁻¹Absent~1200 cm⁻¹ & ~1100 cm⁻¹ (C-O-C stretch)High electronegativity of O increases C=O force constant.
Carbamate (Free) ~1730 cm⁻¹~3450 cm⁻¹ (Sharp)~1520 cm⁻¹ (Amide II: N-H bend)Resonance delocalization from N lowers C=O force constant.
Carbamate (H-Bonded) 1680 – 1703 cm⁻¹~3300 – 3330 cm⁻¹ (Broad)~1220 cm⁻¹ (C-O stretch)Intermolecular H-bonding weakens both C=O and N-H bonds [4].

Technology Comparison: ATR-FTIR vs. Transmission FTIR

When selecting a spectroscopic modality to monitor these groups—such as tracking the enzymatic hydrolysis of carbamate ionic liquids or the thermal degradation of poly(ester urethanes)—the choice of FTIR technique directly impacts data fidelity [3, 4].

Table 2: Objective Performance Matrix
Analytical MetricATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None required (Non-destructive).Labor-intensive (Milling, pressing).
Peak Resolution (C=O) Excellent, but subject to anomalous dispersion shifts (~2-4 cm⁻¹).Absolute baseline; unaffected by refractive index changes.
H-Bonding Artifacts Minimal mechanical disruption to polymer networks.High-pressure KBr pressing can artificially alter H-bond networks [4].
Depth of Penetration Wavelength-dependent; lower wavenumbers penetrate deeper.Uniform optical path length across all frequencies (Beer-Lambert Law).

Verdict: ATR-FTIR is the superior method for analyzing solid-state carbamates (like polyurethanes) because it avoids the sheer stress of KBr pelleting, which can inadvertently break hydrogen bonds and shift the 1703 cm⁻¹ (H-bonded) peak to 1730 cm⁻¹ (Free) [4]. However, Transmission FTIR remains the gold standard for absolute quantitative analysis of trace esters in liquid phase due to adherence to the Beer-Lambert law.

Diagnostic Workflow & Logical Path

To eliminate ambiguity when assigning peaks to either ester or carbamate moieties, follow the logical progression visualized below.

FTIR_Workflow Start Acquire FTIR Spectrum (4000 - 400 cm⁻¹) Carbonyl Evaluate C=O Stretch (1680 - 1750 cm⁻¹) Start->Carbonyl EsterBand C=O at ~1735-1750 cm⁻¹ (High Frequency / Free) Carbonyl->EsterBand Peak > 1730 cm⁻¹ CarbamateBand C=O at ~1680-1720 cm⁻¹ (Low Frequency / H-Bonded) Carbonyl->CarbamateBand Peak < 1730 cm⁻¹ CheckNH Assess N-H Region (~3300 cm⁻¹ & ~1530 cm⁻¹) EsterBand->CheckNH CarbamateBand->CheckNH EsterConfirm Ester Confirmed (No N-H, Strong C-O at ~1200 cm⁻¹) CheckNH->EsterConfirm N-H Absent CarbamateConfirm Carbamate Confirmed (Amide I, II & N-H Present) CheckNH->CarbamateConfirm N-H Present

Figure 1: Logical diagnostic workflow for differentiating ester and carbamate linkages via FTIR.

Self-Validating Experimental Methodology

To ensure maximum trustworthiness and data integrity, the following ATR-FTIR protocol employs internal validation mechanisms to track in-process reactions, such as the synthesis of carbamates from carbamoyl chlorides [5].

Phase 1: Instrument Calibration & Backgrounding

  • Purge the System: Flush the FTIR optical bench with dry, CO₂-free nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂ interferences.

  • Background Acquisition: Collect a 32-scan background spectrum on a clean diamond ATR crystal at 4 cm⁻¹ resolution.

  • Validation Check: Inspect the 2350 cm⁻¹ region. A flat baseline confirms successful CO₂ compensation.

Phase 2: Sample Acquisition & Optical Contact 4. Sample Placement: Apply the solid polymer or liquid reaction aliquot directly onto the diamond crystal. 5. Pressure Application (Solids only): Engage the pressure anvil until the torque slips. 6. Validation Check: Monitor the C-H stretching region (2800–3000 cm⁻¹). If the maximum absorbance is below 0.1 AU, optical contact is insufficient. Readjust anvil pressure. 7. Scan Collection: Execute 32 co-added scans from 4000 to 400 cm⁻¹.

Phase 3: Post-Processing & Mechanistic Verification 8. ATR Correction: Apply an Advanced ATR Correction algorithm. Causality: Due to wavelength-dependent penetration depth, lower frequency C-O peaks (~1200 cm⁻¹) appear artificially intense compared to N-H peaks (~3300 cm⁻¹). The algorithm mathematically normalizes the path length, converting the data to a transmission-like format for accurate relative intensity comparison. 9. Kinetic Tracking: For reaction monitoring, track the consumption of the reactant C=O peak (~1750 cm⁻¹) and the concurrent formation of the stabilized carbamate C=O peak (~1700 cm⁻¹) until equilibrium is achieved [5].

References

  • Rocky Mountain Laboratories. "Difference between Ether and Ester Bonding in FTIR Spectra." Rocky Mountain Labs Technical Articles. Verified URL:[Link]

  • Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three." Spectroscopy. Verified URL:[Link]

  • ACS Sustainable Chemistry & Engineering. "Low-Cost CO2-Based Alkyl Carbamate Ionic Liquids for Accelerating Enzymatic Oil Hydrolysis." ACS Publications. Verified URL: [Link]

  • IEEE Xplore. "Fourier transform infrared spectroscopy (FTIR) analysis of transformer insulation paper in natural ester." IEEE. Verified URL:[Link]

Chromatographic Separation of S-Phenyl Cysteine Impurities: An In-Depth Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of pharmaceutical impurity tracking and clinical bio-monitoring, I have observed that few analytes present as persistent a chromatographic challenge as S-phenyl cysteine (SPC) and its derivatives. SPC occupies a unique dual-context role: it is both a highly specific biomarker for occupational benzene exposure (forming adducted species on globin and albumin)[1], and an unwieldy synthetic impurity encountered during the solid-phase synthesis of complex therapeutic peptides incorporating S-aryl-cysteine building blocks[2].

Due to the zwitterionic nature of the free amino acid and the strong hydrophobicity of the phenyl-thioether side chain, traditional generic LC methods frequently yield poor peak shapes, co-elution with deprotection side-products, or severe matrix interference. In this guide, we will critically evaluate three predominant chromatographic methodologies for the isolation and quantification of SPC impurities, unpacking the underlying chemical logic that dictates method selection.

The Chemical Origins of S-Phenyl Cysteine

To choose an effective separation strategy, we must first understand the structural environment of our target. In human biological matrices, SPC is formed via a nucleophilic attack of protein cysteine residues on benzene oxide (a cytochrome P450 metabolite of benzene). In synthetic laboratories, SPC impurities emerge from incomplete deprotection, oxidation, or racemization of N-Boc-S-phenyl-cysteine precursors during cleavage cascades.

Origin A Benzene Exposure (Biological Pathway) C Cytochrome P450 Oxidation A->C Metabolism B Peptide Synthesis (Chemical Pathway) D Boc-S-Phe-OH Building Blocks B->D Solid Phase Synthesis E S-Phenyl Cysteine (SPC) Target Analyte / Impurity C->E Globin Adduction D->E Deprotection / Cleavage

Caption: Biochemical and synthetic origins of S-Phenyl Cysteine (SPC) requiring separation.

Objective Methodological Comparison

The isolation of SPC demands an optimization of stationary phase chemistry and mobile phase buffering. Below is an objective comparison of the top three platforms utilized in the field based on empirical validation.

Analytical ParameterReversed-Phase HPLC (RP-HPLC)Mixed-Mode ChromatographyLC-ESI-MS/MS (Tandem MS)
Primary Mechanism Hydrophobic Partitioning (C18 / Phenyl-Hexyl)Hydrophobic + Cation-ExchangeChromatographic + Mass Filtering
Matrix Suitability Synthetic Peptide APIsHighly Polar ExtractsWhole Blood / Urine Biomarkers
Detection Limit ~0.1 µg/mL (UV at 210 nm)~0.05 µg/mL (UV at 200 nm)Femtogram range (<20 pmol/g)[1]
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA)Sulfuric Acid (H₂SO₄)[3]Formic Acid (MS-compatible)
Key Advantage High resolution of chiral / structural peptide variants[2].Excellent peak symmetry for zwitterions without ion-pairing.Unmatched specificity for clinical biological monitoring[4].
Core Limitation Requires ion-pairing agents which suppress downstream MS signals.Acidic mobile phases can degrade specific labile peptide backbones.Susceptible to matrix ion suppression; requires rigorous SPE cleanup.
In-Depth Experimental Protocols: A Self-Validating System

As application scientists, we do not rely on trial and error. Every step in a protocol must exist as a self-validating chain of causality. The procedures outlined below explicitly detail why certain physicochemical manipulations are executed.

Workflow S1 Acidic Hydrolysis / Deprotection S2 SPE Clean-up (Reverse Phase) S1->S2 S3 Chromatographic Separation S2->S3 S4 Quantification (UV / MS-MS) S3->S4

Caption: Step-by-step analytical workflow for isolating and quantifying SPC impurities.

Protocol A: Reversed-Phase HPLC for Synthetic Peptide Impurities

When tracking SPC as a side-product or cleavage impurity in peptide synthesis (e.g., from N-Boc-S-phenyl-L-cysteine precursors), RP-HPLC with strong ion-pairing is the gold standard[2].

Causality: The free carboxylic acid and amine groups of SPC form a zwitterion at neutral pH, resulting in virtually no retention on a C18 column. By dropping the pH to ~2.0 with TFA, we fully protonate the carboxylate, significantly increasing the molecule's hydrophobicity and ensuring it partitions deeply into the C18 pores, producing a sharp, quantifiable peak.

Step-by-Step Methodology:

  • Column Preparation: Utilize a high-carbon-load C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Compounding:

    • Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in Milli-Q water.

    • Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve the crude peptide extract in a 50:50 A:B mixture to yield an approximate concentration of 1.0 mg/mL[2].

  • Gradient Execution (Flow Rate: 1.0 mL/min):

    • 0–5 min: Isocratic hold at 10% B to elute highly polar unreacted salts.

    • 5–25 min: Linear gradient from 10% to 90% B to systematically elute sequence variants and the SPC impurity.

    • 25–30 min: Wash phase at 90% B.

  • Detection: Monitor via UV diode array at 210 nm (capturing the peptide backbone/amide bonds) and 254 nm (targeting the aromatic phenyl ring of SPC).

Protocol B: Mixed-Mode Chromatography for Polar Stability

For scenarios where TFA cannot be used (such as preparative scaling where TFA removal is burdensome), Mixed-Mode chromatography is applied.

Causality: Columns like Primesep 100 contain an embedded acidic ion-pairing group on the stationary phase itself[3]. This dual retention mechanism utilizes reversed-phase interactions for the phenyl ring and cation-exchange for the protonated amine of SPC. This allows us to use simple, MS-friendly acids (or trace sulfuric acid for pure UV work) to tune the retention times of polar amino acid derivatives independently of the organic modifier.

Step-by-Step Methodology:

  • Column Preparation: Install a Primesep 100 column (or equivalent Mixed-Mode phase).

  • Mobile Phase Compounding: Combine Water, Acetonitrile, and trace H₂SO₄ (e.g., 0.05%) in a gradient.

  • Separation Logic: Adjust the Acetonitrile ratio to control the retention of the hydrophobic S-phenyl moiety; adjust the H₂SO₄ concentration to control the retention of the polar cysteine backbone.

  • Validation: Spike the sample with expected stereoisomers. (Note: if chiral resolution of D- vs. L-enantiomers is needed, macrocyclic glycopeptide chiral stationary phases must substitute the Mixed-Mode column)[2].

Protocol C: Ultra-Trace LC-ESI-MS/MS for Clinical Biomarkers

When evaluating low-level benzene exposure, SPC must be cleaved from globin/albumin adducts and detected at trace limits in biological matrices[1].

Causality: Because biological matrices are exceptionally dense with co-eluting proteins and salts, UV detection will fail due to spectral crowding. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) isolates the specific mass of SPC and measures its highly specific collision-induced fragmentation (e.g., the loss of the mercapturic moiety or cleavage of the S-C bond), resulting in near-zero background noise[4].

Step-by-Step Methodology:

  • Anaerobic Hydrolysis: Subject the globin sample to strict acidic hydrolysis (6N HCl, 110°C, 24 hours under a nitrogen atmosphere). Why Nitrogen? The sulfur atom in SPC is highly prone to oxidation to a sulfoxide during acid baking; excluding oxygen guarantees recovery[1].

  • Solid Phase Extraction (SPE): Pass the hydrolysate through a pre-conditioned C18 SPE cartridge. Wash with 5% Methanol to remove salts; elute the SPC with 80% Methanol.

  • Chromatography: Utilize a dual-column microbore system to minimize matrix suppression. Gradient elution with Formic Acid (0.1% in H₂O and Acetonitrile) guarantees maximum ionization efficiency in the MS source[5],[4].

  • ESI-MS/MS Settings: Operate in positive Electrospray Ionization (+ESI) mode. Target the

    
     parent ion, optimizing the collision energy to monitor the primary daughter transitions specific to the S-aryl conjugate.
    
Conclusion & Troubleshooting

For optimal separation of S-phenyl cysteine impurities, the methodology must marry the complexity of the matrix with the required detection limit. For synthetic peptides, RP-HPLC with TFA provides unparalleled peak resolution. For polar extracts requiring orthogonal selectivity, Mixed-Mode chromatography excels. Finally, for clinical trace analysis, rigorous SPE cleanup followed by LC-ESI-MS/MS remains the authoritative standard. Ensure robust self-validating protocols (like spiking with isotopically labeled


-SPC standards[1]) are run concurrently to maintain scientific integrity across varying lots and biological variations.
References

1.[5] "Determination of urinary S-phenylmercapturic acid, a specific metabolite of benzene, by liquid chromatography/single quadrupole mass spectrometry". researchgate.net. Available at: 2.[1] "Analysis of S-phenyl-L-cysteine in globin as a marker of benzene exposure". researchgate.net. Available at: 3.[2] "Analytical methods for detecting side products of N-Boc-S-benzyl-D-cysteine". benchchem.com. Available at: 4.[3] "Cysteine | SIELC Technologies". sielc.com. Available at: 5.[4] "Development of Liquid Chromatography- Electrospray Ionization-Tandem Mass Spectrometry Methods for Determination of Urinary Metabolites of Benzene in Humans". healtheffects.org. Available at:

Sources

A Comparative Yield Analysis of S-Arylation Methods for Cysteine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract : The selective formation of a covalent bond between an aryl group and the thiol side chain of cysteine has become a cornerstone of modern bioconjugation, enabling the synthesis of advanced therapeutics, molecular probes, and functionalized biomaterials. The resulting aryl thioether bond offers superior stability compared to traditional linkages formed with maleimides or alkyl halides, driving significant research into diverse and efficient S-arylation methodologies. This guide provides a comparative analysis of the principal methods for cysteine S-arylation, including nucleophilic aromatic substitution (SNAr), transition-metal-mediated reactions (Palladium, Copper, Gold, Nickel), and other metal-free approaches. We delve into the mechanistic underpinnings of each strategy, provide representative experimental protocols, and present a critical evaluation of their respective yields, substrate scopes, and operational complexities to guide researchers in selecting the optimal method for their specific application.

Introduction: The Significance of the Cysteine-Aryl Bond

In the vast landscape of protein modification, the cysteine residue occupies a privileged position. Its relatively low natural abundance (around 1.9-2.0%) and the high nucleophilicity of its thiol side chain (pKa ≈ 8.3) make it an ideal target for selective chemical ligation.[1][2][3] While reactions with maleimides and α-haloacetamides have been workhorses in the field, the resulting S-C(sp³) bonds can be susceptible to cleavage in vivo through retro-Michael reactions or thiol exchange.[1][4]

The S-arylation of cysteine, which forms a robust S-C(sp²) bond, offers a solution to this stability issue.[1][2] This covalent linkage is significantly more stable across a wide range of pH and reducing conditions, a critical advantage for therapeutic applications like antibody-drug conjugates (ADCs).[1] The development of S-arylation chemistry has expanded from classical organic reactions to sophisticated, biocompatible methods, each with a unique profile of reactivity, selectivity, and yield. This guide aims to dissect and compare these key methodologies.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a foundational, metal-free approach to S-arylation. Its utility in bioconjugation stems from its operational simplicity and predictable reactivity.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a two-step addition-elimination mechanism. The cysteine thiolate, a potent nucleophile, attacks an electron-deficient aromatic ring at a carbon bearing a good leaving group (e.g., a halide). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group re-aromatizes the ring and yields the S-aryl product.

The key to a successful SNAr reaction is the electronic activation of the aryl electrophile. Reactivity is dramatically enhanced by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), fluoro (-F), or sulfonyl (-SO₂R), positioned ortho or para to the leaving group, as these groups are necessary to stabilize the negative charge of the intermediate complex.[2]

Key Reagent Classes & Comparative Performance

Several classes of SNAr reagents have been developed for cysteine arylation, each offering distinct advantages:

  • Perfluoroaromatics : Reagents like hexafluorobenzene react rapidly with cysteine thiols. The high electronegativity of fluorine atoms both activates the ring towards nucleophilic attack and serves as an excellent leaving group.[2][5]

  • Heteroaryl Sulfones and Pyrimidines : Reagents such as 2-sulfonylpyrimidines have emerged as highly tunable and reactive partners for cysteine S-arylation.[6] The reactivity can be finely adjusted by modifying the electronics of the heterocyclic core and the nature of the sulfone leaving group, allowing for reaction rates that span nine orders of magnitude.[6] This tunability is invaluable for achieving selectivity among multiple cysteine residues in a protein.

  • Pyridinium Salts : Cationic N-alkyl pyridinium salts bearing a leaving group at the ortho or para position exhibit exceptionally rapid kinetics.[7][8] The positive charge of the ring enhances its electrophilicity, accelerating the reaction under mild, physiologically relevant conditions.[7]

Representative Experimental Protocol: S-Arylation with 2-Sulfonylpyrimidine

This protocol is adapted from the work of Baud et al. for the arylation of a model tripeptide, glutathione (GSH).[6]

  • Stock Solution Preparation : Prepare a 10 mM stock solution of the 2-sulfonylpyrimidine reagent in DMSO. Prepare a 5 mM stock solution of glutathione in an aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Reaction Initiation : In a microcentrifuge tube, combine 50 µL of the glutathione stock solution with 50 µL of the aqueous buffer.

  • Reagent Addition : Add 1.0 µL of the 10 mM 2-sulfonylpyrimidine stock solution to the glutathione solution to initiate the reaction (final concentrations: 2.5 mM GSH, 100 µM reagent).

  • Incubation : Allow the reaction to proceed at room temperature (20-25°C) for 1 hour.

  • Quenching & Analysis : Quench the reaction by adding an equal volume of 0.1% formic acid in acetonitrile. Analyze the reaction mixture by LC-MS to determine the conversion yield by integrating the ion chromatograms of the starting material and the desired S-arylated product.

Visualization of the SNAr Workflow and Mechanism

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis GSH Prepare Glutathione Stock (aq. buffer) Mix Combine GSH & Reagent GSH->Mix Reagent Prepare 2-SP Reagent Stock (DMSO) Reagent->Mix Incubate Incubate at RT Mix->Incubate 1 hour Quench Quench Reaction Incubate->Quench LCMS Analyze by LC-MS Quench->LCMS

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Mediated S-Arylation

For aryl groups that are electron-neutral or electron-rich, SNAr reactions are generally not feasible. Palladium-mediated cross-coupling provides a powerful alternative, creating C-S bonds under mild conditions compatible with sensitive biomolecules. [2]

Mechanism: A Pd(0)/Pd(II) Catalytic Cycle

While stoichiometric Pd(II) reagents are common in bioconjugation, the underlying principle is rooted in the classic Buchwald-Hartwig amination catalytic cycle. [4][9]For bioconjugation, stable, pre-formed Pd(II) oxidative addition complexes are often used stoichiometrically to ensure rapid and clean conversion without the need for a separate catalytic cycle. [4]The key steps are:

  • Preparation of Reagent : An active Pd(II) complex is prepared via oxidative addition of an aryl halide to a Pd(0) source complexed with a suitable phosphine ligand. These Pd(II) complexes are often stable and can be isolated. [10]2. Ligand Exchange : The cysteine thiol coordinates to the Pd(II) center, displacing a ligand.

  • Reductive Elimination : The C-S bond is formed via reductive elimination, releasing the S-arylated cysteine product and a Pd(0) species.

The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands like RuPhos and its sulfonated, water-soluble variant sSPhos are highly effective, promoting rapid reductive elimination and preventing protein denaturation by allowing the reaction to proceed in fully aqueous media. [11][12]

Representative Experimental Protocol: S-Arylation with a Water-Soluble Palladium Reagent

This protocol is based on the work of Pentelute and Buchwald for modifying a single-cysteine protein in a completely aqueous environment. [11]

  • Reagent Preparation : Synthesize the water-soluble palladium(II) oxidative addition complex, for example, [(sSPhos)Pd(Aryl)(Cl)], which is bench-stable.

  • Protein and Reagent Solutions : Prepare a solution of the cysteine-containing protein (e.g., at 50 µM) in a suitable aqueous buffer (e.g., 50 mM Tris, pH 7.5). Prepare a stock solution of the palladium reagent in water.

  • Reaction : Add the palladium reagent solution to the protein solution (e.g., to a final concentration of 250 µM, 5 equivalents).

  • Incubation : Vortex the mixture gently and incubate at room temperature for 30 minutes.

  • Analysis : Analyze the reaction mixture directly by LC-MS to determine the percentage of protein modification. For proteins, this often involves desalting prior to injection. Yields for this method are frequently reported as >95%. [11]

Visualization of the Palladium-Mediated Workflow and Mechanism

Palladium_Workflow Protein Prepare Protein Solution (aq. buffer) Reaction Combine and Incubate at RT Protein->Reaction Pd_Reagent Prepare Water-Soluble Pd(II) Reagent Pd_Reagent->Reaction Analysis Analyze by LC-MS Reaction->Analysis 30 min

Caption: Workflow for Palladium-mediated cysteine S-arylation in aqueous media.

Palladium_Mechanism Pd_Complex [(Ligand)Pd(II)(Aryl)(X)] Intermediate [(Ligand)Pd(II)(Aryl)(S-Cys)] Pd_Complex->Intermediate + Cys-SH - HX Cys_SH Cys-SH Product Ar-S-Cys Intermediate->Product Reductive Elimination Pd0 Pd(0) + Ligand

Caption: Simplified mechanism for stoichiometric Pd(II)-mediated S-arylation.

Copper-Catalyzed S-Arylation (Ullmann Condensation)

The Ullmann reaction is a classical method for forming carbon-heteroatom bonds, including C-S linkages, using copper as a catalyst or promoter. [13]While traditional Ullmann conditions are harsh (high temperatures, stoichiometric copper), modern protocols employ catalytic amounts of soluble copper salts with accelerating ligands, enabling the reaction under much milder conditions. [13][14]

Mechanism: The Role of Copper

The precise mechanism of the Ullmann condensation remains an area of active investigation, but it is generally accepted to involve copper(I) and copper(III) intermediates. [15]A plausible pathway involves:

  • Formation of a copper(I) thiolate (Cu(I)-SR) from the cysteine and a Cu(I) salt.

  • Oxidative addition of the aryl halide to the copper(I) thiolate, forming a transient copper(III) intermediate ((Ar)Cu(III)(X)(SR)).

  • Reductive elimination from the Cu(III) center to furnish the aryl thioether product and regenerate a Cu(I) halide species.

Recent innovations include photoredox-mediated protocols where a photoactive copper complex, formed in situ, facilitates the reaction under visible light irradiation. [16][17]

Representative Experimental Protocol: A Modern Ullmann S-Arylation

This protocol is a generalized procedure for the S-arylation of a thiol with an aryl iodide.

  • Reaction Setup : To an oven-dried reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., a diamine or phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Reagent Addition : Add the cysteine derivative (1 equivalent) and the aryl halide (1.2 equivalents).

  • Solvent and Incubation : Add a polar aprotic solvent (e.g., DMF or DMSO) and heat the reaction mixture, typically between 80-120°C, for several hours (4-24 h).

  • Workup and Purification : After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Other Notable S-Arylation Methods

The field of cysteine S-arylation is rapidly evolving, with several other highly effective metal-based and metal-free strategies emerging.

  • Gold(III)-Mediated Arylation : Organometallic Au(III) complexes have been developed as exceptionally fast arylation reagents. [18]These reactions can reach completion in seconds to minutes, even at micromolar concentrations, and proceed through a mechanism of thiol coordination followed by rapid reductive elimination. [18][19]This method's speed makes it ideal for applications requiring rapid labeling.

  • Nickel-Promoted Arylation : Simple nickel(II) salts can promote the rapid S-arylation of cysteine using 2-nitro-substituted arylboronic acids as the aryl source. [20][21]The reaction proceeds quickly under physiological conditions in purely aqueous media, offering an operationally simple and efficient tool for protein modification. [21]* Metal-Free Arylations (Diazonium & Iodonium Salts) :

    • Arenediazonium salts serve as potent arylating agents under metal-free conditions, often proceeding through a radical-mediated mechanism. [22]Protocols using visible light and a photocatalyst like Eosin Y have also been developed for this class of reagents. [23] * Diaryliodonium salts are bench-stable, electrophilic arylating reagents that react with cysteine thiols under mild, metal-free conditions to form S-aryl products with high efficiency. [24][25]

Comparative Yield Analysis and Method Selection

The choice of an S-arylation method depends critically on the substrate, the desired aryl group, and the experimental constraints. The table below summarizes the key performance characteristics of each major method.

Summary Table of Cysteine S-Arylation Methods
MethodTypical Yield Range (%)Reaction TimeTemp (°C)Key ReagentsSolvent/pHAdvantagesDisadvantages
SNAr 60-99% [3][6]5 min - 5 h [3]RTActivated (hetero)aryl halideAqueous buffer, pH 7-8Metal-free, simple, tunable reactivityRequires electron-deficient arenes
Palladium 73-99% [11][26]15 min - 1 h [4][26]RTPd(II) complex, phosphine ligandAqueous buffer, pH 7.5Broad scope (e-rich/neutral), high yield, water-soluble optionsRequires stoichiometric metal reagents, cost of ligands
Copper 60-96% [14][27]3 - 24 h80-120°CCu(I) salt, ligand, baseDMF, DMSOInexpensive catalyst, well-establishedOften requires heat, longer reaction times, ligand screening
Gold(III) >95% (quantitative) [18][28]Seconds - 30 min [1][18]RTAu(III) complexAqueous buffer, pH 7Extremely fast kinetics, works at dilute concentrationsStoichiometric precious metal, reagent synthesis
Nickel >90% (high efficiency) [20][21]< 5 minRTNi(II) salt, arylboronic acidAqueous buffer, pH 7.4Very fast, uses common reagents, physiological conditionsSubstrate scope focused on nitro-arylboronic acids
Diazonium Salts 70-95% [22][23]30 min - 3 h0 - RTArenediazonium saltMethanol or aq. bufferMetal-free, visible-light options availableDiazonium salts can be unstable and require careful handling
Iodonium Salts >90% (high conversion) [24]1 hRTDiaryliodonium saltAqueous buffer, pH 7Metal-free, stable reagents, mild conditionsStoichiometric reagent, potential for competing N-arylation
Choosing the Right Method: An Expert's Perspective
  • For Electron-Deficient Aryl Groups on Proteins : SNAr is often the best starting point. Its metal-free nature and operational simplicity are significant advantages. For tunable reactivity and high yields, 2-sulfonylpyrimidines are a state-of-the-art choice. [6]* For Electron-Rich or Neutral Aryl Groups on Proteins : Palladium-mediated arylation with water-soluble sSPhos-based reagents is the gold standard. [11]It offers high chemoselectivity and excellent yields under biocompatible conditions.

  • For Rapid Labeling or Reactions at High Dilution : Gold(III)-mediated arylation is unmatched in speed. [18]If the synthesis of the Au(III) reagent is feasible, this method provides unparalleled efficiency.

  • For Small Molecule Synthesis : Copper-catalyzed Ullmann reactions are a cost-effective and powerful option, especially when elevated temperatures are tolerable. Modern protocols have significantly broadened their scope and reduced reaction severity. [14]* For a Simple, Fast, and Metal-Promoted Protein Labeling : Nickel-promoted arylation with arylboronic acids is an excellent and operationally simple choice for compatible substrates. [21]

Conclusion

The S-arylation of cysteine has matured into a robust and versatile strategy in the chemical biologist's toolkit. The diverse array of available methods, from classic SNAr reactions to sophisticated organometallic protocols, provides researchers with unprecedented control over the synthesis of stable, functional bioconjugates. While palladium- and SNAr-based methods currently offer the broadest applicability for protein modification, the exceptionally rapid kinetics of gold-mediated reactions and the operational simplicity of nickel-promoted strategies highlight the dynamic nature of the field. Future developments will likely focus on expanding the substrate scope of catalytic systems, further enhancing biocompatibility, and designing novel reagents for achieving site-selectivity in increasingly complex biological environments.

References

  • Bassett, G. (2024). CYSTEINE ARYLATION VIA UNCONVENTIONAL NUCLEOPHILIC AROMATIC SUBSTITUTION. University of Rhode Island. [Link]

  • Zhang, X., et al. (2025). Copper-Catalyzed Cysteine S-Arylation via Photoredox Mediation. Request PDF. [Link]

  • Zhang, X., et al. (2025).
  • Vinogradova, E. V., et al. (2022). Organometallic Oxidative Addition Complexes for S-Arylation of Free Cysteines. PMC. [Link]

  • Zhang, C. (2016). Cysteine arylation. DSpace@MIT. [Link]

  • Wurzer, G., et al. (2024). Palladium-Mediated S-Arylation of Cysteine Residues with 4-[18F]Fluoroiodobenzene ([18F]FIB). Bioconjugate Chemistry. [Link]

  • Tiwari, R. K., et al. (2018). Metal-Free S-Arylation of Cysteine Using Arenediazonium Salts. ACS Publications. [Link]

  • Hartmann, M. (2024). Recent Advances in Cysteine Mediated Bioconjugations. Chemistry. [Link]

  • Zhang, C., et al. (2019). Arylation Chemistry for Bioconjugation. PMC. [Link]

  • Wang, Y., et al. (2021). Cleavable and Tunable Cysteine-Specific Arylation Modification by Aryl Thioethers. PDF. [Link]

  • Ubiparipovic, S., et al. (2023). Ultra-fast Au(III)-mediated Arylation of Cysteine. PMC. [Link]

  • Bassett, G. (2024). CYSTEINE ARYLATION VIA UNCONVENTIONAL NUCLEOPHILIC AROMATIC SUBSTITUTION. DigitalCommons@URI. [Link]

  • Zhang, P., et al. (2018). Rapid nickel(ii)-promoted cysteine S-arylation with arylboronic acids. RSC Publishing. [Link]

  • Sarkar, A., & Ghosh, B. (2024). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. ResearchGate. [Link]

  • Zhang, P., et al. (2018). Rapid Nickel(II)-Promoted Cysteine S-Arylation with Arylboronic Acids. The Royal Society of Chemistry. [Link]

  • Kachur, A. V., et al. (1999). Mechanism of copper-catalyzed autoxidation of cysteine. PubMed. [Link]

  • Zhang, C., et al. (2017). Water-Soluble Palladium Reagents for Cysteine S-Arylation under Ambient Aqueous Conditions. PMC. [Link]

  • Wang, Y., et al. (2021). Cleavable and tunable cysteine-specific arylation modification with aryl thioethers. RSC Publishing. [Link]

  • Correa, A., et al. (2011). Transition-metal-free O-, S-, and N-arylation of alcohols, thiols, amides, amines, and related heterocycles. PubMed. [Link]

  • He, C., et al. (2010). Copper Catalyzed Arylation/C-C Bond Activation: An Approach toward α-Aryl Ketones. J. Am. Chem. Soc.
  • Gemoets, H. (2017). Visible Light-Mediated Arylation of Cysteine – Behind the Scenes. Noël Research Group. [Link]

  • Teh, Y.-C., & Yi, J. Z. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Jalalian, N. (2021). Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts. Diva-Portal.org. [Link]

  • White, C. J., et al. (2019). Pd(II)
  • Zhang, C., et al. (2017). Water-Soluble Palladium Reagents for Cysteine S-Arylation under Ambient Aqueous Conditions. ACS Publications. [Link]

  • Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wang, Y., et al. (2021). Cleavable and tunable cysteine-specific arylation modification with aryl thioethers. Chemical Science. [Link]

  • Vinogradova, E. V., et al. (2017). Divergent unprotected peptide macrocyclisation by palladium-mediated cysteine arylation. DSpace@MIT. [Link]

  • Ubiparipovic, S., et al. (2021). Gold(III) Aryl Complexes as Reagents for Constructing Hybrid Peptide-Based Assemblies via Cysteine S-Arylation. Inorganic Chemistry. [Link]

  • Sperotto, E., et al. (2010). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 2: S-Arylation of thiols with aryl iodides. Request PDF. [Link]

  • Zhang, S.-L., & Fan, H.-J. (2015). Theoretical Study on Copper-Catalyzed S-Arylation of Thiophenols with Aryl Halides: Evidence Supporting the LCu(I)-SPh Active Catalyst and Halogen Atom Transfer Mechanism. Scilit. [Link]

  • Lipka, B. M. (2019). "ULTRA-RAPID ELECTROPHILIC CYSTEINE ARYLATION USING PYRIDINIUM SALTS". DigitalCommons@URI. [Link]

  • Ubiparipovic, S., et al. (2026). Ultrafast Au(III)-Mediated Arylation of Cysteine. ResearchGate. [Link]

  • Pichon, M. M., et al. (2021). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ePrints Soton. [Link]

  • Xie, Y.-J., et al. (2020). L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Arabian Journal of Chemistry. [Link]

  • Zultanski, S. L., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of CBZ-S-Phenyl-L-cysteine methyl ester (CAS No. 153277-33-9). As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, from acquisition to its final "cradle-to-grave" management.[1] This protocol is designed to ensure the safety of personnel, protect the environment, and maintain strict compliance with regulatory standards set by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3]

Core Principle: Waste Characterization and Precaution

The foundational step in any disposal procedure is waste characterization. The researcher generating the waste is legally responsible for determining if it is hazardous.[1] While specific hazard data for CBZ-S-Phenyl-L-cysteine methyl ester is limited, related cysteine derivatives may cause skin, eye, and respiratory irritation.[4][5]

Causality: Given the absence of a comprehensive toxicological profile, the Precautionary Principle must be applied. This chemical should be managed as a hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department. This approach ensures the highest level of safety and compliance.

Property Information/Datum Source/Justification
Physical State White to off-white crystalline powder.Based on related compounds.[4]
Known Hazards Potential for eye, skin, and respiratory irritation.Inferred from similar structures.[5]
Regulatory Status Not explicitly listed as hazardous by the EPA.General observation from search results.
Disposal Classification Treat as Non-Halogenated Organic Solid Waste. Precautionary classification for procedural purposes.

Procedural Workflow: From Generation to Disposal

This section outlines the operational steps for safely handling and disposing of CBZ-S-Phenyl-L-cysteine methyl ester waste.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling the chemical in any form, including for disposal, proper PPE is mandatory. This is not merely a recommendation but a critical barrier to exposure.

  • Eye Protection: Wear chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact.[6]

  • Body Protection: A standard laboratory coat is required. For bulk handling, consider additional protective clothing.[5]

Step 2: Waste Segregation and Container Selection

Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.

  • Designate a Waste Stream: This compound should be disposed of in a container designated for solid chemical waste . Do not mix it with liquid waste, sharps, or regular trash.

  • Select a Compatible Container: Use a clean, dry, and compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are appropriate. The container must be in good condition, with no cracks or deterioration.[7]

  • Causality: Storing incompatible chemicals together can lead to violent reactions, fire, or the emission of toxic gases.[7][8] A secure container prevents leaks and spills during storage and transport.

Step 3: Hazardous Waste Labeling

Accurate labeling is a strict regulatory requirement and a cornerstone of laboratory safety.[2][7]

  • Affix an EHS-Provided Hazardous Waste Tag: Your institution's EHS office will provide official tags.

  • Complete All Fields Clearly:

    • Write the words "Hazardous Waste" .[2][7]

    • List the full chemical name: "CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER" . Do not use abbreviations or chemical formulas.[2]

    • List all constituents if it is a mixture, including solvents, by percentage or volume.[7]

    • Indicate the associated hazards (e.g., "Toxic," "Irritant") based on the precautionary principle.

    • Record the Accumulation Start Date (the date the first drop of waste enters the container).

    • Provide the Principal Investigator's name and lab location.[2]

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the temporary storage of hazardous waste.

  • Establish an SAA: This area must be at or near the point of generation and under the control of the lab personnel. A designated portion of a chemical fume hood or a secondary containment bin on a benchtop are common SAAs.[7]

  • Storage Requirements:

    • Keep the waste container securely capped at all times, except when adding waste.[7][9]

    • Ensure the container is stored in a secondary containment tray to capture any potential leaks.

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[7]

    • Inspect the SAA weekly for any signs of leakage or container degradation.[7]

Step 5: Arranging Final Disposal

Laboratory personnel must never transport hazardous waste themselves or dispose of it in the standard trash or sewer system.[2][9][10]

  • Contact EHS for Pickup: Once the waste container is full (or has been in the SAA for up to one year), submit a chemical waste collection request to your institution's EHS office.[2][7]

  • Follow Institutional Procedures: Adhere strictly to your organization's specific pickup schedule and documentation requirements.[2] EHS staff are trained to handle and transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with EPA and Department of Transportation (DOT) regulations.

Step 6: Empty Container Disposal

An "empty" container that held a non-acutely hazardous chemical can often be disposed of as regular trash after proper preparation.

  • Ensure Container is Empty: Remove all contents to the greatest extent possible.

  • Deface the Label: Completely remove, black out, or otherwise deface the chemical label to prevent confusion.[8][9]

  • Dispose: Place the uncapped container in the appropriate bin for glass or plastic recycling, or as directed by your facility's waste management plan.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of CBZ-S-Phenyl-L-cysteine methyl ester.

G Disposal Workflow for CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER A Waste Generation (CBZ-S-Phenyl-L-cysteine methyl ester) B Step 1: Characterize Waste (Apply Precautionary Principle) A->B Begin Disposal Process C Treat as Hazardous Chemical Waste (Solid, Non-Halogenated Organic) B->C Conservative Assessment D Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D E Step 3: Segregate & Contain - Select compatible container (HDPE/Glass) - Transfer solid waste D->E F Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Accumulation Date & PI Info E->F G Step 5: Store in SAA - Securely capped - Secondary containment - Weekly inspection F->G H Container Full or >1 Year? G->H H->G No, continue accumulation I Step 6: Request EHS Pickup (Submit Chemical Waste Form) H->I Yes J Final Disposal by Licensed Facility I->J EHS Collects Waste

Caption: A flowchart outlining the key steps and decisions in the compliant disposal of laboratory chemical waste.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. CDMS. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Learn the Basics of Hazardous Waste. US EPA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • n-Cbz-cysteine methyl ester. PubChem, NIH. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • SAFETY DATA SHEET for S-Benzyl-L-cysteine. Thermo Fisher Scientific. [Link]

  • Safety data sheet for L-Cysteine. CPAChem. [Link]

  • Material Safety Data Sheet - n-Acetyl-s-benzyl-l-cysteine. Cole-Parmer. [Link]

  • MATERIAL SAFETY DATA SHEET - S-PHENYL-L-CYSTEINE. Oxford Lab Fine Chem LLP. [Link]

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses Procedure. [Link]

Sources

Personal protective equipment for handling CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and operational management of CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER (CAS: 153277-33-9) requires a deeply integrated approach to laboratory safety. As a protected amino acid derivative used extensively in advanced solution-phase and solid-phase peptide synthesis (SPPS), this compound bridges the handling profiles of fine particulate solids and highly reactive synthetic intermediates[1][2].

This technical guide synthesizes empirical hazard data with field-proven laboratory practices to establish a comprehensive operational and disposal plan. By understanding the causality behind each safety protocol, researchers can prevent contamination, ensure personal safety, and maintain the integrity of their synthetic workflows.

Mechanistic Hazard Assessment

Before determining the correct Personal Protective Equipment (PPE), it is essential to understand why the compound behaves as it does:

  • Physical State Risks: The compound typically presents as a white to light yellow crystalline powder[2]. Its low bulk density makes it highly susceptible to static cling and subsequent aerosolization during spatula transfer.

  • Chemical Sensitization: While protected amino acids generally exhibit low acute systemic toxicity, the hydrophobic nature of the Carbobenzoxy (Cbz) and S-phenyl groups allows the dust to act as a mild irritant to respiratory mucosa, skin, and eyes[2][3].

  • The Reaction Matrix: Handling this compound is never done in isolation. It is routinely dissolved in highly permeable solvents like N,N-Dimethylformamide (DMF) and reacted alongside potent coupling agents (e.g., HATU, DIC, or HBTU). These coupling reagents pose severe risks, including dust explosions and aggressive respiratory sensitization[4][5]. Your PPE must mitigate the worst-case scenario of the entire chemical matrix.

Core PPE Specifications and Thresholds

The following matrix outlines the rigorous PPE required for handling this compound, transforming generic safety advice into quantitative, actionable standards.

Protection ZoneRecommended PPEQuantitative Spec / StandardCausality & Scientific Rationale
Respiratory N95 or P2 Particulate Respirator>95% filtration efficiency for 0.3 μm particles.Fine powders aerosolize instantly upon opening the vessel. Prevents micro-particle inhalation and respiratory tract inflammation[1][6].
Ocular Chemical Splash GogglesEN166 or OSHA 29 CFR 1910.133 compliance.Standard safety glasses fail to stop vapor. Goggles guard against localized eye irritation from organic dust and coupling solvent vapors[3][7].
Dermal (Hands) Nitrile Gloves (Double-gloved during solution prep)Breakthrough time >240 min for trace organics.Provides a barrier against mild dermal irritation[2]. Double-gloving is critical because solvents like DMF (used in the next synthetic step) rapidly permeate single-layer nitrile[4].
Body Flame-resistant Lab CoatStandard clinical/lab grading (e.g., Nomex/Cotton blend).Eliminates static-induced particle cling to street clothes and provides a physical barrier against reagent splatters[7].

Step-by-Step Operational Workflows

To ensure maximum safety and experimental trustworthiness, every procedure must act as a self-validating system. Do not proceed to the next step unless the prior condition is fully verified.

Protocol A: Solid-State Weighing and Transfer

Objective: Prevent static aerosolization and respiratory exposure.

  • Environmental Verification: Ensure the chemical fume hood is actively venting with a face velocity of 80–100 feet per minute (fpm). Validation: Check the digital airflow monitor before opening any containers[5].

  • PPE Donning: Put on your lab coat, chemical splash goggles, and a well-fitted N95 respirator. Apply the first layer of nitrile gloves[1][7].

  • Static Mitigation (Crucial): Wipe down the balance pan and surrounding hood surface with an anti-static wipe. Use an anti-static gun (Zerostat) on both the weighing boat and the metal spatula. Causality: Neutralizing the surface charge prevents the CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER powder from repelling off the spatula and becoming airborne.

  • Execution: Slowly transfer the desired mass. Immediately cap the stock bottle tightly to prevent atmospheric moisture degradation.

Protocol B: Solution-Phase Dissolution and Peptide Coupling

Objective: Safely integrate the amino acid with sensitizing coupling agents.

  • Secondary Donning: Apply a second pair of nitrile gloves. Causality: The impending use of DMF requires a sacrificial outer layer that can be immediately discarded if splashed[4].

  • Dissolution: Dissolve the weighed CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER in anhydrous DMF to achieve your target concentration (typically 0.1 M to 0.2 M)[4].

  • Coupling Agent Handling: Carefully weigh your coupling agent (e.g., HATU). Expert Warning: HATU must be handled with extreme care to avoid localized dust explosions and respiratory sensitization[5].

  • Reaction Initiation: Combine the amino acid solution, coupling agent, and an organic base (e.g., DIPEA) in the reaction vessel under continuous magnetic stirring (e.g., 150 RPM)[4].

Protocol C: Accidental Spill and Waste Disposal Management

Objective: Rapid containment without exacerbating airborne hazards.

  • Dry Spill Containment: If the solid powder is spilled, do not dry-sweep . Dry brushing forces the powder into the air.

  • Wet-Wiping: Dampen a disposable laboratory towel with a mild solvent (like water or ethanol) and gently place it over the spilled powder to trap it. Scoop the dampened mass using a disposable plastic scraper[8].

  • Waste Segregation: Place all contaminated wipes, weigh boats, and the outer layer of your nitrile gloves into a designated solid hazardous waste container.

  • Liquid Disposal: Any leftover DMF/peptide solutions must be disposed of in a clearly labeled halogen-free organic liquid waste carboy, strictly following local environmental control regulations[8][9].

Visualized Handling Workflow

G Start Start: Hazard Assessment Hood 1. Environmental Control Activate Fume Hood Start->Hood PPE 2. PPE Donning Nitrile, N95, Goggles Hood->PPE Weigh 3. Solid Handling Weigh CBZ-S-Ph-Cys-OMe PPE->Weigh Solve 4. Solution Prep Dissolve in DMF Weigh->Solve Spill Spill Scenario? Wet Wipe Containment Weigh->Spill If spilled Couple 5. Synthesis HATU/DIC Coupling Solve->Couple Waste 6. Waste Segregation & Safe Disposal Couple->Waste Spill->Waste

Fig 1. Safety and handling workflow for CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER.

References

  • Sigma-Aldrich. S-Phenyl- L -cysteine 97 34317-61-8: Safety Information.1

  • Guidechem. CBZ-S-Phenyl-L-cysteine 159453-24-4 wiki.2

  • Fisher Scientific. SAFETY DATA SHEET: S-Benzyl-L-cysteine.3

  • Cole-Parmer. Material Safety Data Sheet - n-Acetyl-s-benzyl-l-cysteine.7

  • AAPPTec, LLC. MSDS - Safety Data Sheet: H-Cys-OMe HCl.8

  • PMC / NIH. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials.4

  • ChemicalBook. S-PHENYLMERCAPTURIC ACID | 4775-80-8.6

  • UC Irvine / eScholarship. Effects of Familial Alzheimer's Disease Mutations on the Assembly of a Constrained β-Hairpin.5

  • BenchChem. (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid.9

Sources

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Strategy Settings

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.